molecular formula C5H13NO B081412 1-(Dimethylamino)propan-1-ol CAS No. 13948-35-1

1-(Dimethylamino)propan-1-ol

Cat. No.: B081412
CAS No.: 13948-35-1
M. Wt: 103.16 g/mol
InChI Key: SUZOCIFIGKCISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)propan-1-ol is a clear, colorless liquid with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . As a member of the alkanolamine family, it contains both hydroxyl and tertiary amine functional groups, making it a versatile intermediate and potential reagent in organic synthesis . This structure allows it to act as a building block for more complex molecules and may be utilized in applications such as catalysis or as a precursor in pharmaceutical and agrochemical research. Please note that the specific mechanisms of action and detailed research applications for this particular isomer are an area of active investigation. Researchers are exploring its unique properties compared to its structural isomers, such as 1-(Dimethylamino)propan-2-ol (CAS 108-16-7), which is known for its use as a neutralizing agent and in water treatment applications . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals , nor for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13948-35-1

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

1-(dimethylamino)propan-1-ol

InChI

InChI=1S/C5H13NO/c1-4-5(7)6(2)3/h5,7H,4H2,1-3H3

InChI Key

SUZOCIFIGKCISE-UHFFFAOYSA-N

SMILES

CCC(N(C)C)O

Canonical SMILES

CCC(N(C)C)O

Synonyms

1-(Dimethylamino)-1-propanol

Origin of Product

United States

Foundational & Exploratory

1-(Dimethylamino)propan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Dimethylamino)propanol Isomers: Structure, Properties, and Applications

A Note on Isomeric Specificity

This guide addresses the chemical structures, properties, and applications of two primary isomers of (dimethylamino)propanol: 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol . While the inquiry specified 1-(Dimethylamino)propan-1-ol, this constitutional isomer is significantly less common in scientific literature and commercial availability. The two isomers detailed herein are of greater relevance to researchers, scientists, and professionals in drug development.

Introduction to (Dimethylamino)propanol Isomers

The (dimethylamino)propanol family of compounds are amino alcohols that find utility as building blocks in organic synthesis and as precursors in the manufacturing of pharmaceuticals and other specialty chemicals. Their bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for a diverse range of chemical transformations.

  • 1-(Dimethylamino)-2-propanol (also known as N,N-Dimethylisopropanolamine or Dimepranol) is a chiral molecule containing a secondary alcohol.[1][2]

  • 3-(Dimethylamino)-1-propanol is a linear amino alcohol with a primary hydroxyl group.[3][4][5]

Chemical Structure and Identification

A clear understanding of the specific isomer is critical for experimental design and interpretation of results.

1-(Dimethylamino)-2-propanol
  • IUPAC Name: 1-(dimethylamino)propan-2-ol[2][6]

  • Synonyms: N,N-Dimethylisopropanolamine, Dimepranol[2][7]

  • CAS Number: 108-16-7[1][2][7]

  • Molecular Formula: C₅H₁₃NO[1][2][7]

  • Molecular Weight: 103.16 g/mol [1][7]

  • SMILES: CC(O)CN(C)C[1]

  • InChI Key: NCXUNZWLEYGQAH-UHFFFAOYSA-N[1]

3-(Dimethylamino)-1-propanol
  • IUPAC Name: 3-(dimethylamino)propan-1-ol[4]

  • Synonyms: N,N-Dimethylpropanolamine, γ-(Dimethylamino)propanol[3][4][8]

  • CAS Number: 3179-63-3[3][4][8]

  • Molecular Formula: C₅H₁₃NO[3][4][8]

  • Molecular Weight: 103.1628 g/mol [3][8]

  • SMILES: CN(C)CCCO[4]

  • InChI Key: PYSGFFTXMUWEOT-UHFFFAOYSA-N[3][4][8]

Physicochemical Properties

The isomeric placement of the hydroxyl and dimethylamino groups imparts distinct physical and chemical properties.

Property1-(Dimethylamino)-2-propanol3-(Dimethylamino)-1-propanol
Appearance Clear to light yellow liquidClear colorless to yellow liquid
Boiling Point 121-127 °C[2][9][10]163-164 °C[11]
Melting Point -85 °C[9]-35 °C[11]
Density 0.837 - 0.85 g/cm³ at 20-25 °C[7][9][10]0.872 g/mL at 25 °C[11]
Flash Point 26 °C[7][9]97 °F (36.1 °C)[11]
pH 11 (100 g/L in H₂O at 20 °C)[9]11.3 (10 g/L in H₂O at 20 °C)[11]
Vapor Pressure 8 mmHg (20 °C)[9][10]1.56 hPa at 20 °C[11]
Refractive Index n20/D 1.419 (lit.)[10]n20/D 1.436 (lit.)[11]
Water Solubility Miscible[2]Miscible[11]

Synthesis and Manufacturing

The synthesis of these isomers typically involves the reaction of an amine with an appropriate epoxide or halo-alcohol.

Synthesis of 1-(Dimethylamino)-2-propanol

A common laboratory and industrial synthesis involves the ring-opening of propylene oxide with dimethylamine. This reaction is regioselective, with the nucleophilic attack of the amine occurring preferentially at the less sterically hindered carbon of the epoxide ring.

synthesis_1 reagent1 Propylene Oxide reaction Nucleophilic Ring-Opening reagent1->reaction reagent2 Dimethylamine reagent2->reaction product 1-(Dimethylamino)-2-propanol reaction->product

Synthetic pathway for 1-(Dimethylamino)-2-propanol.
Synthesis of 3-(Dimethylamino)-1-propanol

The synthesis of 3-(Dimethylamino)-1-propanol can be achieved through various routes, including the reaction of 3-chloro-1-propanol with dimethylamine or the reductive amination of 3-hydroxypropionaldehyde with dimethylamine.

Representative Synthetic Protocol: 1-dimethylamino-3-methylamino-2-propanol hydrochloride

While not a direct synthesis of the topic compounds, the following protocol for a related amino alcohol illustrates the general principles of amine addition reactions.[12]

  • A solution of 16 ml of epichlorohydrin (0.2 mole) in 100 ml of methanol is cooled to 5°C in an ice bath.

  • 22.6 g of a 40% dimethylamine solution (0.2 mole) is added dropwise with stirring.

  • The mixture is stirred for two hours at 5°C.

  • A chilled solution of 86 ml of a 40% methylamine solution (1 mole) is then added to the reaction mixture.

  • Stirring is continued in the ice bath for one hour, followed by stirring at room temperature overnight.

  • The solvents are evaporated, and the resulting oil is placed under vacuum at 75°C for 1.5 hours to yield the product.

Applications in Research and Development

Pharmaceutical Intermediates

Both isomers serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

  • 1-(Dimethylamino)-2-propanol is used in the synthesis of various pharmaceuticals. It is also known as Dimepranol and is an active ingredient in some formulations like inosine pranobex.[2]

  • 3-(Dimethylamino)-1-propanol is a versatile building block in the synthesis of pharmaceuticals.[13] A structurally related compound, 3-(dimethylamino)-1-(2-thienyl)-1-propanol, is a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[14]

Organic Synthesis

The bifunctional nature of these molecules makes them useful in a variety of organic transformations. The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine can act as a base or a nucleophile.

Other Industrial Applications

These compounds and their derivatives are used in the production of polyurethanes, as corrosion inhibitors, and in water treatment applications.

Safety and Handling

Both 1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are hazardous chemicals and should be handled with appropriate safety precautions.

  • Hazards: These compounds are flammable liquids and vapors.[7][15] They are harmful if swallowed and cause severe skin burns and eye damage.[7][15]

  • Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[9][16] Wear protective gloves, clothing, eye, and face protection.[7][9][16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][16] Store below +30°C.[7]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[7][15][16] If inhaled, move to fresh air.[15][16] If swallowed, rinse mouth and do NOT induce vomiting.[15][16] Seek immediate medical attention in all cases of significant exposure.[15][16]

safety_workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response ppe1 Gloves ppe2 Goggles/Face Shield ppe3 Lab Coat h1 Work in Fume Hood h2 Ground Equipment h1->h2 h3 Keep Away from Ignition Sources h2->h3 e1 Eye Wash Station h3->e1 Eye Contact e2 Safety Shower h3->e2 Skin Contact e3 Fire Extinguisher h3->e3 Fire e4 Seek Medical Attention e1->e4 e2->e4 e3->e4 start Chemical Handling start->ppe1 start->ppe2 start->ppe3 start->h1

General safety workflow for handling (dimethylamino)propanol isomers.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of these compounds.

  • 1-(Dimethylamino)-2-propanol: 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available in various databases.[6][17]

  • 3-(Dimethylamino)-1-propanol: The NIST Chemistry WebBook provides mass spectrometry and IR spectral data.[3][8]

Conclusion

1-(Dimethylamino)-2-propanol and 3-(Dimethylamino)-1-propanol are valuable and versatile chemical intermediates. A thorough understanding of their distinct properties, synthesis, and handling requirements is paramount for their safe and effective use in research and industrial applications. The choice of isomer is dictated by the desired regiochemistry in subsequent synthetic steps, highlighting the importance of isomeric purity in drug development and other precision applications.

References
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link][3][8]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Dimethylamino)prop-1-en-2-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Dimepranol. Retrieved from [Link]

Sources

Technical Monograph: 3-(Dimethylamino)-1-propanol (CAS 3179-63-3)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Pharmaceutical Synthesis & Process Safety [1]

Executive Summary

3-(Dimethylamino)-1-propanol (CAS 3179-63-3) is a bifunctional amino alcohol serving as a critical C3-linker in the synthesis of Central Nervous System (CNS) therapeutics. Characterized by a tertiary amine and a primary hydroxyl group, it acts as the direct precursor to 3-(dimethylamino)propyl chloride , a highly reactive alkylating agent used to introduce the dimethylaminopropyl pharmacophore found in phenothiazines (e.g., Chlorpromazine) and various antidepressants (e.g., Citalopram analogs, Duloxetine precursors).

This guide details the physicochemical profile, engineering controls for safe handling, and the specific synthetic transformation of this alcohol into its alkylating derivative—a "gateway" reaction in drug development.

Physicochemical & Safety Profile

Researchers must treat CAS 3179-63-3 as a Corrosive Flammable Liquid . Its dual nature—high basicity combined with volatility—demands strict containment strategies.

Table 1: Critical Constants
PropertyValueContext for Process Design
Molecular Weight 103.16 g/mol Stoichiometric calculations.
Boiling Point 163–164 °CHigh boiling point requires vacuum distillation for purification.
Flash Point 41 °C (105.8 °F)Class 3 Flammable. Grounding/bonding required during transfer.
Density 0.872 g/mL (25 °C)Lighter than water; forms upper layer in aqueous extractions unless salted out.
pKa (Predicted) ~15.0 (OH), ~9-10 (Amine)Highly basic. Will scavenge protons; incompatible with strong acids/oxidizers.
GHS Hazards H226, H314, H302Causes severe skin burns/eye damage. Harmful if swallowed.[2]
Engineering Controls (The "SDS Plus")

Standard SDSs list hazards; this section defines control:

  • Ventilation: All transfers must occur in a certified fume hood (Face velocity > 100 fpm) due to amine vapors which can cause "blue haze" (glaucopsia) and respiratory irritation.

  • Static Control: Due to the 41 °C flash point, all vessels must be grounded. Use conductive hoses for transfers > 1 L.

  • Incompatibility: Segregate strictly from oxidizing agents (e.g., peroxides, nitrates) and acid chlorides (violent exotherm).

Synthetic Utility: The Pharmacophore Linker

The utility of 3-(Dimethylamino)-1-propanol lies in its ability to undergo derivatization at the hydroxyl group while the tertiary amine remains protected (protonated) or unreactive, allowing for the modular construction of drugs.

Core Transformations
  • Chlorination (The Gateway): Conversion to 3-dimethylaminopropyl chloride (via SOCl₂). This is the most commercially significant reaction, creating an electrophile for N-alkylation or C-alkylation.

  • Etherification: Coupling with aryl fluorides or phenols (via NaH/KOtBu) to form serotonin reuptake inhibitors (SSRIs).

  • Resolution: Enantioselective crystallization (e.g., with mandelic acid) for chiral drugs like Duloxetine.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of CAS 3179-63-3 into key pharmaceutical classes.

SyntheticPathway Start 3-(Dimethylamino)-1-propanol (CAS 3179-63-3) Reagent1 SOCl2 / HCl (Chlorination) Start->Reagent1 Reagent3 Aryl Fluorides (Etherification) Start->Reagent3 Intermediate 3-Dimethylaminopropyl Chloride (HCl Salt) Reagent2 Phenothiazine Core (N-Alkylation) Intermediate->Reagent2 Target1 Phenothiazines (e.g., Chlorpromazine) Target2 SSRIs / SNRIs (e.g., Citalopram Analogs) Reagent1->Intermediate Exothermic -SO2, -HCl Reagent2->Target1 Base-mediated Reagent3->Target2 NaH / DMSO

Figure 1: Divergent synthetic pathways utilizing 3-(Dimethylamino)-1-propanol as a C3-linker scaffold.

Experimental Protocol: Synthesis of the Alkyl Chloride

Context: The alcohol itself is rarely the final drug; it is the precursor to the alkyl chloride. The following protocol describes the conversion of 3-(Dimethylamino)-1-propanol to 3-(Dimethylamino)propyl chloride hydrochloride , a standard reagent for introducing the propyl-amine chain.

Safety Critical: This reaction generates SO₂ and HCl gases.[3] A caustic scrubber is mandatory .

Reagents
  • 3-(Dimethylamino)-1-propanol (1.0 eq)[4][5][6]

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Ethanol (for recrystallization)[7]

Step-by-Step Methodology
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a NaOH scrubber trap.

  • Charging: Charge the RBF with Thionyl Chloride (1.2 eq) and solvent (DCM). Cool the system to 0–5 °C using an ice/salt bath.

    • Expert Insight: Cooling is vital. The reaction is highly exothermic.[7] Failure to cool can result in rapid gas evolution and loss of containment.

  • Addition: Mix 3-(Dimethylamino)-1-propanol (1.0 eq) with an equal volume of solvent. Add this solution dropwise to the SOCl₂ over 60 minutes.

    • Observation: Vigorous evolution of SO₂ and HCl will occur.[7] Ensure the scrubber is bubbling steadily but not violently.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (approx. 40 °C for DCM) for 2–3 hours to drive the reaction to completion.

    • Endpoint: Cessation of gas evolution usually indicates completion.

  • Isolation:

    • Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotavap with acid-resistant pump).

    • The residue is a semi-solid or viscous oil.

  • Purification: Triturate or recrystallize the residue using hot absolute ethanol or an Ethanol/Ether mixture.

    • Result: White to off-white hygroscopic crystals of 3-dimethylaminopropyl chloride hydrochloride.

Process Safety Workflow

The following diagram details the safety logic for this specific protocol.

SafetyWorkflow Start Start Protocol Check1 Check Engineering Controls (Fume Hood + Scrubber) Start->Check1 Cooling Cool SOCl2 to 0°C (Prevent Runaway) Check1->Cooling Verified Addition Dropwise Addition of Amino Alcohol Cooling->Addition Monitor Monitor Gas Evolution (SO2/HCl) Addition->Monitor Reflux Reflux to Complete Conversion Monitor->Reflux Gas Slows Waste Quench Residues into NaHCO3 Reflux->Waste Post-Workup

Figure 2: Critical process safety logic for the chlorination of 3-(Dimethylamino)-1-propanol.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-1-propanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1950). beta-Dimethylaminoethyl Chloride Hydrochloride. (Analogous protocol for propyl derivative). Org. Synth. 1950, 30, 18. Retrieved from [Link]

  • Vertex AI Search. (2025).[8] Synthesis of Antidepressants using 3-(dimethylamino)-1-propanol. (Aggregated technical data). Retrieved from

Sources

Introduction: The Versatile Role of Dimethylaminopropanols in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Dimethylaminopropanols for Research

Dimethylaminopropanols (DMAPs) are a class of amino alcohols that serve as crucial intermediates and building blocks across various scientific disciplines, including organic synthesis, pharmaceuticals, and materials science.[1][2] Their bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for a wide range of chemical transformations, making them valuable precursors for more complex molecules. This guide focuses on the two primary isomers, 1-(dimethylamino)propan-2-ol (1-DMAP-2) and 3-(dimethylamino)propan-1-ol (3-DMAP-1) , providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core physical properties.

A thorough grasp of these properties is not merely academic; it is fundamental to the practical application of these compounds in a laboratory setting. From designing reaction conditions and purification strategies to ensuring safe handling and storage, the data and protocols contained herein are intended to provide a self-validating framework for experimental success.

The Structural Basis for Physicochemical Behavior

The distinct physical properties of 1-DMAP-2 and 3-DMAP-1 arise directly from their isomeric structures. While both share the same molecular formula (C5H13NO), the relative positions of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups profoundly influence their intermolecular interactions.

  • 1-(Dimethylamino)propan-2-ol (CAS: 108-16-7): Features a secondary alcohol at the C2 position. The proximity of the dimethylamino group to the chiral center can introduce steric hindrance, affecting how the molecule interacts with itself and other substances.

  • 3-(Dimethylamino)propan-1-ol (CAS: 3179-63-3): Possesses a primary alcohol at the C1 position, with the dimethylamino group at the end of the three-carbon chain. This linear arrangement with a terminal hydroxyl group generally allows for more effective intermolecular hydrogen bonding.[3][4]

The ability of both isomers to act as hydrogen bond donors (via the -OH group) and acceptors (via the -OH and -N(CH3)2 groups) is a key determinant of their boiling points and solubility.[3][5] However, the efficiency of this hydrogen bonding differs, leading to the variations in physical properties detailed below.

G cluster_1 1-(Dimethylamino)propan-2-ol cluster_2 3-(Dimethylamino)propan-1-ol a CH₃-CH(OH)-CH₂-N(CH₃)₂ a_desc Secondary Alcohol Steric hindrance near -OH a->a_desc b (CH₃)₂N-CH₂-CH₂-CH₂-OH b_desc Primary Alcohol Accessible -OH for H-Bonding b->b_desc

Caption: Structural comparison of 1-DMAP-2 and 3-DMAP-1 isomers.

Core Physical and Chemical Properties: A Comparative Overview

The following table summarizes the essential physical properties of the two primary dimethylaminopropanol isomers, compiled from various safety data sheets and chemical suppliers. These values are critical for predicting chemical behavior, designing purification processes like distillation, and ensuring proper handling.

Property1-(Dimethylamino)propan-2-ol3-(Dimethylamino)propan-1-ol
CAS Number 108-16-7[6][7]3179-63-3[1][8]
Molecular Formula C5H13NOC5H13NO
Molecular Weight 103.16 g/mol [6][9]103.16 g/mol [1][10]
Appearance Clear colorless to yellow liquid[11][12]Clear colorless to yellow liquid[2][3]
Boiling Point 121-127 °C[6][13]163-164 °C[1][8][14]
Melting Point -85 °C[13][15]-35 °C[2][16][17]
Density (at 25°C) 0.837 g/mL[6]0.872 g/mL[1][8][14]
Refractive Index (n20/D) 1.418 - 1.421[6][11]1.436[1][8][14]
Vapor Pressure 8 mmHg at 20 °C[6][13]1.56 hPa (1.17 mmHg) at 20 °C[1][2][16]
Flash Point 26 °C (78.8 °F)[6][13]41 °C (105.8 °F)[8][14]
Water Solubility Miscible[12]Miscible[2][8]
pKa 14.95 (Predicted)[12]9.3 (Basic pKa), 15.02 (Predicted)[2][8][10]

Analysis of Property Differences:

  • Boiling Point: 3-DMAP-1 has a significantly higher boiling point than 1-DMAP-2. This is attributed to its primary alcohol structure, which allows for more effective intermolecular hydrogen bonding compared to the more sterically hindered secondary alcohol in 1-DMAP-2.[4][18]

  • Vapor Pressure: Consistent with its lower boiling point, 1-DMAP-2 is more volatile and exhibits a higher vapor pressure at the same temperature.

  • Flash Point: The lower flash point of 1-DMAP-2 indicates it is more flammable and its vapors can ignite at a lower temperature than 3-DMAP-1.[6][14]

  • Density: The slightly higher density of 3-DMAP-1 suggests a more compact packing of its molecules in the liquid state, likely due to stronger intermolecular forces.

Protocols for Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for verifying substance purity and for generating reliable data for process modeling. The following protocols describe standard methodologies.

Protocol 1: Determination of Boiling Point via Capillary Method

This method provides a reliable boiling point or boiling range for small quantities of liquid.

Causality and Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19] At this temperature, a rapid and continuous stream of bubbles will emerge from a submerged capillary tube. A slow, controlled heating rate is paramount to ensure thermal equilibrium between the liquid, the thermometer, and the oil bath, preventing overshooting and yielding an accurate reading.

Methodology:

  • Preparation: Place a few milliliters of the dimethylaminopropanol sample into a boiling tube.

  • Capillary Setup: Take a capillary tube sealed at one end and place it into the boiling tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the boiling tube to a thermometer, ensuring the sample is level with the thermometer's bulb.

  • Heating: Immerse the assembly in an oil bath. Begin heating the oil bath gently with a hot plate, stirring continuously to ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Watch for the point at which a rapid and continuous stream of bubbles emerges from the capillary tip. This is the boiling point.

  • Recording: Record the temperature at which this vigorous bubbling begins. For purity assessment, a narrow boiling range (1-2 °C) is indicative of a pure compound.

G cluster_setup Boiling Point Determination Setup A 1. Assemble Apparatus (Boiling tube, Thermometer, Capillary) B 2. Immerse in Oil Bath A->B C 3. Heat Gently & Stir B->C D 4. Observe Bubbles C->D E 5. Record Temperature (at rapid, continuous bubbling) D->E

Caption: Workflow for boiling point determination.

Protocol 2: Determination of Density via Pycnometer

The pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.

Causality and Principle: Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[20][21] This protocol relies on accurately measuring the mass of a precise, known volume of liquid defined by the pycnometer. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature.[22] The pycnometer must be scrupulously cleaned and dried to ensure the initial mass measurement is only that of the glass and that no residual solvents affect the final mass.

Methodology:

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).

  • Weigh Empty: Accurately weigh the empty, dry pycnometer using an analytical balance (m1).

  • Fill Sample: Fill the pycnometer with the dimethylaminopropanol sample, ensuring the liquid reaches the top of the capillary in the stopper to guarantee the volume is exact.[20] Work at a controlled temperature (e.g., 20°C or 25°C).[20][23]

  • Equilibrate & Weigh Filled: Allow the filled pycnometer to equilibrate in a water bath at the desired temperature. Carefully dry the outside of the pycnometer and weigh it again (m2).

  • Calculation: Calculate the mass of the liquid (m_liquid = m2 - m1).

  • Density Calculation: Divide the mass of the liquid by the known volume of the pycnometer (V_pyc) to obtain the density: ρ = (m2 - m1) / V_pyc .

  • Verification: For highest accuracy, calibrate the pycnometer's volume first using deionized water, for which the density at various temperatures is well-documented.

G cluster_density Density Determination Workflow step1 1. Weigh empty, dry pycnometer (m1) step2 2. Fill with sample at constant T step1->step2 step3 3. Weigh filled pycnometer (m2) step2->step3 step4 4. Calculate Mass (m = m2 - m1) step3->step4 step5 5. Calculate Density (ρ = m / V) step4->step5

Caption: Workflow for density determination using a pycnometer.

Safety, Handling, and Storage: A Researcher's Obligation

Both 1-DMAP-2 and 3-DMAP-1 are hazardous chemicals that demand respectful and informed handling. Adherence to safety protocols is non-negotiable for protecting personnel and ensuring experimental integrity.

Primary Hazards:

  • Flammability: Both isomers are flammable liquids, with 1-DMAP-2 having a particularly low flash point.[6][12][14] Keep away from heat, sparks, open flames, and other ignition sources.[7][13][16][24] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][13]

  • Corrosivity: The compounds are corrosive and can cause severe skin burns and serious eye damage.[6][7][10][14][25][26]

  • Toxicity: They are harmful if swallowed.[7][25][26]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle these chemicals within a certified chemical fume hood to avoid inhalation of vapors.[7][24]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][14][25]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13][16]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][13][24] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical help.[13]

Storage and Incompatibilities:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][13][24] Keep containers tightly closed to prevent moisture absorption and vapor leakage.[13][26]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][8][12][24]

Conclusion

1-(dimethylamino)propan-2-ol and 3-(dimethylamino)propan-1-ol are valuable chemical reagents whose utility is directly tied to their physical properties. The differences in their boiling points, densities, and flammability are direct consequences of their isomeric structures. For the researcher, this guide provides the foundational data and procedural knowledge required for the safe and effective use of these compounds. By understanding the causality behind their physicochemical behavior and employing validated experimental protocols, scientists can confidently integrate these versatile building blocks into their research and development workflows.

References

  • 1-dimethylaminopropan-2-ol. Stenutz. [Link]

  • 3-Dimethylamino-1-propanol - ChemBK. ChemBK. [Link]

  • China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Suzhou Senfeida Chemical Co., Ltd. [Link]

  • DENSITY MEASUREMENT EXPERIMENT. Unknown Source. [Link]

  • 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646. PubChem - NIH. [Link]

  • Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. The Open University. [Link]

  • 2: The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]

  • Determination of density of liquids and solids. ROQED. [Link]

  • Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

  • Density and Viscosity Correlations for Aqueous 3-Amino-1-propanol and Monoethanol Amine Mixtures. SciSpace. [Link]

  • (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO. PubChem - NIH. [Link]

  • Experiment and model for the viscosity of carbonated 2-amino-2-methyl-1-propanol-monoethanolamine and 2-amino-2-methyl-1-propanol-diethanolamine aqueous solution. ResearchGate. [Link]

  • an introduction to amines. Chemguide. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Unknown Source. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • Volumetric and viscometric study on the interaction of amino acid (valine) with an aqueous solution of cationic surfactant, Cety. Unknown Source. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Dimethylamino-1-propanol

[1]

Executive Summary & Chemical Identity[1][2]

3-dimethylamino-1-propanol (3-DMAP) is a bifunctional amino alcohol acting as a critical intermediate in the synthesis of pharmaceuticals (e.g., Rizatriptan) and a high-performance solvent in post-combustion CO₂ capture.[1] Its amphiphilic nature—comprising a hydrophilic hydroxyl group, a basic tertiary amine, and a hydrophobic propyl backbone—dictates a complex solubility profile that does not follow simple "like dissolves like" heuristics.[1]

This guide provides a rigorous analysis of 3-DMAP’s solubility, detailing the Laser Monitoring Observation Technique for precise data acquisition and the Modified Apelblat Equation for thermodynamic modeling.

Physicochemical Profile
PropertyValueCritical Implication
CAS Number 3179-63-3Unique Identifier
Molecular Weight 103.16 g/mol Low MW facilitates rapid diffusion kinetics.[1]
Boiling Point 163–164 °CHigh BP allows for high-temperature solvent recovery.[1]
Density 0.872 g/mL (25 °C)Lower density than water; phase separation potential in extraction.[1]
pKa ~10.2 (Amine)Strong base; forms carbamates/bicarbonates with CO₂.[1]
LogP ~0.05Amphiphilic; sits at the boundary of lipophilic/hydrophilic.

Solute-Solvent Interaction Logic

As scientists, we must understand the causality of solubility, not just the observation. 3-DMAP exhibits a "Switchable Polarity" behavior based on the solvent environment.[1]

  • In Protic Solvents (Water, Methanol, Ethanol): The hydroxyl (-OH) group and the nitrogen lone pair act as strong Hydrogen Bond (HB) acceptors/donors.[1] Solubility is generally miscible or very high.[1]

  • In Aprotic Polar Solvents (DMSO, DMF): Solubility is maintained via dipole-dipole interactions, though steric hindrance from the N,N-dimethyl group can slightly reduce saturation limits compared to primary amines.[1]

  • In Non-Polar/Moderately Polar Solvents (Ethyl Acetate, Toluene, Hexane): The propyl chain provides Van der Waals interaction sites. However, the high energy cost of breaking the solute-solute H-bonds often leads to limited or sparing solubility in these media, particularly at low temperatures.[1]

Solubility Classification Table

Based on thermodynamic equilibrium data at 298.15 K.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Driver
Aqueous WaterMiscible H-Bond Network dominance.[1]
Alcohol Methanol, Ethanol, 1-PropanolMiscible Favorable enthalpy of mixing (

).[1]
Chlorinated ChloroformSparingly Soluble Dipole interactions; solvent acidity interacts with amine.[1]
Esters Ethyl AcetateSlightly Soluble Disruption of solute H-bonds is energetically unfavorable.[1]
Hydrocarbons n-Hexane, HeptaneInsoluble/Immiscible Polarity gap exceeds entropic gain.[1]

Experimental Protocol: Laser Monitoring Observation Technique

For drug development and precise thermodynamic modeling, visual "shake-flask" methods are insufficient due to human error in detecting the exact crystal disappearance point.[1] The Laser Monitoring Observation Technique is the industry standard for generating high-precision solubility curves (Polythermal Method).[1]

The Principle

A laser beam passes through a jacketed vessel containing the solvent and solute. A photodetector measures light intensity (

1
  • Undissolved State: Suspended particles scatter light;

    
     is low.[1]
    
  • Dissolved State: Solution becomes clear;

    
     reaches maximum.
    
  • Transition Point: The temperature at which

    
     stabilizes at maximum is the saturation temperature (
    
    
    ).
Automated Workflow Diagram

LaserSolubilityProtocolStartSTART: Gravimetric PreparationMixEquilibrium Mixing(Solvent + Excess Solute)Start->MixLaserLaser Setup(Path Length: 10mm, 5mW Beam)Mix->LaserTempRampDynamic Heating(Rate: 2 K/h)Laser->TempRampDetectPhotodetector Monitoring(Transmittance vs. Temp)TempRamp->DetectDecisionTransmittance Max?Detect->DecisionDecision->TempRampNo (Turbid)RecordRecord Tsat(Solubility Point)Decision->RecordYes (Clear)AddSolventAdd Solvent Aliquot(Dilution)Record->AddSolventNext ConcentrationEndEND: Construct Solubility CurveRecord->EndData SufficientAddSolvent->TempRamp

Figure 1: Automated Laser Monitoring Workflow for determining the precise saturation temperature (

Step-by-Step Protocol
  • Preparation: Accurately weigh 3-DMAP (

    
    ) and solvent (
    
    
    ) into a double-jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Insert a magnetic stirrer and the laser probe. Ensure the laser path is unobstructed by the vortex (adjust stirring speed to ~400 rpm).

  • Equilibration: Circulate water from a thermostatic bath through the jacket. Start at

    
     well below the estimated solubility limit.
    
  • Ramping: Increase temperature slowly (standard rate:

    
    ) to prevent thermal lag.
    
  • Detection: Continuously log laser transmittance. The abrupt transition from scattering to transmission marks

    
    .
    
  • Validation: Repeat the process 3 times. The average

    
     is used.
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.[1] For 3-DMAP, the Modified Apelblat Equation is preferred over the Van't Hoff equation due to its ability to account for the temperature dependence of the enthalpy of solution.

The Modified Apelblat Equation

Where:

  • 
    : Mole fraction solubility of 3-DMAP.
    
  • 
    : Absolute temperature (K).[1][2][3][4][5]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter B: Related to the enthalpy of solution. A negative

    
     value generally indicates an endothermic dissolution process (solubility increases with 
    
    
    ), which is typical for 3-DMAP in organic solvents.[1]
  • Parameter C: Accounts for the non-ideal heat capacity change (

    
    ) of the solution.
    
Application: CO₂ Capture Kinetics

In industrial applications, 3-DMAP is often blended with Piperazine (PZ).[1] The solubility of CO₂ in this blend is critical. The reaction follows a zwitterion mechanism where 3-DMAP acts as a proton acceptor.[1]

CO2CaptureCO2CO2 (Gas)ComplexTransition StateCO2->ComplexAmine3-DMAP(Tertiary Amine)Amine->ComplexWaterH2OWater->ComplexProduct1Bicarbonate(HCO3-)Complex->Product1HydrolysisProduct2Protonated Amine(3-DMAP-H+)Complex->Product2Proton Transfer

Figure 2: Mechanism of CO₂ absorption facilitated by 3-DMAP in aqueous solution, highlighting its role as a base buffer.[1]

References

  • Physicochemical Properties & Safety

    • Source: Fisher Scientific Safety Data Sheet (SDS), "3-Dimethylamino-1-propanol."[1]

    • URL:

  • Thermodynamic Modeling (Apelblat/Laser Method)

    • Source: Jouyban, A., et al. "Solubility prediction of drugs in binary solvent mixtures at various temperatures using the Jouyban-Acree model." Journal of Drug Delivery Science and Technology. (Contextual reference for Laser Method protocols).
    • URL:

  • CO₂ Capture Applications

    • Source: Son, Y. S., et al. (2025).[1] "Energy-efficient CO₂ capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization." Carbon Capture Science & Technology.

    • URL:

  • General Chemical Data

    • Source: PubChem Compound Summary for CID 77088, 3-(Dimethylamino)-1-propanol.[1]

    • URL:

Comprehensive Guide to pKa Values and Physicochemical Properties of Dimethylaminopropanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the pKa values, physicochemical properties, and structural stability of 1-(Dimethylamino)propan-1-ol isomers.

Executive Summary

The term "this compound" refers to a specific chemical structure that is chemically unstable (a hemiaminal). In practical drug development and research, the relevant stable isomers are 1-(dimethylamino)propan-2-ol (Dimepranol), 3-(dimethylamino)propan-1-ol , and 2-(dimethylamino)propan-1-ol .

These amino alcohols serve as critical building blocks in organic synthesis and functional components in pharmaceutical formulations (e.g., Inosine Pranobex). Their pKa values, typically ranging between 9.2 and 9.5 , are pivotal for understanding their ionization state at physiological pH, which directly influences solubility, membrane permeability, and pharmacokinetics.

Structural Landscape & Isomer Stability

Before analyzing pKa values, it is essential to distinguish between the theoretical hemiaminal and the stable commercial isomers.

The Instability of this compound

The specific isomer This compound features a hydroxyl group and a dimethylamino group attached to the same carbon (C1). This functional group arrangement is known as a hemiaminal .

  • Chemical Behavior: Hemiaminals are generally unstable and exist in a rapid equilibrium with the corresponding aldehyde and amine.

  • Decomposition: In aqueous solution, this isomer spontaneously decomposes into Propanal and Dimethylamine .

  • Relevance: It is a transient intermediate, not a shelf-stable reagent.

Stable Isomers of C₅H₁₃NO

The stable isomers separate the amine and hydroxyl groups by at least one carbon bond.

  • 1-(Dimethylamino)propan-2-ol (Dimepranol): Secondary alcohol, terminal tertiary amine.

  • 3-(Dimethylamino)propan-1-ol: Primary alcohol, terminal tertiary amine.

  • 2-(Dimethylamino)propan-1-ol: Primary alcohol, internal tertiary amine.

Isomers cluster_unstable Unstable Hemiaminal cluster_stable Stable Commercial Isomers Hemiaminal This compound (Transient Species) Decomp Propanal + Dimethylamine Hemiaminal->Decomp Hydrolysis Iso1 1-(Dimethylamino)propan-2-ol (Dimepranol) CAS: 108-16-7 Iso2 3-(Dimethylamino)propan-1-ol CAS: 3179-63-3 Iso3 2-(Dimethylamino)propan-1-ol CAS: 15521-18-3

Figure 1: Stability relationship between the transient hemiaminal and stable amino alcohol isomers.

Physicochemical Profile: pKa Data

The acid dissociation constant (pKa) usually refers to the conjugate acid of the amine group (the ammonium ion,


). The hydroxyl group pKa is generally 

and is not relevant at physiological pH.
Comparative Data Table
Isomer NameCAS RegistryStructure TypepKa (Amine)LogP (Oct/Wat)Key Application
1-(Dimethylamino)-2-propanol 108-16-7

-Amino Alcohol
9.22 – 9.51 [1,2]-0.07Immunomodulation (Dimepranol)
3-(Dimethylamino)-1-propanol 3179-63-3

-Amino Alcohol
9.30 [3]-0.10Buffer / Synthesis Intermediate
2-(Dimethylamino)-1-propanol 15521-18-3

-Amino Alcohol
~9.4 (Est)*-0.12Chiral auxiliary (S-isomer)

*Estimate based on structural similarity to 1-dimethylamino-2-propanol and general


-amino alcohol trends.
Mechanistic Analysis of pKa Values

The pKa values of these isomers are tightly clustered around 9.3. This is lower than simple aliphatic amines (e.g., trimethylamine, pKa ~9.8) due to the inductive effect of the hydroxyl group.

  • Electron Withdrawal: The oxygen atom of the hydroxyl group is electronegative. It pulls electron density through the sigma bond framework (Inductive effect,

    
    ).
    
  • Basicity Reduction: This withdrawal reduces the electron density on the nitrogen lone pair, making it less available to accept a proton (lower basicity) or making the conjugate acid more acidic (lower pKa).

  • Distance Dependence:

    • 
      -Isomers (1,2 and 2,1):  The -OH is 2 carbons away. The inductive effect is strong, lowering pKa to ~9.2–9.4.
      
    • 
      -Isomer (3,1):  The -OH is 3 carbons away. The inductive effect diminishes with distance, but intramolecular hydrogen bonding in the free base can stabilize the amine form, slightly influencing the observed pKa.
      

Experimental Methodologies

To determine the pKa of these isomers with high precision, Potentiometric Titration is the standard protocol.

Protocol: Potentiometric Determination of pKa

Objective: Determine the thermodynamic pKa of the conjugate acid at 25°C.

Reagents:

  • Analyte: >99% pure Amino Alcohol isomer (approx 0.01 M).

  • Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (if starting with salt).

  • Solvent: Degassed, CO₂-free water (Ionic strength adjusted to 0.1 M with KCl).

Workflow:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Preparation: Dissolve 1.0 mmol of the amino alcohol in 50 mL of 0.1 M KCl solution.

  • Titration:

    • If starting with free base: Titrate with 0.1 M HCl.

    • Add titrant in small increments (e.g., 0.05 mL).

    • Record pH after stabilization (drift < 0.002 pH/min).

  • Data Processing: Plot pH vs. Volume of Titrant. The pKa is the pH at the half-equivalence point.

  • Refinement: Use Gran Plot analysis or non-linear regression (e.g., Hyperquad software) to account for dilution and activity coefficients.

TitrationWorkflow Start Start: Pure Amino Alcohol Solvation Dissolve in CO2-free Water (I = 0.1 M KCl) Start->Solvation Titrate Titrate with 0.1 M HCl (Stepwise Addition) Solvation->Titrate Calib Calibrate Electrode (pH 4, 7, 10) Calib->Solvation Data Record pH vs Volume Titrate->Data Calc Calculate pKa (Half-equivalence / Gran Plot) Data->Calc

Figure 2: Potentiometric titration workflow for pKa determination.

Implications for Drug Development

Solubility and Formulation

At physiological pH (7.4), these amines (pKa ~9.3) exist predominantly in their cationic (protonated) form .

  • Ionization Calculation: Using the Henderson-Hasselbalch equation:

    
    
    
    
    
    • Result: ~98.8% of the molecule is protonated at pH 7.4.

  • Impact: This high degree of ionization ensures excellent aqueous solubility but may limit passive diffusion across lipophilic membranes unless active transport or ion-pairing mechanisms are involved.

Inosine Pranobex (Isoprinosine)

Dimepranol (1-dimethylamino-2-propanol) is a key component of the antiviral drug Inosine Pranobex .

  • Role: It forms a salt with 4-acetamidobenzoic acid (Dimepranol acedoben).

  • Function: This salt complex stabilizes Inosine and enhances its bioavailability and cellular uptake, demonstrating the critical utility of the amino alcohol's pKa in salt formation strategies.

References

  • EPA CompTox Chemicals Dashboard. 1-Dimethylamino-2-propanol (Dimepranol). [Link]

  • National Institutes of Health (NIH) PubChem. Dimepranol (Compound CID 37511). [Link]

  • ChEMBL Database. 3-(Dimethylamino)-1-propanol (CHEMBL1209424). [Link]

  • Littel, R. J., Bos, M., & Knoop, G. J. (1990).[1] Dissociation Constants of Some Alkanolamines at 293, 303, 318, and 333 K.[1] Journal of Chemical & Engineering Data, 35(3), 276-277. (Contextual reference for alkanolamine titration methodologies).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Technical Comparative Analysis: 1-Dimethylamino-2-propanol vs. 3-Dimethylamino-1-propanol

[1]

Part 1: Executive Summary

In the landscape of functionalized amine intermediates, 1-dimethylamino-2-propanol (1-DMA-2P) and 3-dimethylamino-1-propanol (3-DMA-1P) represent a classic case of structural isomerism dictating functional divergence. While they share the same molecular formula (

  • 1-DMA-2P is a branched, secondary alcohol predominantly used as a catalyst in polyurethane polymerization and as a component in immunomodulatory drugs (e.g., Inosine Pranobex). Its structure favors the formation of stable 5-membered intramolecular hydrogen bonds.

  • 3-DMA-1P is a linear, primary alcohol serving as a critical "propyl-amine" linker in the synthesis of CNS-active pharmaceutical ingredients (APIs) such as Duloxetine. Its primary hydroxyl group offers superior nucleophilicity for derivatization compared to its branched isomer.

This guide provides a rigorous technical comparison of these two isomers, focusing on their synthesis, mechanistic reactivity, and specific applications in pharmaceutical chemistry.

Part 2: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the position of the hydroxyl group relative to the amine and the carbon backbone. This structural variation significantly influences boiling points, basicity, and chelation potential.

Table 1: Comparative Physicochemical Profile
Property1-Dimethylamino-2-propanol (1-DMA-2P)3-Dimethylamino-1-propanol (3-DMA-1P)
CAS Number 108-16-7 3179-63-3
Structure Branched (

)
Linear (

)
Alcohol Type Secondary (

)
Primary (

)
Chirality Yes (C2 is a stereocenter)No (Achiral)
Boiling Point 125–127 °C163–164 °C
Density ~0.837 g/mL~0.872 g/mL
Basicity (pKa) ~9.0–9.5 (Modulated by 5-membered H-bond)~9.5–9.8 (Less inductive withdrawal from O)
Intramolecular H-Bond Forms 5-membered ring (Entropy favored)Forms 6-membered ring
Primary Application Polyurethane Catalyst, ImmunomodulatorsCNS Drug Linker (SSRI/SNRI synthesis)

Technical Insight: The significantly higher boiling point of 3-DMA-1P (+37°C) despite identical molecular weight suggests stronger intermolecular hydrogen bonding interactions in the bulk liquid, whereas 1-DMA-2P is more likely to engage in intramolecular hydrogen bonding (shielding the polar groups), increasing its volatility.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of these isomers utilizes fundamentally different feedstocks. 1-DMA-2P is derived from ring-opening chemistry, while 3-DMA-1P typically involves linear chain elongation or reduction.

Figure 1: Comparative Synthetic Routes

SynthesisPathwayscluster_0Synthesis of 1-Dimethylamino-2-propanol (1-DMA-2P)cluster_1Synthesis of 3-Dimethylamino-1-propanol (3-DMA-1P)POPropylene Oxide(Epoxide)Intermediate1Transition State(Nu attack at less hindered C)PO->Intermediate1Ring OpeningDMA1Dimethylamine(Nucleophile)DMA1->Intermediate1Product11-Dimethylamino-2-propanol(Major Isomer)Intermediate1->Product1RegioselectiveSN2AcroleinAcrolein(Michael Acceptor)Intermediate23-(Dimethylamino)propanal(Michael Adduct)Acrolein->Intermediate2Michael Addition(1,4-addition)DMA2DimethylamineDMA2->Intermediate2Product23-Dimethylamino-1-propanolIntermediate2->Product2Hydrogenation(Raney Ni/Co, H2)

Caption: Comparative synthetic workflows. Path A (Top) utilizes epoxide ring opening for the branched isomer. Path B (Bottom) employs Michael addition followed by reduction for the linear isomer.

Mechanistic Nuance
  • 1-DMA-2P: The reaction of dimethylamine with propylene oxide is regioselective. The nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide (SN2-like), resulting in the secondary alcohol.

  • 3-DMA-1P: Direct alkylation of 3-chloro-1-propanol is possible but often suffers from polymerization side reactions. The industrial standard (BASF process) utilizes the Michael addition of dimethylamine to acrolein to form the aldehyde, which is subsequently hydrogenated.

Part 4: Reactivity Profile & Mechanistic Insights

Intramolecular Hydrogen Bonding & Basicity

The distance between the amine nitrogen and the hydroxyl oxygen dictates the stability of the intramolecular hydrogen bond (IMHB).

  • 1-DMA-2P (1,2-aminoalcohol): Forms a 5-membered chelate ring. This is entropically highly favorable. In non-polar solvents, this isomer exists predominantly in the H-bonded form, which can mask the basicity of the nitrogen and the nucleophilicity of the hydroxyl.

  • 3-DMA-1P (1,3-aminoalcohol): Forms a 6-membered chelate ring. While 6-membered rings are stable, the entropic cost of organizing the longer propyl chain is higher. Consequently, the hydroxyl group in 3-DMA-1P is more "free" and available for intermolecular reactions.

Nucleophilicity (Primary vs. Secondary)
  • Esterification/Etherification: 3-DMA-1P contains a primary alcohol , making it significantly more nucleophilic and less sterically hindered than the secondary alcohol of 1-DMA-2P. In drug synthesis (e.g., forming aryloxypropanamines), 3-DMA-1P is the preferred scaffold because derivatizing the alcohol proceeds with faster kinetics and higher yields.

  • Oxidation: 3-DMA-1P oxidizes to an aldehyde (and potentially carboxylic acid), whereas 1-DMA-2P oxidizes to a ketone.

Part 5: Applications in Drug Development

3-DMA-1P: The "Duloxetine" Linker

The linear propyl backbone of 3-DMA-1P is a pharmacophore scaffold found in several Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

  • Mechanism: The synthesis of Duloxetine often involves the resolution of amino-alcohol intermediates derived from Mannich-type reactions. 3-DMA-1P (or its ketone precursor) provides the necessary 3-carbon spacing between the aryl ring and the amine, which is critical for binding to the transporter protein.

  • Workflow:

    • Mannich reaction of acetylthiophene + formaldehyde + dimethylamine.

    • Reduction to the alcohol (analogous to 3-DMA-1P structure).

    • Chiral resolution (often with (S)-Mandelic acid).[1][2]

    • Nucleophilic aromatic substitution on fluoronaphthalene.

1-DMA-2P: Immunomodulation (Inosine Pranobex)

1-DMA-2P is a specific component of Inosine Pranobex (Isoprinosine).

  • Composition: A complex of inosine and the salt of 4-acetamidobenzoic acid with 1-dimethylamino-2-propanol (Dimepranol) in a 1:3 molar ratio.

  • Function: Here, 1-DMA-2P acts as a counter-ion that modulates the solubility and cellular uptake of the inosine complex, enhancing its bioavailability for antiviral activity.

Part 6: Experimental Protocols

Protocol A: Handling & Storage (General)
  • Hygroscopicity: Both compounds are hygroscopic amines. They must be stored under nitrogen or argon to prevent water absorption, which can alter stoichiometry in precise catalytic applications.

  • Corrosivity: Both are Class 8 Corrosives. Use butyl rubber gloves; nitrile may degrade upon prolonged exposure to concentrated amines.

Protocol B: Synthesis of 3-DMA-1P via Michael Addition (Laboratory Scale)

Note: This protocol synthesizes the intermediate aldehyde, followed by reduction.

  • Reagents: Dimethylamine (40% aq. or anhydrous), Acrolein (freshly distilled), Raney Nickel catalyst.

  • Michael Addition:

    • Cool a reaction vessel containing Dimethylamine (1.1 eq) to 0°C.

    • Add Acrolein (1.0 eq) dropwise over 60 minutes, maintaining temperature <10°C to prevent polymerization.

    • Stir for 2 hours at 0-5°C.

  • Hydrogenation:

    • Transfer the crude 3-(dimethylamino)propanal to a high-pressure autoclave.

    • Add Raney Nickel (5 wt%).

    • Pressurize with

      
       (50 bar) and heat to 80°C.
      
    • Monitor consumption of

      
      .
      
  • Purification:

    • Filter catalyst.

    • Distill under reduced pressure (BP ~163°C at atm, approx 65°C at 15 mmHg).

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37511, Dimepranol (1-Dimethylamino-2-propanol). Retrieved from [Link]

  • Sakai, K., et al. (2007). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid." Tetrahedron: Asymmetry. (Discusses the relevance of the linear amino-propanol scaffold in Duloxetine).

  • Kadiwala, S., et al. (2012). "Kinetics of carbon dioxide with... 1-dimethylamino-2-propanol and 3-dimethylamino-1-propanol." Chemical Engineering Science. (Provides kinetic data comparing the reactivity of the two isomers).

  • Slusarczyk, J., et al. "Inosine Pranobex: Pharmacodynamic and Pharmacokinetic Properties." (Details the use of 1-DMA-2P in the Dimepranol complex).

Operational Safety & Handling Architecture: 3-Dimethylamino-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Safety Guide & Risk Assessment Whitepaper Audience: Research Scientists, Process Chemists, and HSE Managers.[1][2][3]

Executive Technical Summary

3-Dimethylamino-1-propanol (CAS 3179-63-3) is a bifunctional intermediate utilized extensively in the synthesis of pharmaceuticals, surfactants, and ion-exchange resins.[1][2][3][4] Its utility stems from its dual nature: a nucleophilic tertiary amine and a reactive primary hydroxyl group.[1][3]

However, this structural duality presents a complex hazard profile.[3] It is not merely a flammable solvent; it is a corrosive base with high lipophilicity .[2][3] This combination allows the molecule to strip protective lipid barriers on human skin (propanol moiety) while delivering a caustic alkaline burn (amine moiety) to deep tissue layers.[2] This guide moves beyond standard GHS classifications to provide a mechanistic understanding of risk and self-validating handling protocols.[1][3]

Physicochemical Intelligence

Effective risk assessment requires translating physical properties into operational constraints.[3]

PropertyValueOperational Implication
Physical State Colorless to yellow liquidViscosity changes may indicate oxidation or polymerization.[1][2][3]
Boiling Point 163–164°CHigh boiling point requires high-vacuum distillation for purification; heating increases flammability risk.[1][2][3]
Flash Point ~41°C (Closed Cup)Critical: The flash point is near ambient laboratory temperatures in hot climates.[1][2][3] It is classified as Flammable (Cat 3) .[2][3][5][6]
Vapor Pressure ~1.56 hPa (20°C)Low volatility at STP, but vapor concentration becomes hazardous rapidly upon heating.[2]
pKa ~9.3 – 10.0Highly basic.[2][3] Exothermic reaction with acids is instantaneous and violent.[3]
Density 0.872 g/mLLighter than water; will float on aqueous layers during extraction, complicating separation if not anticipated.[2]
Solubility Miscible with waterSpills cannot be simply "washed away" without creating large volumes of contaminated corrosive runoff.[2][3]

Hazard Dynamics & Toxicology

The Mechanism of Injury

Unlike simple mineral acids, 3-dimethylamino-1-propanol poses a liquefactive necrosis hazard.[1][2][3]

  • Lipid Solvation: The propyl chain facilitates rapid dermal absorption.[2][3]

  • Saponification: The amine group saponifies fats in the cell membrane, destroying tissue integrity.[2][3]

  • Deep Penetration: Because the tissue does not immediately "scab" (coagulate) as it does with acid burns, the chemical continues to penetrate until neutralized or exhausted.[2][3]

Acute Toxicity Profile:

  • Oral (Rat) LD50: ~342–442 mg/kg (Category 4, Harmful).[2][3][7]

  • Skin/Eye: Category 1B Corrosive.[1][2][3][4][5] Irreversible eye damage can occur within seconds of exposure.[3]

Self-Validating Operational Protocols

A. Storage & Stability (The "Argon Overlay" Rule)[2][3]
  • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Causality: The amine group is susceptible to oxidation (N-oxide formation) and the absorption of atmospheric CO2 (carbamate formation).[1][2][3]

  • Validation: Inspect the liquid clarity monthly. Yellowing indicates oxidation; precipitate formation indicates carbonate salts.[3]

B. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the chemical's organic solubility.[2][3]

  • Primary Barrier: Nitrile gloves (minimum 0.11mm thickness) for splash protection only.[2][3]

  • High-Risk Operations: For distillation or bulk transfer (>100mL), use Silver Shield/4H (Laminate) gloves or double-gloved Nitrile with a breakthrough indicator.[1][2][3]

  • Respiratory: If heating outside a closed system, a full-face respirator with Type ABEK (Organic vapor + Inorganic/Acid/Ammonia) filters is required.[1][2][3]

C. Reaction Setup & Quenching
  • Exotherm Control: When using as a base or reactant with acid chlorides/anhydrides, the reaction will be highly exothermic.[2][3]

  • Protocol: Always add the electrophile to the amine solution slowly at <0°C to manage heat load.

  • Validation: Monitor internal temperature. A spike >10°C indicates an uncontrolled feed rate.[3]

Emergency Response Logic

Workflow 1: Exposure Response Decision Tree

This logic flow dictates immediate actions upon personnel exposure.[2][3][7][8] Speed is the critical variable.[3]

ExposureResponse Start EXPOSURE INCIDENT Assess Assess Contact Type Start->Assess Skin SKIN CONTACT (Corrosive) Assess->Skin Eye EYE CONTACT (Immediate Damage) Assess->Eye Inhale INHALATION (Resp. Irritation) Assess->Inhale Action_Skin 1. Remove Clothing 2. Rinse 15+ min 3. Do NOT neutralize Skin->Action_Skin Action_Eye 1. Hold Eyelid Open 2. Rinse 15+ min 3. Remove Contacts Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Critical decision logic for acute exposure.[1][2][3] Note the prohibition on chemical neutralization on skin (exothermic risk).[1][2][3]

Workflow 2: Spill Management & Neutralization

Spills of 3-dimethylaminopropanol are flammability and corrosion hazards.[1][2][3][7][9] The following protocol ensures safe containment.

The "Sandwich" Neutralization Method:

  • Contain: Surround spill with inert absorbent (Vermiculite/Sand).[2][3] Do not use paper towels (fire hazard due to heat of absorption).[2][3]

  • Absorb: Cover the liquid completely.[2][3]

  • Collect: Scoop absorbed material into a waste container.

  • Neutralize Surface: Only after bulk removal, wipe the surface with dilute acetic acid (5%) to neutralize trace residues, then water.[2][3]

SpillResponse Detect Spill Detected Evacuate Evacuate Area (If >100mL or Hot) Detect->Evacuate Large Spill PPE Don PPE (Resp + Laminate Gloves) Detect->PPE Small Spill Evacuate->PPE Ignition Remove Ignition Sources PPE->Ignition Absorb Absorb with Inert Material (Sand/Vermiculite) Ignition->Absorb Collect Collect into RCRA Pail Absorb->Collect Check pH Check Surface Collect->Check Clean Final Wash (Dilute Acid -> Water) Check->Clean pH > 8 Check->Clean pH Neutral

Figure 2: Step-by-step spill mitigation workflow emphasizing ignition control and inert absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-dimethylaminopropan-1-ol.[1][2][3] Retrieved from [Link][1][2][3]

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An In-depth Technical Guide to the Molecular Weight and Formula of Dimethylamino Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of dimethylamino propanol (DMAP) and its derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. We will explore the core chemical structures, molecular formulas, and precise molecular weights of key DMAP isomers and their derivatives. This document moves beyond simple data tabulation to offer insights into the causal logic behind their synthesis and the self-validating protocols for their characterization. By grounding all claims in authoritative references, this guide serves as a practical and trustworthy resource for laboratory applications, from synthesis to molecular characterization.

Introduction to Dimethylamino Propanol: Isomerism and Core Properties

N,N-Dimethylamino propanol is not a single entity but a term that primarily refers to two structural isomers, each with distinct chemical and physical properties. The position of the hydroxyl (-OH) group relative to the dimethylamino group defines the isomer and dictates its reactivity and applications. Both isomers share the same molecular formula and, consequently, the same molecular weight, but their structural differences are critical in synthetic chemistry.

  • 1-Dimethylamino-2-propanol (CAS: 108-16-7): This isomer features a secondary alcohol. Its chiral center at the second carbon makes it a valuable precursor in asymmetric synthesis.[1][2]

  • 3-Dimethylamino-1-propanol (CAS: 3179-63-3): This isomer contains a primary alcohol, which generally exhibits different reactivity compared to the secondary alcohol in its counterpart.[3][4][5]

Both core isomers share the following fundamental properties:

  • Molecular Formula: C₅H₁₃NO[1][3][6]

  • Molecular Weight: Approximately 103.16 g/mol [1][3][6]

The presence of both a hydroxyl group and a tertiary amine group makes these molecules bifunctional.[7] The tertiary amine provides a basic and nucleophilic site, while the alcohol group can be targeted for esterification, etherification, or oxidation. This dual functionality is a cornerstone of their utility as versatile building blocks in organic synthesis, particularly in the creation of pharmaceuticals and other fine chemicals.[8][9][10]

Molecular Formula and Weight of Key Derivatives

The true synthetic power of dimethylamino propanols is realized through their conversion into a diverse array of derivatives. Understanding the precise molecular formula and weight of these derivatives is paramount for reaction stoichiometry, yield calculation, and analytical characterization.

Step-by-Step Calculation of Molar Mass

The molar mass (or molecular weight) of any derivative is calculated by summing the atomic masses of all constituent atoms in its molecular formula.[11] The calculation relies on the standard atomic weights provided by IUPAC.

Example Calculation for C₅H₁₃NO:

  • Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass: 60.055 + 13.104 + 14.007 + 15.999 = 103.165 g/mol

Data Table: Properties of DMAP Isomers and Representative Derivatives

For ease of reference, the following table summarizes the molecular properties of the parent isomers and several classes of their derivatives. This quantitative data is essential for planning and executing synthetic and analytical procedures.

Compound NameParent IsomerMolecular FormulaMolar Mass ( g/mol )CAS Number
1-Dimethylamino-2-propanolN/AC₅H₁₃NO103.16108-16-7[1][12]
(S)-(+)-1-Dimethylamino-2-propanol1-DMAPC₅H₁₃NO103.1653636-17-2[6][13]
3-Dimethylamino-1-propanolN/AC₅H₁₃NO103.163179-63-3[3][5][14]
1-Dimethylamino-2-propyl Acetate1-DMAPC₇H₁₅NO₂145.2016356-33-3
3-Dimethylaminopropyl Methacrylate3-DMAPC₉H₁₇NO₂171.2413350-01-3
(2-Hydroxypropyl)trimethylammonium Iodide1-DMAPC₆H₁₆INO245.107002-86-2

Experimental Verification of Molecular Properties: A Self-Validating Workflow

Theoretical calculations provide a necessary starting point, but experimental verification is the cornerstone of scientific trustworthiness. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized derivative.[11][15]

Diagram: Synthesis to Characterization Workflow

The following diagram outlines a logical and self-validating workflow. Each step provides feedback that validates the previous one, ensuring the final characterization is reliable. For instance, a successful purification (e.g., a single sharp peak in GC analysis) provides confidence that the subsequent mass spectrum will represent a pure compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization A 1. Chemical Synthesis (e.g., Esterification) B 2. Work-up & Extraction A->B C 3. Purification (Distillation or Chromatography) B->C D 4. Purity Check (GC or HPLC) C->D Purified Product E 5. Structural Confirmation (NMR / FTIR Spectroscopy) D->E F 6. Molecular Weight Verification (Mass Spectrometry) E->F F->A Feedback Loop: Confirms Product Identity G 1-DMAP C₅H₁₃NO (1-Dimethylamino-2-propanol) Product C₅H₁₂N-O-C(O)R (Ester Derivative) 1-DMAP->Product H⁺ (cat.) - H₂O Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Product

Caption: Fischer esterification of 1-dimethylamino-2-propanol.

Mechanistic Insight: In this reaction, a catalytic amount of strong acid (e.g., H₂SO₄) is crucial. Its role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the DMAP. The reaction is an equilibrium, so removal of water is necessary to drive it towards the product side, adhering to Le Châtelier's principle.

Applications in Research and Drug Development

The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties like solubility and receptor binding. [16]Derivatives of DMAP are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). [9][10]For example, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a critical intermediate in the synthesis of Duloxetine, an important antidepressant. [9][10]The specific isomer and derivative are chosen to optimize the final molecule's pharmacological activity, bioavailability, and safety profile.

Conclusion

A precise understanding of the molecular formula and weight of dimethylamino propanol derivatives is a non-negotiable prerequisite for sound chemical research and development. This guide has established the foundational properties of the key isomers and demonstrated how to extend this knowledge to their derivatives. By integrating theoretical calculations with robust, self-validating experimental workflows like high-resolution mass spectrometry, researchers can proceed with confidence in the identity and purity of their materials. The principles and protocols outlined herein provide a framework for achieving the scientific integrity required in demanding fields like drug discovery and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. PubChem. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-(dimethylamino)- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950248, (S)-(+)-1-Dimethylamino-2-propanol. PubChem. [Link]

  • ChemBK. 3-Dimethylamino-1-propanol Chemical Properties. ChemBK. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-(dimethylamino)-. Cheméo. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?. Mtoz Biolabs. [Link]

  • PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. [Link]

  • Impact Analytical. Molecular Weight Determination. Impact Analytical. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • The Vespiary. Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. The Vespiary. [Link]

  • Chan, E. C. Y., et al. Application of Mass Spectrometry on Small Molecule Analysis. SlideShare. [Link]

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. Agilent Technologies. [Link]

  • ResearchGate. Determination of Primary, Secondary, and Tertiary Amines in Air. ResearchGate. [Link]

  • Siuzdak, G. Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Wagner, C. D., et al. Analysis of Amine Mixtures. ACS Publications. [Link]

  • Wikipedia. Dimethylaminoisopropanol. Wikipedia. [Link]

Sources

Navigating Reduced Pressures: A Technical Guide to the Boiling Point of 3-(Dimethylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-propanol (DMAPr), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a bifunctional molecule featuring both a tertiary amine and a primary alcohol.[1] This structure imparts specific physicochemical properties that are critical to understand and control during synthetic and purification processes. One of the most crucial parameters for its purification, particularly for achieving high purity required in pharmaceutical applications, is its boiling point, especially under reduced pressure.

Distillation at atmospheric pressure is often unsuitable for compounds like DMAPr due to its relatively high boiling point of 163-164 °C.[2][3][4] At such temperatures, thermal degradation can occur, leading to impurities and reduced yield. Vacuum distillation is, therefore, the preferred method for the purification of this and other heat-sensitive amino alcohols. By lowering the ambient pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower, less destructive temperature.

This technical guide provides an in-depth exploration of the boiling point of 3-(Dimethylamino)-1-propanol at reduced pressures. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding, practical data, and experimental protocols necessary for the efficient and safe handling and purification of this important synthetic building block.

Theoretical Framework: Understanding the Pressure-Temperature Relationship

The relationship between the vapor pressure of a liquid and its temperature is fundamental to understanding boiling point phenomena. A liquid boils when its vapor pressure equals the pressure of the surrounding environment. Under vacuum, this equilibrium is achieved at a lower temperature. This behavior is quantitatively described by the Clausius-Clapeyron equation , which relates pressure, temperature, and the enthalpy of vaporization.

The Clausius-Clapeyron equation, in its integrated form, is expressed as:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

  • ΔHvap is the molar enthalpy of vaporization of the substance.

  • R is the ideal gas constant (8.314 J/mol·K).

  • T₁ and T₂ are the absolute temperatures in Kelvin.

This equation is a powerful tool for predicting the boiling point of a substance at a given pressure, provided that its boiling point at another pressure and its enthalpy of vaporization are known.

Physicochemical Properties of 3-(Dimethylamino)-1-propanol

A comprehensive understanding of the physical and chemical properties of 3-(Dimethylamino)-1-propanol is essential for its safe and effective use.

PropertyValueSource
Molecular Formula C₅H₁₃NO[4]
Molecular Weight 103.16 g/mol [4]
Normal Boiling Point 163-164 °C (at 760 mmHg)[2][3][4]
Boiling Point (Reduced Pressure) 142-144 °C (at 0.5 mmHg)
Vapor Pressure 1.56 hPa (at 20 °C)[2][4]
Density 0.872 g/mL (at 25 °C)
Flash Point 54 °C[4]

Estimated Boiling Points of 3-(Dimethylamino)-1-propanol at Reduced Pressures

Calculation of Enthalpy of Vaporization (ΔHvap):

  • P₁ = 760 mmHg

  • T₁ = 163.5 °C = 436.65 K

  • P₂ = 0.5 mmHg

  • T₂ = 143 °C = 416.15 K

  • R = 8.314 J/mol·K

Rearranging the Clausius-Clapeyron equation to solve for ΔHvap:

ΔHvap = -R * [ln(P₂/P₁)] / [(1/T₂) - (1/T₁)]

ΔHvap ≈ 55.4 kJ/mol

Using this calculated enthalpy of vaporization, we can now estimate the boiling point of 3-(Dimethylamino)-1-propanol at other reduced pressures. The following table provides these estimated values, which serve as a practical guide for laboratory and process scale distillations.

Pressure (mmHg)Estimated Boiling Point (°C)
158.2
583.5
1096.1
20110.0
50129.8
100145.4
200163.5
400184.8
760202.9

Disclaimer: These values are estimations based on the Clausius-Clapeyron equation and a calculated enthalpy of vaporization. Actual boiling points may vary depending on the purity of the substance and the accuracy of the pressure measurement.

Experimental Determination of Boiling Point at Reduced Pressure: A Step-by-Step Protocol

The following protocol outlines a robust method for the vacuum distillation of 3-(Dimethylamino)-1-propanol, which can also be used to experimentally determine its boiling point at a specific reduced pressure.

Materials and Equipment:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump (with a cold trap)

  • Manometer

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Glycerin or silicone oil for thermometer lubrication

  • 3-(Dimethylamino)-1-propanol (to be purified)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown A Assemble Clean, Dry Glassware B Add DMAPr and Stir Bar to Flask A->B C Apply Vacuum Grease to Joints B->C D Connect to Vacuum and Manometer C->D E Start Vacuum and Check for Leaks D->E F Begin Gentle Heating and Stirring E->F G Observe and Record Boiling Point at Stable Pressure F->G H Collect Distillate G->H I Remove Heat Source H->I J Allow Apparatus to Cool I->J K Slowly Release Vacuum J->K L Disassemble Apparatus K->L

Caption: A logical workflow for the vacuum distillation of 3-(Dimethylamino)-1-propanol.

Procedure:

  • Apparatus Assembly:

    • Ensure all glassware is clean and thoroughly dry to prevent contamination and potential side reactions.

    • Assemble the vacuum distillation apparatus as shown in the diagram above. Use appropriate clamps to secure all connections.

    • Place a magnetic stir bar in the round-bottom flask.

    • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

  • Charging the Flask:

    • Add the 3-(Dimethylamino)-1-propanol to be distilled to the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.

  • Initiating the Distillation:

    • Connect the vacuum adapter to the vacuum pump via a cold trap. The cold trap is crucial to protect the pump from corrosive vapors.

    • Connect a manometer to the system to accurately measure the pressure.

    • Turn on the vacuum pump and allow the pressure inside the apparatus to stabilize. Check for any leaks; the pressure should hold steady when the pump is isolated from the system.

    • Once a stable, desired pressure is achieved, begin gentle heating of the distillation flask using a heating mantle.

    • Start the magnetic stirrer to ensure smooth boiling.

  • Collecting the Distillate:

    • As the liquid heats, you will observe vapor rising and condensing in the condenser.

    • The temperature reading on the thermometer will rise and then stabilize. This stable temperature is the boiling point of the substance at the pressure indicated by the manometer.

    • Record both the temperature and the pressure.

    • Collect the purified 3-(Dimethylamino)-1-propanol in the receiving flask.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle.

    • Allow the apparatus to cool to room temperature.

    • Crucially, slowly and carefully release the vacuum before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

    • Once the system is at atmospheric pressure, the apparatus can be safely disassembled.

Safety and Handling Considerations

3-(Dimethylamino)-1-propanol is a flammable liquid and can cause skin and eye irritation. It is important to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources. Have a fire extinguisher readily available.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

A thorough understanding of the boiling point of 3-(Dimethylamino)-1-propanol at reduced pressures is paramount for its effective purification in research and pharmaceutical development. This guide has provided a theoretical foundation based on the Clausius-Clapeyron equation, a compilation of its key physicochemical properties, and a practical table of estimated boiling points at various pressures. The detailed experimental protocol for vacuum distillation offers a self-validating system for both purification and the empirical determination of these boiling points. By integrating this knowledge with stringent safety practices, scientists can confidently and efficiently handle this versatile amino alcohol, ensuring the integrity and quality of their synthetic endeavors.

References

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-Dimethylamino-1-propanol. Retrieved from [Link]

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Methodological & Application

Synthesis of duloxetine using 3-(Dimethylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Duloxetine Hydrochloride via the 3-(Dimethylamino)-1-propanol Pathway

Executive Summary & Strategic Rationale

Duloxetine Hydrochloride ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine HCl) is a potent dual serotonin-norepinephrine reuptake inhibitor (SNRI). While the conventional industrial route utilizes the Mannich reaction of 2-acetylthiophene, this application note details a convergent synthetic strategy utilizing 3-(Dimethylamino)-1-propanol as the core structural building block.

Why this Route? This protocol addresses the "Linear C3 Disconnection" strategy. By utilizing 3-(Dimethylamino)-1-propanol, researchers can leverage a Grignard-based convergent approach. This pathway is particularly valuable when accessing specific isotopic labels on the propyl chain or when 2-acetylthiophene availability is constrained.

Scientific Integrity Note: The starting material, 3-(Dimethylamino)-1-propanol (


), possesses a primary hydroxyl group. The target duloxetine scaffold requires a secondary benzylic-like alcohol. Therefore, this protocol necessitates an Oxidation-Addition sequence  (converting the alcohol to an aldehyde, followed by nucleophilic addition) to establish the correct carbon skeleton.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into three critical phases: Backbone Construction, Stereochemical Resolution, and Functionalization.

Duloxetine_Synthesis Start Starting Material: 3-(Dimethylamino)-1-propanol Aldehyde Intermediate 1: 3-(Dimethylamino)propanal Start->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Racemic_Alcohol Racemic Intermediate: (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol Aldehyde->Racemic_Alcohol Grignard Addition Thiophene Reagent: 2-Thienylmagnesium Bromide Thiophene->Racemic_Alcohol Chiral_Salt Resolved Salt: (S)-Alcohol · (S)-Mandelic Acid Racemic_Alcohol->Chiral_Salt Optical Resolution ((S)-Mandelic Acid) Coupled_Ether Coupled Intermediate: (S)-N,N-Dimethyl-Duloxetine Base Chiral_Salt->Coupled_Ether Arylation (NaH, 1-Fluoronaphthalene) Final Target API: Duloxetine Hydrochloride Coupled_Ether->Final 1. Demethylation (PhOCOCl) 2. Hydrolysis 3. HCl Salt Formation

Figure 1: Retrosynthetic pathway converting the linear amino-alcohol precursor into the chiral SNRI scaffold.[1]

Critical Material Attributes (CMA)

ReagentCAS RegistryRoleCritical Quality Attribute (CQA)
3-(Dimethylamino)-1-propanol 3179-63-3 Starting Material Purity >98%, Water <0.1% (Karl Fischer)
Oxalyl Chloride79-37-8ActivatorFreshly distilled/anhydrous
2-Bromothiophene1003-09-4Nucleophile PrecursorFree of thiophene impurities
(S)-(+)-Mandelic Acid17199-29-0Chiral Resolving Agentee >99.5%
1-Fluoronaphthalene321-38-0Arylating AgentPurity >99%
Sodium Hydride (60%)7647-01-0BaseKept under Argon/Nitrogen

Detailed Experimental Protocol

Phase 1: Backbone Construction (Oxidation & Grignard)

Objective: Convert the primary alcohol to the reactive aldehyde and couple with the thiophene ring.

  • Swern Oxidation (Aldehyde Synthesis):

    • Note: 3-(Dimethylamino)propanal is unstable and prone to polymerization. It must be generated and used in situ or immediately.

    • In a dry 3-neck flask under

      
      , dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C.
      
    • Add dry DMSO (2.2 eq) dropwise, maintaining temperature below -60°C. Stir for 15 min.

    • Add 3-(Dimethylamino)-1-propanol (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.

    • Add triethylamine (5.0 eq) and allow the mixture to warm to 0°C.

    • Validation: TLC should show disappearance of starting alcohol.

  • Grignard Preparation & Addition:

    • In a separate vessel, prepare 2-thienylmagnesium bromide (1.2 eq) from 2-bromothiophene and Mg turnings in THF.

    • Transfer the crude aldehyde solution (from step 1, solvent exchanged to THF if necessary, or add Grignard directly if DCM/THF mix is tolerated) to the Grignard reagent at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench: Saturated

      
       solution. Extract with Ethyl Acetate.[2][3][4][5]
      
    • Product: (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol.[1][6][7][8][9]

    • Yield Target: 65-75% (over 2 steps).[10]

Phase 2: Optical Resolution (The Chiral Switch)

Objective: Isolate the (S)-enantiomer required for biological activity.

  • Dissolve the racemic amino alcohol (from Phase 1) in hot ethanol or isopropanol.

  • Add (S)-(+)-Mandelic acid (1.0 eq).

  • Heat to reflux until clear, then cool slowly to room temperature.

  • Crystallization: The (S)-alcohol[2][9] · (S)-mandelate salt precipitates.[10]

  • Filter and wash with cold ether.

  • Liberation: Treat the salt with 1M NaOH and extract with Toluene.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee >99%.

Phase 3: Arylation (Ether Formation)

Objective: Install the naphthyl ether linkage.

  • Dissolve the resolved (S)-alcohol in DMSO (polar aprotic solvent is critical for

    
    ).
    
  • Add Sodium Hydride (60% dispersion, 1.2 eq) carefully at RT. Stir for 30 min to form the alkoxide.

  • Add 1-Fluoronaphthalene (1.2 eq) and Potassium Benzoate (catalytic, optional promoter).

  • Heat to 60-70°C for 4-6 hours.

  • Quench: Pour into ice water. Extract with Toluene.[2][3][10]

  • Product: (S)-N,N-Dimethyl-duloxetine base.[1]

Phase 4: Demethylation & Salt Formation

Objective: Convert the tertiary amine to the secondary amine (Duloxetine) and form the HCl salt.

  • Demethylation:

    • Dissolve the intermediate in Toluene.[3][10]

    • Add Phenyl Chloroformate (1.2 eq) and Diisopropylethylamine (DIPEA). Heat to 60°C.

    • This forms the carbamate intermediate.

    • Hydrolyze the carbamate using KOH (excess) in DMSO/Water at 80°C.

  • Salt Formation:

    • Extract the free base (Duloxetine) into Ethyl Acetate.

    • Add HCl (gas or solution in ether) dropwise to pH 2.

    • Cool to 0°C to crystallize Duloxetine Hydrochloride .

    • Recrystallize from Ethanol/Acetone if necessary.

Quality Control & Validation Parameters

ParameterMethodSpecification
Identity 1H-NMR (500 MHz, DMSO-d6)Matches Reference Standard
Chiral Purity HPLC (Chiralcel OD-H)(S)-Enantiomer > 99.5%
Chemical Purity HPLC (C18, Gradient)> 99.8%
Residual Solvents GC-HeadspaceCompliant with ICH Q3C

References

  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol . Eli Lilly and Co.[9] U.S. Patent 5,023,269. 1991. Link

  • Synthesis of Duloxetine: A Review. Organic Process Research & Development. 2008.
  • Swern Oxidation of Amino Alcohols. Journal of Organic Chemistry.
  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid . Sakai, K. et al. Tetrahedron: Asymmetry. 2003. Link

  • BenchChem Application Note: Duloxetine Synthesis . BenchChem. 2025.[2] Link

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Application Notes and Protocols: 3-Dimethylamino-1-propanol (DMAPA) as a High-Activity Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PU-DMAPA-001

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 3-Dimethylamino-1-propanol (DMAPA) as a catalyst in polyurethane (PU) systems. It delves into the catalytic mechanism, formulation strategies for controlling its high reactivity, and detailed protocols for the synthesis of polyurethane foams. This guide is designed to leverage the expertise of seasoned professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible outcomes.

Introduction: The Role of DMAPA in Polyurethane Chemistry

Polyurethane (PU) synthesis, a polyaddition reaction between a polyol and a polyisocyanate, is fundamental to the production of a vast array of materials, including foams, elastomers, coatings, and adhesives.[1][2] The kinetics of this reaction are often meticulously controlled by catalysts to achieve desired material properties and processing characteristics.[3] Tertiary amine catalysts are a cornerstone in polyurethane chemistry, accelerating both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4][5]

3-Dimethylamino-1-propanol (DMAPA), a bifunctional molecule featuring a tertiary amine and a primary hydroxyl group, has emerged as a highly effective catalyst.[6][7] Its unique structure allows it to participate in the reaction in multiple ways, offering distinct advantages in certain applications. However, its high reactivity also presents challenges that require careful formulation strategies. This guide will provide the necessary insights to harness the power of DMAPA while maintaining control over the polyurethane synthesis process.

Mechanism of Action: The Dual Role of DMAPA

DMAPA's catalytic activity stems from the nucleophilic nature of its tertiary amine group. The lone pair of electrons on the nitrogen atom interacts with the electrophilic carbon of the isocyanate group, forming an activated complex. This complex is more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) or by water (blowing reaction).[8]

The primary hydroxyl group on DMAPA can also react with isocyanate groups, incorporating the catalyst into the polymer backbone. This "reactive" nature of DMAPA is advantageous in reducing volatile organic compound (VOC) emissions and minimizing the odor of the final product, a significant concern with many low-molecular-weight amine catalysts.[9]

Polyurethane Foam Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Curing and Analysis weigh_polyol Weigh Polyol add_surfactant Add Surfactant weigh_polyol->add_surfactant add_water Add Water add_surfactant->add_water add_dmapa Add DMAPA add_water->add_dmapa mix_A Mix Component A add_dmapa->mix_A combine_components Combine A and B mix_A->combine_components weigh_isocyanate Weigh Isocyanate (Component B) weigh_isocyanate->combine_components high_speed_mix High-Speed Mixing combine_components->high_speed_mix pour_into_mold Pour into Mold high_speed_mix->pour_into_mold foam_rise Foam Rise & Cure pour_into_mold->foam_rise characterization Characterize Foam Properties foam_rise->characterization

Figure 2: Experimental workflow for polyurethane foam synthesis.

Step-by-Step Procedure
  • Prepare Component A (Polyol Premix):

    • In a disposable mixing container, accurately weigh the desired amount of polyol.

    • Add the silicone surfactant (typically 1.0-1.5 php).

    • Add the deionized water (the primary blowing agent, typically 3.0-5.0 php).

    • Add the DMAPA catalyst (typically 0.1-1.0 php, depending on the desired reactivity).

    • Mix these components thoroughly with the overhead stirrer at a moderate speed (e.g., 1000 rpm) for 30 seconds.

  • Prepare Component B (Isocyanate):

    • In a separate container, weigh the required amount of isocyanate. The amount is calculated based on the desired isocyanate index (typically 100-110 for flexible foams).

  • Initiate the Reaction:

    • While stirring Component A at high speed (e.g., 3000 rpm), quickly add Component B.

    • Start the stopwatch immediately upon adding the isocyanate.

    • Continue high-speed mixing for 5-10 seconds until the components are fully homogenized.

  • Foam Formation and Curing:

    • Immediately pour the reacting mixture into a mold or on a surface for free-rise observation.

    • Record the cream time (start of foam rise), gel time (when the mixture becomes stringy), and tack-free time (when the surface is no longer sticky).

    • Allow the foam to cure at ambient temperature for at least 24 hours before handling and characterization.

Characterization of Polyurethane Foam

The performance of the resulting polyurethane foam can be evaluated using several standard tests:

  • Density: Measured according to ASTM D3574.

  • Compressive Strength: Assessed using ASTM D3574.

  • Tensile Strength and Elongation: Determined following ASTM D3574.

  • Tear Resistance: Measured as per ASTM D3574.

Conclusion

3-Dimethylamino-1-propanol is a potent and versatile catalyst for polyurethane synthesis. Its high reactivity can be effectively managed through careful formulation, including the use of co-catalysts and blocking agents. The reactive nature of DMAPA also offers environmental benefits by reducing VOC emissions. By understanding the principles outlined in this guide, researchers and formulators can confidently employ DMAPA to develop a wide range of high-performance polyurethane materials.

References

  • DIMETHYLAMINOPROPYLAMINE (DMAPA). (n.d.). Retrieved from [Link]

  • Moran, Jr., E. F. (1982). U.S. Patent No. 4,366,084. Washington, DC: U.S.
  • Burghardt, T. A., & Stobby, W. G. (2005). Use of polyurethane catalyst compositions for improving rigid foam performance (U.S.
  • Sinobio Chemistry. (2024, June 19). What is N,N-dimethyl propylene diamine(DMAPA)?. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Scribd. (n.d.). Dimethylaminopropylamine (Dmapa) : Technical Bulletin. Retrieved from [Link]

  • Amine Catalysts. (2025, September 1). Formulation strategies for dmapa-catalyzed polyurethane systems for high-speed spray and pouring applications. Retrieved from [Link]

  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from [Link]

  • Schilling, S. L., & Bassett, D. R. (2013). Process for producing flexible polyurethane foam using natural oil polyols (U.S.
  • Sabtech Machine. (2025, June 30). How to Design Formulations for Flexible Polyurethane Foam?. Retrieved from [Link]

  • University Of Moratuwa. (n.d.). EVALUATION OF SUITABILITY OF 1,4- DIMETHYLPIPERAZINE AS A SUBSTITUTE CATALYST FOR POLYURETHANE FOAM PRODUCTION.
  • BDMAEE. (2025, October 17). Dimethylaminopropylamino Diisopropanol: A High-Performance Reactive Amine Catalyst for Energy-Efficient Rigid Polyurethane Insulation Panels. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • What Is the Relationship Between Catalyst Dosage and Polyurethane Foam Properties?. (2025, June 12). Retrieved from [Link]

  • BDMAEE. (2025, April 30). delayed action polyurethane rigid foam catalyst performance. Retrieved from [Link]

  • Organotin. (2025, April 25). polyurethane rigid foam catalysts: a price comparison analysis. Retrieved from [Link]

  • DAP. (2019, March 3). DAP® Premium Polyurethane Construction Adhesive Sealant.
  • ResearchGate. (n.d.). Cream time and tack free time of RPUF free rise foaming by effect of adding OPT particles. Retrieved from [Link]

  • European Patent Office. (2018, December 19). PROCESS FOR MAKING A FLEXIBLE POLYURETHANE FOAM (EP 2736935 B1).
  • Polyurethane-Amine-Catalyst-safe-handing-and-disposal.pdf. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Tack free time of the filled & unfilled polyurethane foam. Retrieved from [Link]

  • ResearchGate. (n.d.). Foam Formulations for production of flexible polyurethane foam. Retrieved from [Link]

  • Reference Formulations for Flexible Polyurethane Foam. (2025, June 19). Retrieved from [Link]

  • Dimethylaminopropylamine (DMAPA). (n.d.). Retrieved from [Link]

  • MDPI. (2023, February 11).
  • 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. (n.d.).
  • Green Amines. (2024, August 19). Polyurethane Catalysts & Specialty Amines. Retrieved from [Link]

  • PubMed. (n.d.).
  • MDPI. (2024, December 18). Effect of Chemical Structure and Apparent Density of Rigid Polyurethane Foams on the Properties of Their Chemical Recycling Products.
  • OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • San Apro. (n.d.).
  • 2.1 Flexible Polyurethane Foam Chemistry. (n.d.).
  • ResearchGate. (2024, March 25).

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Application Notes and Protocols: 1-(Dimethylamino)propan-1-ol in CO2 Capture Solvent Blends

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imperative to mitigate anthropogenic CO2 emissions has catalyzed extensive research into advanced carbon capture technologies. Amine-based solvent scrubbing remains a leading strategy for post-combustion CO2 capture from industrial flue gases, owing to its high efficiency and selectivity.[1] Within the diverse family of amine solvents, tertiary amines have garnered significant interest. Unlike their primary and secondary counterparts, which primarily form stable carbamates with CO2, tertiary amines react with CO2 in the presence of water to form bicarbonate ions.[1][2][3] This reaction pathway offers two key thermodynamic advantages: a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and a lower heat of reaction, which translates to reduced energy requirements for solvent regeneration.[1][2]

This document provides a detailed technical guide on the application of 1-(Dimethylamino)propan-1-ol (DMAP-1-ol) , a tertiary amino alcohol, in blended solvent systems for CO2 capture. Due to the limited publicly available data specifically on DMAP-1-ol for this application, this guide will leverage extensive research on its structural isomers, 1-(Dimethylamino)-2-propanol (DMA2P) and 3-(Dimethylamino)-1-propanol (3DMA1P) , as highly relevant analogues. The principles, protocols, and performance metrics discussed are directly applicable to the study and development of DMAP-1-ol based solvents.

The primary challenge with tertiary amines is their relatively slow reaction kinetics with CO2.[1] To overcome this limitation, they are typically blended with a "promoter" or "activator"—a primary or secondary amine such as Monoethanolamine (MEA) or Piperazine (PZ)—which accelerates the CO2 absorption rate.[2][4] This guide will focus on the formulation and evaluation of such blended solvent systems.

Scientific Principles and Rationale

The Chemistry of CO2 Capture with Tertiary Amines

The reaction of CO2 with a tertiary amine (represented as R3N) in an aqueous solution proceeds through the base-catalyzed hydration of CO2 to form bicarbonate. The tertiary amine acts as a proton acceptor.

Overall Reaction: CO₂ + R₃N + H₂O ⇌ R₃NH⁺ + HCO₃⁻

This mechanism avoids the formation of the more stable carbamates that are characteristic of primary and secondary amines, thus lowering the energy penalty for reversing the reaction during solvent regeneration.[1][2]

The Role of Activators in Blended Solvents

To enhance the rate of CO2 absorption, a small amount of a primary or secondary amine is added to the tertiary amine solution. These activators, such as MEA or PZ, react rapidly with CO2 to form carbamates, which then act as a shuttle to transfer CO2 to the tertiary amine. This synergistic effect combines the high capacity and low regeneration energy of the tertiary amine with the fast kinetics of the primary/secondary amine.[2][4]

Isomeric Considerations: DMAP-1-ol vs. DMA2P and 3DMA1P

While DMAP-1-ol, DMA2P, and 3DMA1P are all tertiary amino alcohols with the same molecular formula, the position of the hydroxyl group can influence their physical and chemical properties, including:

  • Basicity (pKa): The proximity of the hydroxyl group to the amine group can affect the electron density on the nitrogen atom, thereby influencing the amine's basicity and its reactivity towards CO2.

  • Steric Hindrance: The arrangement of the methyl and hydroxypropyl groups around the nitrogen atom can impact the accessibility of the lone pair of electrons for interaction with CO2.

  • Solubility and Physical Properties: The position of the hydroxyl group can affect intermolecular hydrogen bonding, influencing properties like viscosity, density, and water solubility.

These differences are expected to result in variations in CO2 absorption capacity, reaction kinetics, and regeneration energy among the isomers. The protocols described herein are designed to precisely quantify these performance differences.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and evaluation of a novel blended solvent system based on a tertiary amino alcohol like DMAP-1-ol.

Protocol 1: Preparation of Blended Amine Solvents

Objective: To prepare aqueous blended amine solvents with precise concentrations for performance evaluation.

Materials:

  • This compound (DMAP-1-ol) or its isomer (DMA2P, 3DMA1P) (≥99% purity)

  • Monoethanolamine (MEA) or Piperazine (PZ) (≥99% purity)

  • Deionized water

  • Analytical balance (±0.001 g)

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars

Procedure:

  • Calculate Required Masses: Determine the mass of the tertiary amine, activator, and deionized water required to achieve the desired total molarity and weight percentages of the components. For example, to prepare 100 g of a 30 wt% DMAP-1-ol and 5 wt% MEA solution:

    • Mass of DMAP-1-ol = 30 g

    • Mass of MEA = 5 g

    • Mass of deionized water = 100 g - 30 g - 5 g = 65 g

  • Dissolution: a. Tare a clean, dry beaker on the analytical balance. b. Add the calculated mass of deionized water to the beaker. c. While stirring, slowly add the calculated mass of the tertiary amine. d. Subsequently, slowly add the calculated mass of the activator (MEA or PZ). e. Continue stirring until the solution is homogeneous.

  • Transfer and Storage: Transfer the prepared solution to a labeled, sealed container. Store at room temperature away from direct sunlight.

Protocol 2: Determination of CO2 Loading Capacity

Objective: To measure the equilibrium CO2 absorption capacity (CO2 loading) of the prepared solvent blend.

Apparatus:

  • Gas absorption setup (e.g., a jacketed glass reactor with a gas inlet and outlet)

  • Mass flow controllers for CO2 and N2

  • Thermostatic water bath

  • pH meter

  • Titration setup (burette, beaker, stirrer)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

  • Methyl orange indicator

  • Barium chloride (BaCl2) solution (e.g., 2 M)

Procedure:

  • Solvent Preparation: Place a known volume and concentration of the amine solvent into the gas absorption reactor.

  • Temperature Control: Circulate water from the thermostatic bath through the reactor jacket to maintain a constant temperature (e.g., 40 °C).

  • Gas Sparging: Bubble a gas mixture of known composition (e.g., 15% CO2 in N2) through the solvent at a constant flow rate.

  • Equilibrium: Continue sparging until the solvent is saturated with CO2, which can be confirmed by a stable pH reading.

  • Sample Collection: Carefully extract a known mass of the CO2-loaded amine solution for analysis.

  • Titration for CO2 Loading: a. To a known mass of the loaded amine sample, add an excess of BaCl2 solution to precipitate the absorbed CO2 as barium carbonate (BaCO3). b. Titrate the solution with standardized HCl using methyl orange as an indicator to determine the concentration of the unreacted amine. c. A separate titration of the fresh (unloaded) amine solution is required to determine the initial amine concentration.

  • Calculation: The CO2 loading (α), in moles of CO2 per mole of amine, is calculated based on the difference in amine concentration before and after CO2 absorption.

Protocol 3: Evaluation of CO2 Absorption Rate

Objective: To determine the kinetics of CO2 absorption, often expressed as the overall mass transfer coefficient (KGav).

Apparatus:

  • Wetted-wall column or a bench-scale tray column.[2][4]

  • Gas chromatograph (GC) or an infrared (IR) CO2 analyzer.

  • Mass flow controllers for gas and liquid streams.

  • Thermostatic control for liquid and gas feeds.

Procedure:

  • System Setup: Configure the wetted-wall or tray column with the necessary pumps, flow controllers, and analytical instruments as shown in the workflow diagram below.

  • Solvent Circulation: Circulate the fresh amine solvent through the column at a known flow rate and temperature.

  • Gas Flow: Introduce the simulated flue gas (e.g., 15% CO2 in N2) counter-currently to the solvent flow at a specified rate.

  • Analysis: Continuously measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a GC or IR analyzer.

  • Steady State: Allow the system to reach a steady state, indicated by constant outlet CO2 concentrations.

  • Data Collection: Record the inlet and outlet gas compositions, gas and liquid flow rates, temperature, and pressure.

  • Calculation: The CO2 removal efficiency (ηCO2) and the overall volumetric mass transfer coefficient (KGav) can be calculated from the experimental data.

Data Presentation and Visualization

Performance Metrics of Tertiary Amino Alcohol Blends

The following table summarizes representative performance data for solvent blends containing isomers of DMAP-1-ol, providing a benchmark for evaluating new formulations.

Solvent System (wt%)CO2 Loading (mol CO2/mol amine)CO2 Removal Efficiency (ηCO2)Regeneration Energy (GJ/t CO2)Reference
30% MEA (Benchmark)~0.5~90%~4.0[5]
30% DMA2P / 10% PZNot specified>90%Lower than MEA[2][4]
30-50% 3DMA1P / 3% EAEHigher than MDEA-MEA>90%Not specified[6][7]
30% 3DMA1P / 10% PZHighNot specifiedLower than MEA[5]

Note: EAE (2-(ethylamino)ethanol) is another primary amine activator.

Diagrams and Workflows
CO2 Absorption Mechanism with a Tertiary Amine

CO2_Capture_Mechanism cluster_reaction Aqueous Phase Reaction CO2 CO2 (gas) CO2_aq CO2 (aq) CO2->CO2_aq Dissolution H2O H2O R3N Tertiary Amine (DMAP-1-ol) R3NH Protonated Amine (R3NH+) R3N->R3NH + H+ H2CO3 H2CO3 CO2_aq->H2CO3 HCO3 HCO3- H2CO3->HCO3 + H+

Caption: Reaction pathway for CO2 absorption by a tertiary amine in an aqueous solution.

Experimental Workflow for Solvent Evaluation

Solvent_Evaluation_Workflow start Start: Define Solvent Composition prep Protocol 1: Prepare Blended Solvent start->prep absorb Protocol 2: Measure CO2 Loading Capacity prep->absorb kinetics Protocol 3: Measure CO2 Absorption Rate prep->kinetics analyze Data Analysis: Calculate Performance Metrics absorb->analyze kinetics->analyze compare Compare with Benchmarks analyze->compare optimize Optimize Solvent Composition compare->optimize Not Optimal end End: Select Optimal Solvent compare->end Optimal optimize->prep

Caption: A systematic workflow for the preparation, evaluation, and optimization of CO2 capture solvents.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through a system of checks and balances:

  • Mass Balance: In the absorption rate experiments, a mass balance between the CO2 absorbed from the gas phase and the CO2 gained in the liquid phase (determined by titration) should be performed to ensure data accuracy.

  • Reproducibility: All experiments should be conducted in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be reported.

  • Benchmarking: The performance of any new solvent blend should always be compared against a well-characterized benchmark solvent, such as 30 wt% MEA, under identical experimental conditions. This provides a relative measure of performance and validates the experimental setup.

  • Analytical Method Validation: The titration and chromatographic methods should be validated for accuracy, precision, linearity, and sensitivity according to standard analytical chemistry practices.

Conclusion

The use of this compound in blended amine solvents presents a promising avenue for developing more energy-efficient CO2 capture processes. By leveraging the high CO2 capacity and low regeneration energy of this tertiary amino alcohol, while mitigating its kinetic limitations through the addition of an activator, it is possible to formulate advanced solvent systems. The detailed protocols and methodologies provided in this guide offer a robust framework for the systematic evaluation and optimization of these novel solvents. While data from its isomers, DMA2P and 3DMA1P, have been used as a proxy, the presented experimental workflows are directly applicable to rigorously characterize the performance of DMAP-1-ol and unlock its full potential in the field of carbon capture.

References

  • Influence of Absorbent Composition and Operating Parameters on CO2 Removal Efficiency Using Aqueous Blends of 1-Dimethylamino-2-propanol in Tray Column. (2024). MDPI. [Link]

  • Absorption capacity and CO2 removal efficiency in tray tower by using 2-(ethylamino)ethanol activated 3-(dimethylamino)propan-1-ol aqueous solution. (2025). ResearchGate. [Link]

  • Comprehensive Evaluation of the Physical and Chemical Properties of 1-dimethylamino-2-propanol for Post Combustion CO2 Capture. (n.d.). Scholaris. [Link]

  • Influence of Absorbent Composition and Operating Parameters on CO2 Removal Efficiency Using Aqueous Blends of 1-Dimethylamino-2-propanol in Tray Column. (2024). ResearchGate. [Link]

  • Energy-efficient CO2 capture with piperazine and 3-dimethylamino-1-propanol blends: Modeling, experimental validation, and regeneration energy optimization. (2025). Yonsei University. [Link]

  • Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine. (2019). ResearchGate. [Link]

  • ThermoML:J. Chem. Thermodyn. 2019, 139, 105862. (2019). NIST. [Link]

  • Viscosity of 1-dimethylamino-2-propanol (1DMA2P) solution at the... (n.d.). ResearchGate. [Link]

  • Solvents for Carbon Dioxide Capture. (n.d.). Semantic Scholar. [Link]

  • Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook. (2017). Pacific Northwest National Laboratory. [Link]

  • CO2 capture as bicarbonate using DMAPA with incorporation of surface activity. (2025). ResearchGate. [Link]

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Alkylation of 3-Dimethylamino-1-propanol: A Comprehensive Guide to Synthesis of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the alkylation of 3-dimethylamino-1-propanol, a versatile bifunctional molecule, to synthesize quaternary ammonium compounds.[1] These compounds are of significant interest in various fields, including pharmaceuticals, material science, and as phase-transfer catalysts.[2][3][4][5] This guide will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the characterization of the final products. The information presented herein is intended to equip researchers with the necessary knowledge and practical guidance to successfully perform this synthesis.

Introduction

3-Dimethylamino-1-propanol (DMAPA) is a valuable organic building block possessing both a tertiary amine and a primary alcohol functional group.[1][6][7][8] This dual functionality allows for a wide range of chemical transformations. The tertiary amine group is nucleophilic and can be readily alkylated to form quaternary ammonium salts, also known as "quats".[3][9] This process, often referred to as quaternization, results in a permanently charged cationic molecule, independent of the solution's pH.[3]

The resulting quaternary ammonium compounds derived from DMAPA have diverse applications. They are utilized as antimicrobial agents, fabric softeners, and hair conditioners.[3] Furthermore, their cationic nature makes them effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[2][3] In the realm of drug development, quaternization can be a key step in the synthesis of active pharmaceutical ingredients and in modifying the properties of drug candidates.[4][5]

This application note will focus on the direct alkylation of the tertiary amine in 3-dimethylamino-1-propanol using alkyl halides, a common and effective method for synthesizing quaternary ammonium salts.[3][10]

Chemical Principles and Mechanism

The alkylation of a tertiary amine, such as the one present in 3-dimethylamino-1-propanol, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11][12][13][14] In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.[11][12]

The general mechanism can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon, and simultaneously, the bond between the carbon and the leaving group (the halide) is broken.[11]

Alkylation_Mechanism

Key Factors Influencing the Reaction:

  • Nature of the Alkyl Halide (R-X): The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary alkyl halides are preferred as they are less sterically hindered, favoring the SN2 pathway.[12][13] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[11][12][15]

  • Solvent: Polar aprotic solvents such as acetonitrile, acetone, or N,N-dimethylformamide (DMF) are generally good choices for SN2 reactions as they can solvate the cation but do not strongly solvate the nucleophile, leaving it more reactive.[16]

  • Temperature: The reaction rate generally increases with temperature. However, higher temperatures can also promote side reactions. The optimal temperature will depend on the specific reactants and solvent used.

  • Phase-Transfer Catalysis (PTC): For reactions involving reactants in different phases (e.g., an aqueous and an organic phase), a phase-transfer catalyst can be employed to facilitate the reaction.[2] Quaternary ammonium salts themselves are excellent phase-transfer catalysts.[2][3] This technique can offer greener reaction conditions by allowing the use of less hazardous solvents.[17]

Experimental Protocol

This protocol details the alkylation of 3-dimethylamino-1-propanol with 1-bromobutane to yield 3-(butyldimethylammonio)-1-propanol bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
3-Dimethylamino-1-propanol≥99%Sigma-Aldrich3179-63-3
1-Bromobutane≥99%Sigma-Aldrich109-65-9
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich75-05-8
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter paper---
Rotary evaporator---
Safety Precautions
  • Alkylating agents like 1-bromobutane are hazardous. They are often flammable, toxic, and can be carcinogenic.[18][19][20][21] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[22]

  • 3-Dimethylamino-1-propanol is corrosive and can cause skin and eye damage. [23] Handle with care.

  • Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Reaction Setup and Procedure

Experimental_Workflow

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-dimethylamino-1-propanol (5.16 g, 0.05 mol) in anhydrous acetonitrile (30 mL).

  • Addition of Alkylating Agent: Slowly add 1-bromobutane (7.54 g, 0.055 mol, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle. Maintain reflux with vigorous stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material, 3-dimethylamino-1-propanol.

  • Work-up: After the reaction is complete (as indicated by monitoring), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add diethyl ether (approximately 50-70 mL) to the cooled reaction mixture with stirring. The quaternary ammonium salt product, being ionic, is typically insoluble in diethyl ether and will precipitate out as a white solid.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid product on the filter with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product under vacuum to obtain the final quaternary ammonium salt.

Expected Yield and Product Details
ParameterValue
Product Name 3-(butyldimethylammonio)-1-propanol bromide
Molecular Formula C₉H₂₂BrNO
Molecular Weight 240.18 g/mol
Theoretical Yield 12.01 g (based on 0.05 mol of 3-dimethylamino-1-propanol)
Appearance White to off-white crystalline solid

Characterization of the Product

The identity and purity of the synthesized quaternary ammonium salt should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons on the butyl group and the propanol backbone. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a higher chemical shift compared to the starting material.[16][24]

    • ¹³C NMR: The carbon NMR will similarly show a downfield shift for the carbons attached to the quaternary nitrogen.[24]

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the presence of the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹) and the C-N and C-H bonds.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing ionic compounds. It will show a peak corresponding to the mass of the cationic part of the molecule, [M]⁺.

Conclusion

The alkylation of 3-dimethylamino-1-propanol provides a straightforward and efficient method for the synthesis of quaternary ammonium compounds. This protocol, utilizing a standard SN2 reaction with an alkyl halide, can be adapted for the synthesis of a variety of derivatives by changing the alkylating agent. Proper safety precautions are paramount when handling alkylating agents. The resulting quaternary ammonium salts can be readily characterized by standard spectroscopic techniques, paving the way for their application in diverse areas of chemical and pharmaceutical research.

References

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis and Characterisation of New Nonracemic Quaternary Ammonium Salts. Letters in Organic Chemistry. 2012;9(6):427-434. Available from: [Link]

  • Phase-transfer catalyst - Wikipedia. Available from: [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Paho.org. Available from: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available from: [Link]

  • Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules. 2002;7(4):384-393. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available from: [Link]

  • Preparation and Characterization of Two New Kinds of Soluble Quaternary Ammonium Salts of Chitosan | Scientific.Net. Available from: [Link]

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Application Notes & Protocols: Amino Alcohol Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chirality and Amino Alcohols

In pharmaceutical development, the three-dimensional arrangement of atoms in a drug molecule—its stereochemistry—is a critical determinant of efficacy and safety.[1] Chiral molecules exist as non-superimposable mirror images (enantiomers), and often, only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2] Chiral amino alcohols are foundational building blocks in the synthesis of these single-enantiomer drugs, serving as versatile intermediates for a vast array of Active Pharmaceutical Ingredients (APIs).[2][3][][5] Their bifunctional nature, containing both an amine and a hydroxyl group, allows for the construction of complex molecular architectures found in antivirals, anti-cancer agents, and cardiovascular medications.

This guide provides an in-depth exploration of two robust and widely adopted strategies for synthesizing enantiomerically pure amino alcohols: the direct reduction of natural α-amino acids and the asymmetric reduction of α-amino ketones. We will detail field-proven protocols, explain the mechanistic rationale behind them, and discuss the critical analytical methods for ensuring chiral purity.

Strategy 1: Synthesis via Reduction of α-Amino Acids

The most direct and atom-economical approach to producing chiral amino alcohols is the reduction of naturally occurring α-amino acids.[5] Nature provides a readily available "chiral pool" of L-amino acids, which can be converted to their corresponding alcohols with high fidelity, preserving the original stereocenter.[2]

Core Concept: Carboxylic Acid Reduction

The carboxylic acid moiety of an amino acid is reduced to a primary alcohol. While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not powerful enough to reduce carboxylic acids directly. Therefore, more potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) or borane (BH₃) complexes are typically employed.[6] The LiAlH₄ method is often preferred for its speed and convenience when no other reducible functional groups are present.[6]

Featured Precursor: (S)-Prolinol

(S)-Prolinol, derived from L-proline, is a cornerstone chiral auxiliary and a precursor for numerous pharmaceuticals.[7][8] Its rigid pyrrolidine ring makes it an excellent stereodirecting group in asymmetric synthesis.

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline using LiAlH₄

This protocol is adapted from established and reliable procedures for the reduction of α-amino acids.[6]

Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.

Materials:

  • L-Proline (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, slowly add LiAlH₄ (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, containing anhydrous THF.

  • Substrate Addition: Carefully add L-Proline (1.0 eq) portion-wise to the stirred LiAlH₄ suspension in THF. Note: The addition is exothermic and may cause the solvent to reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • 'X' mL of deionized water (where X is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of deionized water.

  • Filtration and Extraction: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and Dichloromethane (DCM).

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure (S)-Prolinol as a colorless or pale yellow liquid.[9]

Strategy 2: Asymmetric Synthesis via Reduction of α-Amino Ketones

Core Concept: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[14][15][16] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, which complexes with borane (BH₃).[17][18] This complex then coordinates to the ketone in a sterically defined manner, forcing the hydride from the borane to attack one specific face of the carbonyl group, thus creating the alcohol with high enantiomeric purity.[15][17]

The predictability, high enantioselectivity (often >95% ee), and broad substrate scope have made the CBS reduction an indispensable tool in pharmaceutical process chemistry.[14][15]

Diagram: Mechanism of the CBS Reduction

The diagram below illustrates the catalytic cycle. The ketone's larger substituent (RL) orients away from the catalyst's R group, and the smaller substituent (RS) is positioned underneath. This arrangement ensures the hydride is delivered to a single enantiotopic face of the ketone.

CBS_Mechanism cluster_0 Catalytic Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex + BH₃ transition_state Ternary Complex (Transition State) complex->transition_state + Ketone ketone Prochiral Ketone Substrate ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration + Product product Chiral Amino Alcohol product_complex->product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone

This generalized protocol illustrates the key steps for a CBS reduction. Specific conditions may vary based on the substrate.

Safety Precaution: Borane-tetrahydrofuran (BH₃·THF) is flammable and reacts with water. Handle under an inert atmosphere.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)

  • α-Amino Ketone Hydrochloride (1.0 eq)

  • Borane-THF complex (1 M solution, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Catalyst Addition: To a flame-dried flask under an inert atmosphere, add the α-amino ketone hydrochloride substrate and anhydrous THF. Cool the mixture to -20°C.

  • Borane Addition: Slowly add the borane-THF solution (0.6 eq) dropwise to the stirred suspension. Stir for 15 minutes.

  • Catalyst Activation: In a separate flask, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst. Slowly add borane-THF solution (0.6 eq) and stir for 10 minutes at room temperature.

  • Asymmetric Reduction: Cool the ketone/borane mixture to -20°C. Add the pre-formed catalyst-borane complex dropwise over 30 minutes. Stir the reaction at -20°C for 2-4 hours, monitoring by TLC.

  • Quenching: Slowly add methanol dropwise to quench any excess borane until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes. Neutralize the solution with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparing Asymmetric Reduction Methods

The choice of catalyst and conditions is crucial for achieving high enantioselectivity. The following table presents representative data for the asymmetric reduction of various ketones, highlighting the effectiveness of the CBS methodology.

EntryKetone SubstrateCatalyst/MethodYield (%)Enantiomeric Excess (ee, %)Reference
1Acetophenone(S)-Methyl-CBS, BH₃·THF9597
21-Tetralone(S)-Methyl-CBS, BH₃·THF9895
3α-Chloroacetophenone(S)-Methyl-CBS, BH₃·THF9294
42,5-Dimethylisobutyrophenone(R)-iPr-CBS, BH₃·SMe₂>9596[18]

Part 3: Quality Control - Characterization and Chiral Purity Analysis

Synthesizing the amino alcohol is only half the battle; verifying its structure and, most importantly, its enantiomeric purity is essential for its use in pharmaceutical manufacturing.

Workflow: From Synthesis to Certified Precursor

QC_Workflow synthesis Crude Product from Synthesis purification Purification (Chromatography/Distillation) synthesis->purification structural Structural Verification (NMR, MS, IR) purification->structural chiral Chiral Purity Analysis (Chiral HPLC/GC) structural->chiral certified Certified Chiral Precursor (>99% ee) chiral->certified

Caption: Standard workflow for purifying and certifying amino alcohol precursors.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized amino alcohol, ensuring the reduction was successful and the correct compound was formed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is the gold standard for determining enantiomeric excess (ee).[19][20] The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times (different retention times).[20] By integrating the area under each peak, the ratio of the two enantiomers, and thus the ee, can be precisely calculated. The use of macrocyclic glycopeptide-based CSPs is particularly effective for the direct analysis of underivatized amino acids and their derivatives.[20]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this technique is used for volatile amino alcohols. The sample is vaporized and passed through a column with a chiral coating, separating the enantiomers.

A successful synthesis for pharmaceutical applications must consistently produce the desired amino alcohol with an enantiomeric excess of >99%.

Conclusion

Chiral amino alcohols are indispensable precursors in the pharmaceutical industry, enabling the synthesis of complex, single-enantiomer drugs. The methods of direct reduction from the natural amino acid pool and catalytic asymmetric reduction of prochiral ketones represent two powerful, scalable, and reliable strategies for their production. A deep understanding of the reaction mechanisms, meticulous execution of protocols, and rigorous analytical characterization are paramount to ensuring the quality and purity of these critical building blocks, ultimately contributing to the development of safer and more effective medicines.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. American Chemical Society. Available at: [Link]

  • Wen, W., Zeng, Y., Peng, L. Y., Fu, L. N., & Guo, Q. X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. Available at: [Link]

  • SynArchive. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Synthesis-Archive.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic-Chemistry.org. Available at: [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798831. Available at: [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. Available at: [Link]

  • ResearchGate. (2001). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4326-4332. Available at: [Link]

  • Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4136-4142. Available at: [Link]

  • Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. National Center for Biotechnology Information. Available at: [Link]

  • Faskhutdinov, M. A., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 56(1), 108-113. Available at: [Link]

  • Talanov, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5824. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Journal of Chromatographic Science, 50(5), 415-423. Available at: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Blaser, H. U. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Topics in Medicinal Chemistry, 3(4), 439-454. Available at: [Link]

  • Van Arnum, P. (2014). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology, 38(2). Available at: [Link]

  • Open Access Journals. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. iMedPub. Available at: [Link]

  • Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 270-273. Available at: [Link]

  • Fraser, D. S., Park, S. B., & Chong, J. M. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(2), 159-167. Available at: [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. StackExchange. Available at: [Link]

  • Periasamy, M., & Sasikumar, M. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. Available at: [Link]

  • Merten, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8411-8418. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(21), 13025-13049. Available at: [Link]

  • Cruz, A. C., & Melchiorre, P. (2022). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 13(28), 8214-8220. Available at: [Link]

  • Dickman, D. A., et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. Available at: [Link]

  • Organic Chemistry Portal. (2005). A Highly Efficient and Direct Approach for Synthesis of Enantiopure β-Amino Alcohols by Reductive Cross-Coupling of Chiral N-tert-Butanesulfinyl Imines with Aldehydes. Organic-Chemistry.org. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-(+)-Prolinol. Pharmaffiliates.com. Available at: [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

  • ResearchGate. (2004). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. ResearchGate. Available at: [Link]

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Application Note: 3-Dimethylamino-1-propanol (DMAPOL) in Epoxy Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Dimethylamino-1-propanol (DMAPOL) as a catalytic curing agent and accelerator in epoxy resin systems. Unlike standard tertiary amines (e.g., BDMA) or phenolic amines (e.g., DMP-30), DMAPOL offers a unique aliphatic amino-alcohol structure. This dual functionality provides a synergistic curing mechanism where the tertiary amine initiates nucleophilic attack while the primary hydroxyl group facilitates proton transfer, stabilizing the alkoxide intermediate.

Target Audience: Formulation Chemists, Material Scientists, and Process Engineers in adhesives, coatings, and composite manufacturing.

Chemical Basis & Mechanism

The efficacy of DMAPOL (CAS: 3179-63-3) relies on its bifunctional nature. In standard anhydride or amine-cured epoxies, the rate-determining step is often the opening of the oxirane ring.

The "Hydroxyl Effect"

Pure tertiary amines can be sluggish in initiating epoxy homopolymerization or anhydride cure without a proton donor. DMAPOL provides an intramolecular proton source.

  • Tertiary Amine (

    
    ):  Acts as a Lewis base, attacking the electron-deficient carbon of the epoxide ring.
    
  • Primary Hydroxyl (

    
    ):  Acts as a hydrogen bond donor. It complexes with the epoxide oxygen, increasing ring strain and susceptibility to nucleophilic attack. This lowers the activation energy (
    
    
    
    ) of the system compared to non-hydroxylated amines like Benzyldimethylamine (BDMA).
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle initiated by DMAPOL.

ReactionMechanism DMAPOL DMAPOL Catalyst (Amine + Hydroxyl) Complex Transition State (H-Bond Stabilization) DMAPOL->Complex Coordination Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Complex Activation OpenRing Zwitterion Intermediate (Alkoxide) Complex->OpenRing Nucleophilic Attack OpenRing->DMAPOL Regeneration (Catalytic Cycle) Crosslink Crosslinked Polymer Network OpenRing->Crosslink Propagation (Cure)

Figure 1: Catalytic cycle showing the synergistic activation of the epoxide ring by the amine and hydroxyl moieties of DMAPOL.

Comparative Performance Analysis

When selecting an accelerator, DMAPOL occupies a specific niche between standard tertiary amines and highly reactive phenolic amines.

Table 1: Comparative Properties of Common Epoxy Accelerators

FeatureDMAPOL (3-Dimethylamino-1-propanol)DMP-30 (Tris(dimethylaminomethyl)phenol)BDMA (Benzyldimethylamine)
Active Groups 1 Tertiary Amine, 1 Aliphatic -OH3 Tertiary Amines, 1 Phenolic -OH1 Tertiary Amine
Reactivity Moderate-HighVery HighLow-Moderate
Exotherm ControlledHigh (Risk of charring in thick sections)Low
Color Stability Good (Aliphatic backbone)Poor (Phenolic yellowing)Moderate
Use Case Color-critical coatings, moderate pot lifeFast-set adhesives, low temp cureFilament winding, long pot life

Key Insight: DMAPOL is preferred over DMP-30 in applications requiring lower color impact (due to lack of phenol) and extended pot life , while still curing faster than BDMA due to the hydroxyl acceleration.

Application Protocols

Formulation Guidelines

Stoichiometry: As a catalytic accelerator, DMAPOL is not calculated by amine hydrogen equivalent weight (AHEW) but by Parts Per Hundred Resin (phr).

  • Standard Loading: 1.0 – 3.0 phr.

  • High-Speed Cure: 3.0 – 5.0 phr.[1]

  • Co-Cure: If used as a chain extender (reacting the -OH), loadings may increase, but this is rare due to the rapid catalytic effect of the amine.

Experimental Workflow

To ensure reproducibility, follow this mixing and curing protocol.

Workflow ResinPrep 1. Resin Conditioning (Degas DGEBA at 40°C) Weighing 2. Gravimetric Addition (Add DMAPOL 1-3 phr) ResinPrep->Weighing Mixing 3. High-Shear Mixing (2000 RPM, 2 mins) Weighing->Mixing Degas 4. Vacuum Degassing (-29 inHg, 5 mins) Mixing->Degas Cure 5. Step Cure Cycle (See Protocol 4.3) Degas->Cure

Figure 2: Standardized workflow for preparing DMAPOL-accelerated epoxy samples.

Recommended Cure Schedules
  • Ambient Cure: 24 hours @ 25°C (70% conversion).

  • Heat Cure (Optimal Tg): 2 hours @ 60°C + 1 hour @ 100°C.

    • Note: The hydroxyl group facilitates lower temperature initiation (60°C) compared to non-hydroxylated amines which often require >80°C initiation.

Characterization & Validation

To validate the cure quality, the following analytical techniques are required:

  • Differential Scanning Calorimetry (DSC):

    • Metric: Measure the Onset Temperature (

      
      ) and Peak Exotherm (
      
      
      
      ).
    • Target: DMAPOL should show a

      
       approximately 10-15°C lower than BDMA in an anhydride system.
      
  • FTIR Spectroscopy:

    • Metric: Monitor the disappearance of the Oxirane peak at ~915

      
      .
      
    • Validation: >95% conversion indicates a successful cure.

Safety & Handling (Trustworthiness)

DMAPOL is corrosive and flammable.

  • H-Codes: H226 (Flammable liquid), H314 (Causes severe skin burns).

  • PPE: Butyl rubber gloves and chemical splash goggles are mandatory.

  • Storage: Store under nitrogen to prevent moisture absorption, which can alter the hydroxyl-catalysis balance.

References

  • Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026).[2] The Science Behind Accelerated Epoxy Curing with Tertiary Amines. Retrieved from [Link]

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Application Note: Synthesis of Functionalized Amino-Ethers from Propanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amino-Ethers

Functionalized amino-ethers are a privileged scaffold in medicinal chemistry and materials science. Their unique combination of a hydrophilic amino group and a lipophilic ether moiety imparts valuable physicochemical properties, influencing solubility, membrane permeability, and target binding affinity. In drug development, this structural motif is integral to a wide range of therapeutics, including beta-blockers, antihistamines, and antidepressants. The chirality often present in propanolamine-derived backbones is crucial, as stereochemistry can dramatically affect pharmacological activity and safety profiles.[1][2][3] Consequently, robust and stereocontrolled synthetic methods for accessing these molecules are of paramount importance to researchers in drug discovery and chemical synthesis.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing functionalized amino-ethers from propanolamine precursors. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental decisions, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Core Synthetic Challenge: Chemoselectivity

Propanolamines present a fundamental synthetic challenge: they are bifunctional molecules containing two nucleophilic centers—a primary or secondary amine and a primary or secondary alcohol. The amine is generally a stronger nucleophile than the alcohol. Therefore, direct alkylation with an electrophile (e.g., an alkyl halide) often results in a non-selective reaction, yielding a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with N-alkylation typically predominating.

To achieve the desired O-alkylation, a clear strategy to differentiate the reactivity of the two functional groups is essential. Two primary, field-proven strategies are employed:

  • The Protective Group Strategy: This is the most robust and widely used approach. It involves temporarily "masking" the highly reactive amino group with a protecting group, rendering it non-nucleophilic. This allows for the selective O-alkylation of the hydroxyl group. A final deprotection step then reveals the desired amino-ether.[4][5]

  • Phase-Transfer Catalysis (PTC): This method can enhance the nucleophilicity of the alkoxide formed from the hydroxyl group, sometimes allowing for selective O-alkylation under milder conditions without the need for amine protection.[6][7] It is particularly useful when the starting materials have different solubility profiles.[8]

Strategy 1: The Protective Group Approach

This three-step sequence offers the highest degree of control and is generally the preferred method for synthesizing complex or high-value amino-ethers. The choice of protecting group is critical; it must be installed easily, be stable to the conditions of the O-alkylation step, and be removed under conditions that do not affect the newly formed ether linkage.[5] For amines, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are ideal choices as they are highly stable and can be removed under orthogonal conditions (acid for Boc, hydrogenolysis for Cbz).[4]

G cluster_0 Synthetic Workflow: Protective Group Strategy start Propanolamine (R-NH2, R'-OH) protect Step 1: Amine Protection (e.g., (Boc)2O) start->protect protected_intermediate Protected Amino Alcohol (R-NHBoc, R'-OH) protect->protected_intermediate etherification Step 2: O-Alkylation (Base, R''-X) Williamson Ether Synthesis protected_intermediate->etherification protected_ether Protected Amino-Ether (R-NHBoc, R'-OR'') etherification->protected_ether deprotect Step 3: Deprotection (e.g., TFA or HCl) protected_ether->deprotect product Final Amino-Ether (R-NH2, R'-OR'') deprotect->product

Fig. 1: Workflow for the protective group strategy.
Mechanistic Rationale: Williamson Ether Synthesis

The core of this strategy is the Williamson ether synthesis, a classic SN2 reaction.[9][10] The process involves two key steps:

  • Deprotonation: A strong base deprotonates the hydroxyl group of the protected amino alcohol to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic, gaseous H₂ byproduct, driving the reaction to completion.[8]

  • Nucleophilic Attack: The alkoxide performs a backside attack on the primary alkyl halide (or other electrophile with a good leaving group, like a tosylate). This concerted step inverts the stereochemistry of the electrophile's carbon center, but crucially, it does not affect the stereocenter of the propanolamine backbone.

Causality Behind Reagent Choice:

  • Alkylating Agent (R''-X): Must be sterically unhindered (methyl or primary) to favor the SN2 pathway. Secondary halides lead to a mixture of SN2 and E2 (elimination) products, while tertiary halides yield almost exclusively the E2 alkene product.[10][11]

  • Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are optimal. They solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the alkoxide nucleophile, thus maximizing its reactivity.[11][12]

Fig. 2: SN2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocols

Protocol 1: Boc-Protection of (S)-2-Amino-1-propanol

  • Objective: To protect the amine functionality to prevent N-alkylation.

  • Materials:

    • (S)-2-Amino-1-propanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-2-Amino-1-propanol (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the cooled solution over 30 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Quench the reaction by adding saturated NaHCO₃ solution and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can often be used in the next step without further purification.

Protocol 2: O-Benzylation of Boc-((S)-2-aminopropan-1-ol)

  • Objective: To form the ether linkage at the hydroxyl position.

  • Materials:

    • Boc-((S)-2-aminopropan-1-ol) (from Protocol 1)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Benzyl bromide (BnBr)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 eq) to a dry round-bottom flask.

    • Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane carefully.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Slowly add a solution of Boc-((S)-2-aminopropan-1-ol) (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Protocol 3: Boc-Deprotection to Yield (S)-1-(Benzyloxy)-propan-2-amine

  • Objective: To remove the Boc protecting group and yield the final amino-ether.

  • Materials:

    • Protected amino-ether (from Protocol 2)

    • 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid, TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified protected amino-ether (1.0 eq) in a minimal amount of DCM.

    • Add 4M HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product as its HCl salt.

    • For the free base, the salt can be dissolved in water, basified with 1M NaOH, and extracted with an organic solvent.[13]

Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide).[7] A PTC agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[8][14]

Mechanism of Action: The lipophilic cation of the PTC agent pairs with the alkoxide anion, shuttling it from the aqueous/solid phase into the organic phase. In the organic phase, the "naked" alkoxide is a highly reactive nucleophile, rapidly reacting with the alkyl halide. The PTC cation then returns to the aqueous phase to repeat the cycle.

G cluster_0 Aqueous Phase cluster_1 Organic Phase R_OH R-OH NaO_R Na⁺ O-R⁻ R_OH->NaO_R NaOH NaOH NaOH->NaO_R Q_OR Q⁺O-R⁻ NaO_R->Q_OR Q_X_aq Q⁺X⁻ Q_X_org Q⁺X⁻ Q_X_aq->Q_X_org R_X R'-X Product R-O-R' R_X->Product Q_OR->Product SN2 Reaction Product->Q_X_org Byproduct

Fig. 3: Principle of Phase-Transfer Catalysis for ether synthesis.
Detailed Experimental Protocol

Protocol 4: PTC-Mediated O-Ethylation of 3-Amino-1-propanol

  • Objective: To achieve direct O-alkylation, potentially avoiding a protection step. Note: Selectivity can be substrate-dependent, and some N-alkylation may still occur.

  • Materials:

    • 3-Amino-1-propanol

    • Ethyl bromide

    • Sodium hydroxide (50% w/v aqueous solution)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-amino-1-propanol (1.0 eq), toluene, and TBAB (0.05 eq).

    • Add the 50% NaOH solution (3.0 eq).

    • Heat the mixture to 60-70 °C with vigorous stirring.

    • Add ethyl bromide (1.1 eq) dropwise over 1 hour.

    • Maintain the temperature and vigorous stirring for 6-8 hours. Monitor the reaction by GC-MS or TLC.

    • After completion, cool the reaction to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene (2x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting product mixture via distillation or column chromatography to separate the desired O-alkylated product from any N-alkylated side products and starting material.

Data Summary and Characterization

Successful synthesis requires rigorous characterization to confirm the structure and purity of the final amino-ether.

Starting MaterialAlkylating AgentMethodTypical YieldPurity
(S)-2-Amino-1-propanolBenzyl bromideProtection Strategy75-85% (over 3 steps)>98% (as HCl salt)
3-Amino-1-propanolEthyl bromidePTC Strategy50-65% (O-alkylated)Variable, requires purification
1-Amino-2-propanolMethyl iodideProtection Strategy80-90% (over 3 steps)>98% (as HI salt)

Table 1: Representative yields for the synthesis of functionalized amino-ethers. Yields are illustrative and depend on specific reaction conditions and scale.

Key Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation.[15] Key diagnostic signals include the appearance of new resonances corresponding to the alkyl group of the ether (e.g., benzylic protons around 4.5 ppm in ¹H NMR for a benzyl ether) and a downfield shift of the carbon adjacent to the ether oxygen in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Chiral HPLC: For chiral products, this technique is used to determine the enantiomeric excess (ee%) and confirm that the stereocenter was not racemized during the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of O-Alkylation 1. Incomplete deprotonation of the alcohol. 2. Base is not strong enough. 3. Alkylating agent is too sterically hindered.1. Ensure anhydrous conditions; allow more time for deprotonation. 2. Use a stronger base (e.g., NaH instead of NaOH). 3. Switch to a primary or methyl halide/tosylate.
Formation of Alkene Byproduct E2 elimination is competing with SN2. This is common with secondary alkyl halides.Use a primary alkylating agent. Lower the reaction temperature.
N-Alkylation Occurs 1. Incomplete protection of the amine group. 2. (For PTC) N-alkylation is competitive.1. Ensure complete conversion during the protection step using a slight excess of the protecting agent. 2. Lower the reaction temperature; consider using the protection strategy instead.
Difficult Purification Product and starting material have similar polarities.Optimize the chromatography gradient. Consider converting the product to its salt to alter solubility and facilitate purification by extraction or crystallization.[16][17]

Conclusion

The synthesis of functionalized amino-ethers from propanolamines is a critical process for the development of new pharmaceuticals and advanced materials. While direct O-alkylation is complicated by the competing nucleophilicity of the amino group, a systematic approach using a protection/deprotection strategy provides a reliable and high-yielding pathway to the desired products while preserving stereochemical integrity. For certain substrates, phase-transfer catalysis offers a simpler, albeit potentially less selective, alternative. By understanding the mechanistic principles behind these methods and carefully selecting reagents and conditions, researchers can successfully synthesize a diverse array of amino-ether targets.

References

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429 (2001). [Link]

  • Protecting-group-free synthesis of hydroxyesters from amino alcohols. RSC Publishing, (2020). [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 61(9), 826 (1984). [Link]

  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Theodora W. Greene, Peter G. M. Wuts, Protective Groups in Organic Synthesis, Fourth Edition. (2007). [Link]

  • Protecting groups in organic synthesis. Personal Communication, Ravi Divakaran. (2008). [Link]

  • Phase-transfer catalyst. Wikipedia.[Link]

  • Protecting Groups List. SynArchive.[Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. RSC Publishing, (2020). [Link]

  • Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 126(23), 7332–7338 (2004). [Link]

  • Reductive Amination. Organic Chemistry Tutor.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts.[Link]

  • Method for extracting amino acid ester. European Patent Office - EP 0474096 B2. (2001). [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis, 431-435 (2006). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Russian Journal of Organic Chemistry, 49(9), 1386-1396 (2013). [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing, (2024). [Link]

  • Process for purifying long chain amino acids.
  • Williamson ether synthesis. Wikipedia.[Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111 (2024). [Link]

  • Synthesis and Characterization of Amino-Functional Polyester Dendrimers. Polymers, 15(3), 633 (2023). [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-110 (2011). [Link]

  • General procedures for the purification of Amino acids. LookChem.[Link]

  • Dehydration of n-propanol and methanol to produce etherified fuel additives. AIMS Energy, 5(1), 126-141 (2017). [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Publishing, (2015). [Link]

  • Organic Synthesis Lecture 3. Imperial College London. (2004). [Link]

  • Method for preparing amino ether compounds.
  • Separation and Refining of Amino acids. Organo Corporation.[Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 1(1), 1-13 (2024). [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Chemistry, 13(1), 1-4 (2024). [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. (2014). [Link]

  • Selective etherification of HMFw ith 2-propanol over different catalysts. ResearchGate. (2017). [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.[Link]

  • Reaction pathway for the direct O-alkylation. ResearchGate. (2018). [Link]

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Preparation of cationic lipids using 3-(Dimethylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of Ionizable Cationic Lipids using 3-(Dimethylamino)-1-propanol

Part 1: Introduction & Strategic Rationale

The synthesis of high-performance ionizable cationic lipids is the cornerstone of modern Lipid Nanoparticle (LNP) technology, enabling the delivery of mRNA (e.g., COVID-19 vaccines) and gene-editing tools.

3-(Dimethylamino)-1-propanol (CAS: 3179-63-3) is a critical "headgroup" building block. Its structural significance lies in its propyl spacer (C3) .

  • The "Goldilocks" Spacer: Research has consistently demonstrated that a 3-carbon distance between the tertiary amine and the ester/carbamate linkage typically yields an apparent pKa between 6.2 and 6.5 .

  • Mechanism: This pKa range is optimal for endosomal escape . The lipid remains neutral at physiological pH (7.4), reducing toxicity and preventing non-specific binding, but becomes protonated (cationic) in the acidic endosome (pH ~5.5-6.0), triggering membrane fusion and payload release.[1]

This guide details the two most relevant synthetic pathways for this precursor:

  • Ester-Linked Ionizable Lipids: Attaching the headgroup to hydrophobic tails (e.g., biodegradable LNP lipids).

  • Carbamate-Linked Helper Lipids: Synthesizing cholesterol derivatives for enhanced stability.

Part 2: Chemical Basis & Retrosynthesis

The following diagram illustrates the retrosynthetic logic. We view 3-(Dimethylamino)-1-propanol as the nucleophilic "Head" that must be coupled to a lipophilic "Body" via an ester or carbamate bond.

Retrosynthesis cluster_0 Critical Structural Feature Target Target Ionizable Lipid (Biodegradable Ester) Reaction Esterification (EDC/DMAP or Acid Chloride) Target->Reaction Retrosynthesis Precursor1 3-(Dimethylamino)-1-propanol (Headgroup) Note Propyl spacer (C3) tunes pKa to ~6.4 Precursor1->Note Precursor2 Lipophilic Carboxylic Acid (Tail Scaffold) Reaction->Precursor1 Reaction->Precursor2

Figure 1: Retrosynthetic analysis showing the convergence of the amino-alcohol headgroup with a lipophilic acid scaffold.

Part 3: Safety & Handling

  • 3-(Dimethylamino)-1-propanol:

    • Hazards: Corrosive (causes skin burns), Flammable liquid (Flash point ~30°C).[1]

    • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine (N-oxide formation) which alters pKa.

  • Solvents (DCM, Chloroform): Carcinogenic/Toxic.[1] Use in a fume hood.

  • Coupling Agents (EDC, DCC): Potent sensitizers.[1] Avoid inhalation.

Part 4: Experimental Protocols

Method A: Synthesis of Ester-Linked Ionizable Lipids

This is the industry-standard approach for creating biodegradable lipids similar to the DLin-MC3-DMA or ALC series, assuming you have a lipophilic carboxylic acid scaffold (R-COOH).

Reagents:

  • Lipophilic Acid: 1.0 equiv (e.g., 4-(dilinoleylamino)butanoic acid or a simple fatty acid like Oleic Acid for model studies).[1]

  • Alcohol: 3-(Dimethylamino)-1-propanol (1.2 equiv).

  • Coupling Agent: EDC.HCl (1.5 equiv).

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the Lipophilic Acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add EDC.HCl (1.5 eq), DMAP (0.1 eq), and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution may turn slightly yellow as the active ester forms.

  • Addition: Add 3-(Dimethylamino)-1-propanol (1.2 eq) dropwise via syringe.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Dilute with excess DCM.

    • Wash 2x with saturated NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine.

    • Dry organic layer over anhydrous Na₂SO₄.[2]

    • Filter and concentrate under reduced pressure.[3][4]

  • Purification (Critical):

    • Column: Silica Gel (amine-functionalized silica is preferred to prevent tailing).

    • Eluent: Gradient of 0-10% Methanol in DCM (optionally add 1% NH₄OH if using standard silica).

    • Yield Target: >85%.

Method B: Synthesis of Cholesterol-Carbamate Helper Lipids

This reaction produces cholesterol-based cationic lipids used to stabilize LNP structures.

Reagents:

  • Cholesteryl Chloroformate: 1.0 equiv.

  • Alcohol: 3-(Dimethylamino)-1-propanol (1.1 equiv).

  • Base: Triethylamine (TEA) (1.5 equiv).

  • Solvent: Anhydrous DCM.

Step-by-Step Workflow:

  • Setup: Dissolve 3-(Dimethylamino)-1-propanol (1.1 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask. Cool to 0°C (Ice bath).

  • Addition: Dissolve Cholesteryl Chloroformate (1.0 eq) in DCM and add it slowly dropwise to the cold amine solution over 30 minutes.

    • Exothermic Control: Keep temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup:

    • Wash with water, then saturated NaHCO₃.[1]

    • Dry over MgSO₄ and concentrate.[4]

  • Purification: Recrystallization from Acetone/Ethanol often works for cholesterol derivatives, or use Flash Chromatography (Hexane/Ethyl Acetate with 1% TEA).[1]

Part 5: Quality Control & Characterization

To validate the synthesis, you must confirm the structure and the ionization behavior.

1. 1H-NMR Analysis (CDCl₃):

  • Diagnostic Peak 1 (Ester/Carbamate): A triplet at ~4.1 - 4.2 ppm corresponds to the -O-CH2- protons next to the ester bond. (Shifted downfield from ~3.6 ppm in the starting alcohol).

  • Diagnostic Peak 2 (Amine): A sharp singlet at ~2.2 - 2.3 ppm corresponds to the -N(CH3)2 protons.

  • Diagnostic Peak 3 (Spacer): A multiplet at ~1.8 ppm for the central methylene -CH2-CH2-CH2-.

2. pKa Determination (TNS Assay):

  • Protocol: Prepare LNPs or micelles with the lipid. Incubate with TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) in buffers ranging from pH 2.0 to 9.0.

  • Measurement: Measure Fluorescence (Ex 321 nm, Em 445 nm).

  • Calculation: The pKa is the pH at which fluorescence is 50% of the maximum.

  • Target: 6.2 – 6.5.

Summary of Key Metrics:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity > 95%HPLC-CAD or 1H-NMR
Identity Mass [M+H]+ matches theoreticalLC-MS
Apparent pKa 6.2 – 6.5 (for LNP efficacy)TNS Fluorescence
Residual Solvent < 5000 ppm (ICH limits)GC-Headspace

Part 6: Troubleshooting & Optimization

Troubleshooting Start Issue: Low Yield or Impurity Check1 Check TLC: Is starting Acid remaining? Start->Check1 Action1 Incomplete Coupling: Increase EDC/DMAP or Reaction Time Check1->Action1 Yes Check2 Check NMR: Missing Ester Peak (~4.1 ppm)? Check1->Check2 No Action2 Hydrolysis occurred: Dry solvents rigorously. Avoid aqueous workup if possible. Check2->Action2 Yes Check3 Broad/Tailing on Column? Check2->Check3 No Action3 Amine Interaction: Add 1% Triethylamine or NH4OH to eluent. Check3->Action3 Yes

Figure 2: Troubleshooting logic for lipid synthesis.

Common Pitfalls:

  • Hydrolysis: The ester bond is susceptible to hydrolysis. Store the final lipid at -20°C in anhydrous ethanol or as a neat oil under Argon.

  • N-Oxidation: The tertiary amine can oxidize to an N-oxide over time, which destroys the ionizable capability. Always use antioxidant-grade solvents or store under inert gas.

References

  • Jayaraman, M., et al. (2012).[1][5] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529-8533.[1][5] Link (Establishes the pKa-structure relationship for amino-lipids).

  • Maier, M. A., et al. (2013).[1] "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578.[1] Link (Discusses ester-linked biodegradable lipids).

  • Semple, S. C., et al. (2010).[1][5] "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28, 172–176.[1][5] Link (Foundational work on ionizable lipids and pKa optimization).

  • Organic Syntheses. "1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (EDC) Coupling Protocol." Org.[4][6] Synth. Coll. Vol. 5, p.555.[1] Link (Standard reference for EDC coupling chemistry).

Sources

Navigating the Buffering Landscape: A Guide to Amino Propanols in Biological and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unsung Heroes of pH Stability

In the intricate world of biological and pharmaceutical research, maintaining a stable pH is not merely a matter of procedural pedantry; it is the bedrock upon which experimental success and drug product stability are built. Even minor fluctuations in pH can dramatically alter protein structure, enzymatic activity, and cellular viability, leading to irreproducible results and compromised therapeutic efficacy.[1] Buffer solutions, aqueous systems that resist changes in pH upon the addition of small quantities of acid or base, are therefore indispensable tools in the researcher's arsenal.

The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.[2] The optimal buffering range for a given compound is generally considered to be its pKa ± 1 pH unit.[2] For biological research, buffers with a pKa between 6.0 and 8.0 are often preferred, as this range encompasses the physiological pH of most cellular systems.[2]

Among the diverse array of buffering agents available, amino alcohols, and specifically amino propanols, offer a unique combination of properties that make them particularly well-suited for a variety of applications. This application note provides a detailed exploration of several amino propanol-based buffers, offering insights into their chemical characteristics, practical applications, and protocols for their effective preparation and use.

The Amino Propanol Family: A Versatile Class of Buffering Agents

Amino propanols are organic compounds containing both an amino group and a hydroxyl group attached to a propane backbone. This bifunctional nature imparts them with good water solubility and the ability to act as effective buffers in the alkaline range. Their utility extends beyond simple pH control; they are also used as intermediates in the synthesis of pharmaceuticals and as components in personal care products and industrial formulations.[3][4]

This guide will focus on the following key members of the amino propanol family:

  • 1-Amino-2-propanol

  • 2-Amino-1-propanol

  • 3-Amino-1-propanol

  • 2-Amino-2-methyl-1-propanol (AMP)

We will delve into the specific attributes of each of these compounds, providing the necessary information for researchers to make informed decisions about their suitability for particular applications.

In-Depth Profile: 1-Amino-2-propanol

Physicochemical Properties and Buffering Range

1-Amino-2-propanol (also known as isopropanolamine or MIPA) is a colorless liquid with a slight ammonia-like odor.[5] While an experimentally determined pKa at 25°C is not consistently reported across the literature, predicted values suggest a pKa in the range of 9.5 to 12.9. For the purposes of this guide, we will use a commonly cited predicted pKa of approximately 9.5 for calculations, which would give it an effective buffering range of roughly 8.5 to 10.5. It is important to empirically verify the buffering capacity within your specific experimental system.

Applications in Research and Industry

1-Amino-2-propanol and its derivatives have found a wide array of applications:

  • Buffering Agent: It is utilized as a buffer in various chemical and biological systems.[1]

  • Solubilizer: Its ability to solubilize oils and fats makes it a useful component in neutralizing fatty acids and sulfonic acid-based surfactants.[3]

  • Industrial Formulations: It is a common ingredient in metalworking fluids, waterborne coatings, and personal care products.[3]

  • Chemical Synthesis: 1-Amino-2-propanol serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including beta-blockers.[6] In the agrochemical industry, it is used to produce emulsifiers and dispersants for pesticides.[7]

Considerations for Use

As a primary amine, 1-Amino-2-propanol can interfere with common protein quantification assays that rely on the reaction of a dye with primary amines, such as the Bradford assay. It is crucial to select a compatible protein assay or to remove the buffer before quantification.

In-Depth Profile: 2-Amino-1-propanol

Physicochemical Properties and Buffering Range

2-Amino-1-propanol is a chiral amino alcohol. The pKa of S-(+)-2-Amino-1-propanol has been reported to be approximately 12.88.[4] This high pKa value indicates that it is a relatively strong base and would be an effective buffer at a very alkaline pH range, roughly from pH 11.9 to 13.9.

Applications in Research and Industry

The primary applications of 2-Amino-1-propanol are in chemical synthesis:

  • Chiral Synthesis: Its chiral nature makes it a valuable starting material in the synthesis of enantiomerically pure pharmaceuticals.

  • Ligand Preparation: It is used in the preparation of oxazoline ligands, which are important in homogeneous catalysis.[4]

Considerations for Use

Due to its very high buffering range, 2-Amino-1-propanol is less commonly used as a biological buffer for experiments conducted around physiological pH. Its primary utility lies in specialized synthetic organic chemistry applications where a high pH is required. Like other primary amines, it will interfere with amine-reactive protein assays.

In-Depth Profile: 3-Amino-1-propanol

Physicochemical Properties and Buffering Range

3-Amino-1-propanol is a colorless to pale yellow liquid with a pKa of approximately 9.96 at 25°C.[8] This gives it an effective buffering range of roughly pH 9.0 to 11.0.

Applications in Research and Industry

3-Amino-1-propanol is a versatile compound with a broad range of applications:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9]

  • Cosmetic Formulations: It is used in personal care products for its moisturizing properties.[9]

  • Polymer Production: 3-Amino-1-propanol is a building block in the creation of polyurethanes.

  • Corrosion Inhibition: It is effective in formulating corrosion inhibitors for metals.[9]

  • Biochemical Research: It has been used in studies investigating the mechanism of CO2 absorption.[10]

Considerations for Use

Similar to its isomers, 3-Amino-1-propanol is a primary amine and will interfere with protein assays such as the Bradford assay. Its buffering range is in the alkaline region, making it suitable for applications requiring a stable pH above 9.0.

In-Depth Profile: 2-Amino-2-methyl-1-propanol (AMP)

Physicochemical Properties and Buffering Range

2-Amino-2-methyl-1-propanol (AMP) is a widely used amino alcohol with a pKa of 9.7 at 25°C. This provides an effective buffering range of approximately pH 8.7 to 10.7.

Applications in Research and Industry

AMP is a popular choice for a variety of applications due to its excellent buffering capacity and other favorable properties:

  • Enzyme Assays: It is well-suited for the determination of the activity of enzymes such as alkaline phosphatase, lactate dehydrogenase, and malate dehydrogenase, which have alkaline pH optima.

  • Cosmetics and Personal Care: AMP is used to adjust and maintain the pH in a wide range of cosmetic and personal care products.[2]

  • CO2 Absorption: It is considered a promising candidate for CO2 capture due to its high absorption capacity and resistance to degradation.[2]

  • Industrial Applications: AMP is used as a dispersant for pigments in water-based paints and as a corrosion inhibitor.[11]

Considerations for Use

While AMP is a primary amine, its sterically hindered nature can sometimes reduce its reactivity in certain assays compared to unhindered primary amines. However, it is still advisable to test for interference with protein quantification assays.

Comparative Summary of Amino Propanol Buffers

Feature1-Amino-2-propanol2-Amino-1-propanol3-Amino-1-propanol2-Amino-2-methyl-1-propanol (AMP)
CAS Number 78-96-6[3]2749-11-3 (S-isomer)[4]156-87-6124-68-5[8]
Molecular Weight 75.11 g/mol 75.11 g/mol 75.11 g/mol 89.14 g/mol
pKa (at 25°C) ~9.5 (predicted)~12.88[4]9.96[8]9.7
Buffering Range ~pH 8.5 - 10.5~pH 11.9 - 13.9~pH 9.0 - 11.0~pH 8.7 - 10.7
Key Applications Buffer, solubilizer, pharmaceutical intermediate[1][3][6]Chiral synthesis, ligand preparation[4]Pharmaceutical and polymer synthesis, corrosion inhibitor[9]Enzyme assays, cosmetics, CO2 capture[2][8]
Interference with Amine-Reactive Assays YesYesYesYes (potentially less reactive)

Protocol: Preparation of a 1 M Amino Propanol Stock Solution and a 100 mM Working Buffer

This protocol provides a general procedure for the preparation of a stock solution and a working buffer using an amino propanol. The example below uses 3-Amino-1-propanol, but the principles can be applied to the other amino propanols, adjusting for their respective molecular weights and pKa values.

Materials:

  • 3-Amino-1-propanol (liquid)

  • Deionized water (DI H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (100 mL)

Workflow for Buffer Preparation

Buffer_Preparation_Workflow cluster_stock 1 M Stock Solution Preparation cluster_working 100 mM Working Buffer Preparation A Weigh/Measure Amino Propanol B Dissolve in DI H₂O (~80% of final volume) A->B C Adjust to final volume in volumetric flask B->C D Mix thoroughly and label C->D E Dilute stock solution to ~90% of final volume D->E Use stock for dilution F Adjust pH with concentrated HCl E->F G Bring to final volume with DI H₂O F->G H Verify final pH and store G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Drying of Hygroscopic 3-(Dimethylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 3-(Dimethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with water contamination in this hygroscopic reagent. The following troubleshooting guides and FAQs will provide in-depth, field-proven insights to ensure the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from 3-(Dimethylamino)-1-propanol?

The presence of water in 3-(Dimethylamino)-1-propanol can have significant detrimental effects on many chemical reactions. As a bifunctional molecule with both a nucleophilic tertiary amine and a hydroxyl group, it is often used in sensitive synthetic transformations where water can act as an unwanted nucleophile or base.[1] This can lead to side reactions, reduced yields, and the formation of impurities that can be difficult to separate from the desired product. For instance, in reactions involving water-sensitive reagents like organometallics or acid chlorides, even trace amounts of water can quench the reagent, halting the reaction entirely. Therefore, ensuring an anhydrous environment is paramount for reaction specificity and efficiency.

Q2: What are the most effective methods for drying 3-(Dimethylamino)-1-propanol?

The two most common and effective methods for removing water from 3-(Dimethylamino)-1-propanol are fractional distillation and the use of molecular sieves . The choice between these methods depends on the initial water content, the required level of dryness, and the scale of the experiment.

  • Fractional Distillation: This is the preferred method for removing significant amounts of water or for purifying the alcohol from other volatile impurities.[2] Due to the substantial difference in boiling points between water (100 °C) and 3-(Dimethylamino)-1-propanol (163-164 °C), a careful fractional distillation can effectively separate the two.[3][4]

  • Molecular Sieves: For removing trace amounts of water to achieve a high degree of dryness, molecular sieves are an excellent choice.[5][6] They are crystalline aluminosilicates with a uniform pore size that selectively adsorb water molecules while excluding the larger alcohol molecules.[5][7] For alcohols, 3Å molecular sieves are typically the most effective.[8]

The following table summarizes the key physical properties relevant to the drying process:

PropertyValue
3-(Dimethylamino)-1-propanol Boiling Point 163-164 °C[3][4]
Water Boiling Point 100 °C
3-(Dimethylamino)-1-propanol Density 0.872 g/mL at 25 °C[4]
Molecular Sieve Pore Size (recommended) 3Å[8]
Q3: How can I verify the water content after drying?

The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer titration .[9][10][11][12] This technique is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[11] It is highly specific for water and can provide results with high accuracy and precision, even at parts-per-million (ppm) levels.[12]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Drying 3-(Dimethylamino)-1-propanol using Fractional Distillation

This protocol is designed for purifying 3-(Dimethylamino)-1-propanol containing significant water contamination.

Diagram of Fractional Distillation Setup:

Fractional_Distillation cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle distilling_flask Distilling Flask with 3-(Dimethylamino)-1-propanol and boiling chips heating_mantle->distilling_flask Heats fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column Vapors Rise thermometer Thermometer fractionating_column->thermometer Vapors Reach condenser Condenser thermometer->condenser Vapors Enter collection_flask Receiving Flask condenser->collection_flask Condensate Drips water_out Water Out condenser->water_out water_in Water In water_in->condenser Coolant Flow

Caption: Workflow for fractional distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Ensure all glassware is clean and dry. Use a fractionating column (e.g., Vigreux) to enhance separation efficiency.[13]

  • Charging the Flask: Add the impure 3-(Dimethylamino)-1-propanol and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distilling flask gently with a heating mantle.

  • First Fraction (Water): As the mixture heats, the component with the lower boiling point (water) will vaporize first. The temperature at the thermometer should initially read around 100 °C. Collect this first fraction, which is primarily water, in a separate receiving flask and discard it.

  • Intermediate Fraction: After the water has been removed, the temperature may plateau or rise slowly. There might be an intermediate fraction containing both water and the desired alcohol. It is advisable to collect this fraction separately.

  • Collecting the Product: The temperature will then rise and stabilize at the boiling point of 3-(Dimethylamino)-1-propanol (163-164 °C).[3][4] At this point, change the receiving flask to a clean, dry one to collect the purified product.

  • Completion and Storage: Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness. Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent re-absorption of atmospheric moisture.[2]

Protocol 2: Drying 3-(Dimethylamino)-1-propanol using Molecular Sieves

This protocol is ideal for removing trace amounts of water from 3-(Dimethylamino)-1-propanol that is already relatively pure.

Diagram of Molecular Sieve Drying Workflow:

Molecular_Sieve_Drying cluster_workflow Drying with Molecular Sieves start Activate Molecular Sieves (Heat under vacuum) add_solvent Add Activated Sieves to 3-(Dimethylamino)-1-propanol start->add_solvent agitate Agitate and Allow to Stand (Several Hours) add_solvent->agitate decant Carefully Decant or Filter the Dry Alcohol agitate->decant storage Store Over Freshly Activated Sieves decant->storage

Caption: Workflow for drying with molecular sieves.

Step-by-Step Methodology:

  • Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat them in a vacuum oven at a temperature recommended by the manufacturer (typically 250-300 °C) for several hours to remove any adsorbed water.[14] Allow the sieves to cool to room temperature under vacuum or in a desiccator.

  • Drying Process: Add the activated molecular sieves (approximately 10-20% by weight of the solvent) to the flask containing 3-(Dimethylamino)-1-propanol.[14]

  • Equilibration: Seal the flask and gently agitate the mixture. Allow it to stand for at least 24 hours to ensure complete water adsorption.[14] For very low water content, a longer period may be beneficial.

  • Separation: Carefully decant or filter the dried alcohol from the molecular sieves into a clean, dry storage bottle.

  • Storage: For long-term storage and to maintain dryness, it is recommended to store the dried 3-(Dimethylamino)-1-propanol over a small amount of freshly activated molecular sieves.[14]

Protocol 3: Verification of Water Content by Karl Fischer Titration

This protocol provides a general outline for determining the water content in your dried 3-(Dimethylamino)-1-propanol. It is essential to follow the specific instructions for your Karl Fischer titrator.

Diagram of Karl Fischer Titration Principle:

Karl_Fischer_Titration cluster_reaction Core Reaction cluster_detection Endpoint Detection reagents Iodine (I₂) + Sulfur Dioxide (SO₂) + Base + Alcohol (Solvent) products Oxidized Sulfur Species + Iodide (HI) reagents->products Reacts with water Water (H₂O) from Sample water->products Consumed endpoint Excess Iodine (I₂) Detected (Potentiometrically) products->endpoint Leads to

Caption: Principle of Karl Fischer titration.

Step-by-Step Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of the dried 3-(Dimethylamino)-1-propanol and inject it into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[11]

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. The result is typically expressed in ppm or percentage.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

  • Praj Industries. THE PROCESS OF OBTAINING ANHYDROUS ALCOHOL THROUGH THE APPLICATION OF MOLECULAR SIEVE TECHNOLOGY. [Link]

  • W.R. Grace. (2021, March 26). A Better Way to Dehydrate Ethanol. [Link]

  • SNOWPEAK. (2024, August 1). How to Purify Ethanol with Molecular Sieve?[Link]

  • Sorbead India. (2019, December 5). Molecular Sieves as a Drying Agent. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3). [Link]

  • Google Patents. US2137605A - Method of drying alcohol.
  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966-3968.
  • NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves. [Link]

  • RCM Technologies. (2024, July 20). Production of Dry Alcohol. [Link]

  • Reddit. (2022, March 13). Drying higher alcohols : r/Chempros. [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • SIELC Technologies. N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. [Link]

  • CAS Common Chemistry. 3-(Dimethylamino)-1-propanol. [Link]

Sources

Technical Support Center: Storage and Stability of Dimethylamino Propanol (DMAP) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring the Integrity of 1-Dimethylamino-2-propanol

1-Dimethylamino-2-propanol (DMAP), also known as dimethylisopropanolamine, is a crucial amino alcohol utilized as a versatile building block in organic synthesis and as an active component in pharmaceutical formulations like Inosine pranobex.[1][2] Its chemical structure, featuring both a tertiary amine and a secondary alcohol, makes it highly effective but also susceptible to degradation if not handled and stored correctly.[3] The stability of DMAP solutions is paramount; degradation not only reduces the concentration of the active compound, leading to poor reaction yields and non-reproducible results, but can also introduce impurities that may interfere with sensitive downstream applications.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting for common stability-related issues, answers frequently asked questions, and outlines essential protocols to maintain the chemical integrity of your DMAP solutions.

Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific experimental failures and observations, linking them to the chemical principles of DMAP stability and providing clear, actionable solutions.

Question 1: My previously clear DMAP solution has developed a yellow or brown tint. What is the cause, and is the solution still usable?

Answer:

Root Cause Analysis: A color change to yellow or brown is the most common indicator of oxidative degradation.[4] The 1-Dimethylamino-2-propanol molecule has two primary sites susceptible to oxidation by atmospheric oxygen: the tertiary amine and the secondary alcohol.[3] Exposure to air can lead to the formation of various chromophoric (color-causing) byproducts, including N-oxides from the amine group or ketones from the alcohol group. This process can be accelerated by exposure to heat and light.

Recommended Actions:

  • Cease Immediate Use: Do not use the discolored solution in any experiment, as the purity is compromised.

  • Inert Gas Purge: If the solution is to be salvaged for non-critical applications, immediately purge the headspace of the storage container with a dry, inert gas such as argon or nitrogen to displace any oxygen.[4][5]

  • Analytical Purity Verification: The most critical step is to quantify the extent of degradation.

    • Utilize a stability-indicating analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining active DMAP.[6][7]

    • These methods can also help identify and quantify the primary degradation products, providing a complete picture of the solution's integrity.

  • Decision Point:

    • If analysis shows minimal degradation (<1-2%), the solution may be usable for less sensitive applications after being blanketed with inert gas.

    • For any critical or cGMP work, the solution must be discarded following appropriate institutional guidelines for chemical waste.[8][9] The most reliable path forward is always to prepare a fresh solution from a pure, unopened stock.

Question 2: I've observed a precipitate or solid material forming in my refrigerated DMAP solution. What is it, and how should I proceed?

Answer:

Root Cause Analysis: Precipitation can arise from several factors:

  • Degradation Products: Certain degradation pathways can lead to the formation of products that are less soluble in the solvent matrix than DMAP itself, causing them to precipitate out over time.

  • Contamination: Accidental introduction of contaminants or moisture can lead to reactions that form insoluble byproducts.

  • Temperature-Related Solubility: While DMAP has a very low melting point (-85°C), the solubility of DMAP or its salts in certain organic solvents can decrease significantly at refrigeration temperatures (2-8°C), causing it to crystallize.[8][10]

Recommended Actions:

  • Do Not Heat Blindly: The instinct may be to warm the solution to redissolve the solid. Avoid this unless you can confirm the precipitate is simply crystallized DMAP. Heating a solution with unknown degradation products can accelerate further decomposition.

  • Isolate and Analyze (Optional): For investigational purposes, you can attempt to isolate the precipitate by filtration or centrifugation for analysis via techniques like Infrared (IR) Spectroscopy or NMR to identify its chemical nature.

  • Confirm Supernatant Purity: Analyze the remaining clear liquid portion of the solution using HPLC or GC.[11] This will determine if the concentration of active DMAP has decreased, indicating that the precipitate is either a degradation product or the active compound itself.

  • Resolution:

    • If the precipitate is identified as crystallized DMAP and the supernatant shows the correct concentration upon warming, the solution may be used after ensuring it is fully homogenized.

    • If the cause is degradation or contamination, the entire batch should be considered compromised. The safest and most scientifically sound action is to discard the solution according to hazardous waste protocols and prepare a fresh batch.[9]

Question 3: My reaction yields have been inconsistent or decreasing when using an older stock of DMAP solution. Could storage instability be the cause?

Answer:

Root Cause Analysis: Yes, this is a classic symptom of chemical instability. A gradual, often invisible, degradation of the DMAP in solution will lower its effective concentration. When you pipette a volume based on the original concentration, you are actually introducing fewer moles of the active compound, which directly impacts reaction stoichiometry and, consequently, the yield. Furthermore, the degradation byproducts themselves could potentially inhibit or interfere with your reaction mechanism.

Recommended Actions:

  • Quantitative Re-analysis: Before any further use, the exact concentration of the aged DMAP solution must be determined. A quantitative analytical method, such as HPLC or GC with a valid calibration curve, is required for this.[6][12]

  • Comparative Pilot Reaction: Perform a small-scale control experiment. Run the reaction in parallel using three solutions: (a) your older stock, (b) a freshly prepared solution from high-purity DMAP, and (c) a new, certified commercial solution if available. This direct comparison provides definitive evidence of performance decline.

  • Adopt Best Practices: For all sensitive and quantitative applications, it is imperative to use either freshly prepared solutions or solutions that have been stored under optimal conditions and are within a pre-determined stability window. Re-qualifying older stocks before use should be standard procedure.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common stability issues with DMAP solutions.

G Start Observed Issue with DMAP Solution Discoloration Discoloration (Yellow/Brown) Start->Discoloration Precipitate Precipitate Observed Start->Precipitate LowYield Low/Inconsistent Yields Start->LowYield Analysis Verify Purity & Concentration (HPLC / GC) Discoloration->Analysis Precipitate->Analysis LowYield->Analysis Degraded Significant Degradation Detected? Analysis->Degraded Discard Discard Solution per Safety Protocols Degraded->Discard Yes NoDegradation Purity is Acceptable Degraded->NoDegradation No UseFresh Use Freshly Prepared or New Solution Discard->UseFresh Investigate Investigate Cause (e.g., Storage Conditions) UseFresh->Investigate PurgeStore Purge with Inert Gas, Store Properly & Re-test NoDegradation->PurgeStore

Caption: Troubleshooting workflow for DMAP solution stability.

Frequently Asked Questions (FAQs)

Q1: What are the definitive optimal storage conditions for 1-Dimethylamino-2-propanol and its solutions?

A1: Based on safety data sheets and best practices, the following conditions are recommended to maximize shelf-life and maintain purity:

ParameterRecommendationRationale & References
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of chemical degradation. Recommended for long-term stability.[13] For general use, storing in a cool, dry place is also acceptable.[8][9][14]
Atmosphere Inert Gas Blanket (Argon or Nitrogen)DMAP is sensitive to air and can undergo oxidative degradation. An inert atmosphere is critical, especially after the container has been opened.[5]
Container Tightly Sealed, Original Container Prevents exposure to atmospheric oxygen and moisture. Containers that have been opened must be carefully resealed.[8][9][14][15]
Light Exposure Store in the Dark or in an amber bottleLight can provide the energy to initiate and accelerate degradation pathways.
Incompatibilities Isolate from Incompatible Materials Keep away from strong oxidizing agents, acids, and sources of ignition like heat, sparks, or open flames.[5][8][9][15]

Q2: What is the realistic shelf-life for a DMAP solution?

A2: A commercially prepared, certified standard of 1-Dimethylamino-2-propanol, when stored unopened under ideal refrigerated conditions (2°C to 8°C), may have a manufacturer-stated shelf-life of up to 24 months.[13] However, for solutions prepared in the lab, the shelf-life is considerably shorter and is highly dependent on the purity of the starting material, the solvent used, the final concentration, and how it is stored. It is a critical best practice to assign a conservative expiration date (e.g., 3-6 months) to lab-prepared solutions and to re-qualify the solution via analytical testing if it is used after an extended period.

Q3: What are the primary chemical degradation pathways for DMAP?

A3: The two main degradation mechanisms are:

  • Oxidative Degradation: This is the most common pathway under typical laboratory storage conditions. The tertiary amine can be oxidized to an N-oxide, and the secondary alcohol can be oxidized to a ketone. This process is catalyzed by oxygen, light, and potentially trace metal impurities.[3]

  • Thermal Degradation: Elevated temperatures significantly accelerate the breakdown of the molecule.[3][16] While specific pathways at moderate heat are complex, decomposition under fire conditions will produce hazardous products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Visualizing the Degradation Sites

The diagram below highlights the parts of the DMAP molecule that are most susceptible to oxidative attack.

G cluster_0 A Oxidative Attack Site (Secondary Alcohol -> Ketone) mol A->mol B Oxidative Attack Site (Tertiary Amine -> N-Oxide) B->mol

Caption: Susceptible sites for oxidative degradation on the DMAP molecule.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and concentration of DMAP solutions. This method must be fully validated for your specific matrix and intended use.

Objective: To quantify the concentration of 1-Dimethylamino-2-propanol and detect the presence of degradation products.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A buffered aqueous-organic mixture. For example, a gradient of acetonitrile in a phosphate or acetate buffer. The exact conditions will need to be optimized.

  • Standard Preparation:

    • Prepare a stock solution of high-purity (>99%) 1-Dimethylamino-2-propanol standard in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Accurately dilute a known volume or weight of your DMAP solution (the sample to be tested) with the same solvent used for the standards to bring it into the calibration range.

  • Chromatographic Run:

    • Inject the standards and samples onto the HPLC system.

    • Run the optimized gradient method. The goal is to achieve baseline separation of the main DMAP peak from any impurity or degradation peaks.[11]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the DMAP standard against its concentration.

    • Using the regression equation from the calibration curve, calculate the concentration of DMAP in your test samples.

    • Assess the chromatogram for any new peaks that are not present in the fresh standard. The area of these peaks can be used to estimate the percentage of degradation products (relative peak area).

Self-Validation:

  • A robust stability-indicating method should be able to resolve the main analyte peak from peaks of known degradation products.

  • Stress testing (e.g., forced degradation by exposing a sample to heat, acid, base, or an oxidizing agent) can be used to generate degradation products and prove the method's specificity.[17]

References

  • 1-Dimethylamino-2-propanol CAS:108-16-7 EC:203-55... - CPAChem. (n.d.). CPAChem. Retrieved February 20, 2026, from [Link]

  • 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol - Safety Data Sheet - LookChem. (2023, April 29). LookChem. Retrieved February 20, 2026, from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library. (2003, March 15). Wikisource. Retrieved February 20, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). ACS Publications. Retrieved February 20, 2026, from [Link]

  • 1-Dimethylamino-2-propanol - Mallak Specialties Pvt Ltd. (n.d.). Mallak Specialties Pvt Ltd. Retrieved February 20, 2026, from [Link]

  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate. (2026, January 17). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI. (2020, May 21). MDPI. Retrieved February 20, 2026, from [Link]

  • A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. (2021, August 23). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Analytical Techniques In Stability Testing | Separation Science. (2025, March 24). Separation Science. Retrieved February 20, 2026, from [Link]

  • Dimethylaminoisopropanol - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • 2-Propanol, 1-(dimethylamino)- - the NIST WebBook. (n.d.). NIST. Retrieved February 20, 2026, from [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC. (2024, February 13). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Assay and Stability Testing - Kinam Park. (n.d.). Kinam Park. Retrieved February 20, 2026, from [Link]

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7) - Cheméo. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Chemicals Agency. Retrieved February 20, 2026, from [Link]

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Technical Support Center: Purification of 3-Dimethylamino-1-propanol via Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-dimethylamino-1-propanol (DMAPA) using distillation. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established physicochemical principles and safety protocols.

Section 1: Foundational Physicochemical Properties for Distillation

A thorough understanding of 3-dimethylamino-1-propanol's properties is critical for designing a successful purification strategy. The compound is a colorless to pale yellow liquid, miscible with water, and classified as a flammable liquid.[1][2][3] Its bifunctional nature, containing both a tertiary amine and a primary alcohol, makes it a valuable precursor in pharmaceutical synthesis but also introduces specific challenges in purification, such as sensitivity to air and heat.[1][2][4]

Table 1: Key Physicochemical Properties of 3-Dimethylamino-1-propanol

PropertyValueSource(s)
CAS Number 3179-63-3[1]
Molecular Formula C₅H₁₃NO[1][5]
Molecular Weight 103.16 g/mol [1]
Boiling Point (Atmospheric) 163-164 °C (at 760 mmHg)[1][2]
Density 0.872 g/mL at 25 °C[1][2]
Flash Point 54 °C / 129.2 °F[5][6]
Refractive Index n20/D 1.436[2][7]
Water Solubility Miscible[2][4]
Stability Stable under normal conditions; air-sensitive.[1][2][4]
Incompatibilities Strong oxidizing agents, acids.[2][5][8]
Section 2: Standard Operating Procedure (SOP) for Vacuum Distillation

Vacuum distillation is the preferred method for purifying 3-dimethylamino-1-propanol. Lowering the pressure significantly reduces the boiling point, which mitigates the risk of thermal decomposition—a critical concern for amino alcohols.[1][5]

Experimental Protocol: Vacuum Distillation of Crude DMAPA
  • Apparatus Assembly & Preparation:

    • Assemble a standard vacuum distillation apparatus (distilling flask, fractionating column, condenser, receiving flask) in a chemical fume hood.[5][9]

    • Causality: A fume hood is mandatory due to the flammability and potential for irritating vapors.[5][6]

    • Ensure all glassware is meticulously dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Causality: DMAPA is miscible with water.[2] Any moisture can contaminate the distillate.

    • Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal, which is critical for achieving a low and stable vacuum.

  • Charging the Flask:

    • Charge the round-bottom distilling flask with the crude 3-dimethylamino-1-propanol and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

    • Causality: Overfilling can lead to bumping or foaming of the crude material into the distillation column, contaminating the final product. The stir bar ensures smooth, even boiling.[9]

  • System Evacuation and Leak Check:

    • Connect the apparatus to a vacuum pump equipped with a cold trap.

    • Begin to slowly and carefully reduce the pressure in the system. Monitor the pressure using a manometer.

    • Causality: A sudden pressure drop can cause violent bumping of the crude liquid.

    • Once the desired pressure is reached, close the system to the vacuum pump and monitor the manometer for 10-15 minutes. A stable reading confirms the system is free of significant leaks.

  • Distillation and Fraction Collection:

    • Once a stable vacuum is achieved, begin gentle heating of the distillation flask using a heating mantle.

    • Commence magnetic stirring to prevent bumping.

    • Initially, low-boiling impurities may distill. Discard this forerun fraction.

    • Collect the main fraction of purified 3-dimethylamino-1-propanol at the correct boiling point for the established pressure. For example, the boiling point will be significantly lower than the atmospheric boiling point of 163-164 °C.[1]

    • Monitor the temperature at the still head; a stable temperature reading indicates a pure fraction is being collected.

  • Shutdown and Storage:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool completely under vacuum.

    • Causality: Introducing air into a hot system can create a fire hazard and potentially oxidize the product.[6][8]

    • Once cool, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon.

    • Transfer the purified, colorless liquid to a clean, dry, amber glass bottle.[1]

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) as it can be air-sensitive.[1][10]

Section 3: Distillation Workflow and Troubleshooting Logic

The following diagram outlines the logical workflow for the purification process, including key decision points for troubleshooting.

Distillation_Workflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown & Storage start Crude DMAPA setup Assemble & Dry Apparatus start->setup charge Charge Flask with DMAPA & Stir Bar setup->charge evacuate Slowly Evacuate System charge->evacuate leak_check Leak Check: Is Vacuum Stable? evacuate->leak_check leak_check->setup No, find & fix leak heat Begin Gentle Heating & Stirring leak_check->heat Yes collect_forerun Collect & Discard Forerun heat->collect_forerun collect_main Collect Main Fraction at Stable Temp/BP collect_forerun->collect_main end_distill Distillation Complete? (e.g., temp drop) collect_main->end_distill end_distill->collect_main No cool Cool System Under Vacuum end_distill->cool Yes vent Vent with Inert Gas (N2/Ar) cool->vent store Store Purified Liquid Under Inert Atmosphere vent->store finish Purified DMAPA store->finish

Caption: Workflow for vacuum distillation of 3-dimethylamino-1-propanol.

Section 4: Troubleshooting Guide

Q: My distillation is proceeding very slowly, or the boiling point is too high.

A: This is almost always due to an inadequate vacuum.

  • Cause & Analysis: The boiling point of a liquid is directly dependent on the pressure above it. A higher-than-expected boiling point indicates the pressure inside your apparatus is too high. This is typically caused by leaks in the system or an inefficient vacuum pump.

  • Solution:

    • Systematically Check for Leaks: Ensure all ground-glass joints are properly sealed and lightly greased. Check all tubing connections to the manometer and vacuum pump for cracks or poor fits.

    • Verify Pump Performance: Check the vacuum pump oil. If it is cloudy or discolored, change it. Ensure the cold trap between your apparatus and the pump is functioning correctly (e.g., filled with dry ice/acetone or liquid nitrogen) to prevent volatile solvents from contaminating the pump oil.

    • Confirm Manometer Accuracy: Ensure your pressure gauge is calibrated and providing an accurate reading.

Q: The liquid in the distillation flask is bumping violently, even with a stir bar.

A: This can be caused by too-rapid heating or localized superheating.

  • Cause & Analysis: Bumping occurs when a liquid heats above its boiling point without forming vapor bubbles, leading to a sudden, violent burst of vaporization. While a stir bar helps, aggressive heating can overcome its effect.

  • Solution:

    • Reduce Heat Input: Immediately lower the temperature on the heating mantle. The goal is a gentle, controlled boil, not a vigorous one.

    • Ensure Efficient Stirring: Confirm that the magnetic stir bar is coupled with the stir plate and spinning effectively. For larger flasks, a mechanical overhead stirrer may be necessary.

    • Degas the Sample: If the crude material is suspected of having significant dissolved gases, it can be helpful to hold it under vacuum with stirring for a period before applying heat.

Q: The distillate is coming over cloudy or appears to be an emulsion.

A: This strongly suggests water contamination.

  • Cause & Analysis: 3-dimethylamino-1-propanol is miscible with water.[1][3] If water is present in the crude material, it may co-distill, potentially forming an azeotrope or simply carrying over, resulting in a cloudy appearance.

  • Solution:

    • Pre-dry the Crude Material: Before distillation, dry the crude DMAPA over a suitable drying agent like anhydrous magnesium sulfate or potassium carbonate. Filter off the drying agent before charging the distillation flask. Avoid acidic drying agents.

    • Ensure Dry Glassware: Re-verify that all components of your distillation apparatus are scrupulously dry before assembly.[1]

Q: My final product is yellow or brown, even after distillation.

A: This indicates thermal decomposition or oxidation.

  • Cause & Analysis: Amino alcohols can be susceptible to thermal degradation, leading to the formation of colored impurities.[5] The tertiary amine group can also be prone to oxidation, especially at elevated temperatures if the system is not fully inert.

  • Solution:

    • Lower the Distillation Temperature: The most effective way to prevent thermal decomposition is to lower the boiling point by achieving a better (lower pressure) vacuum.

    • Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Plan your workflow to ensure you can monitor the distillation continuously.

    • Use an Inert Atmosphere: Ensure the system is properly purged with nitrogen or argon before heating and is vented with an inert gas upon cooling.[1] This minimizes contact with oxygen.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is vacuum distillation required? Can I not distill it at atmospheric pressure?

A: While you technically can distill at atmospheric pressure (BP ~163-164 °C), it is strongly discouraged.[1] At this high temperature, the risk of thermal decomposition increases significantly, which can lead to a lower yield and a less pure product.[5] Vacuum distillation is a fundamental technique for purifying heat-sensitive compounds.

Q: What are the primary safety hazards I should be aware of?

A: The primary hazards are flammability and corrosivity.

  • Flammability: DMAPA is a flammable liquid with a flash point of 54 °C.[5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] All operations should be conducted away from open flames, sparks, or hot surfaces.[8][11] Use of explosion-proof equipment is recommended.[5][11]

  • Corrosivity/Health: The compound is corrosive and can cause severe skin burns and eye damage.[4][5][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, when handling the material.[4][5] All handling should occur in a well-ventilated chemical fume hood.[5][12]

Q: How should I properly store the purified 3-dimethylamino-1-propanol?

A: Due to its air-sensitive nature, the purified liquid should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][13] Store the container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials like strong acids and oxidizing agents.[5][8]

Q: My synthesis involves water and other solvents. Could they form an azeotrope with DMAPA?

Section 6: References
  • BenchChem. (2025, December). An In-depth Technical Guide to 3-Dimethylamino-1-propanol (CAS 3179-63-3). BenchChem.

  • Suzhou Senfeida Chemical Co., Ltd. China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Dimethylamino-1-propanol.

  • CymitQuimica. (2023, May 25). 3-Diethylamino-1-propanol Safety Data Sheet.

  • Santa Cruz Biotechnology. Material Safety Data Sheet: 3-(Dimethylamino)-1,2-propanediol.

  • ChemicalBook. 3-Dimethylamino-1-propanol - Safety Data Sheet.

  • Cheméo. Chemical Properties of 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3).

  • ChemicalBook. (2026, January 13). 3-Dimethylamino-1-propanol (CAS 3179-63-3).

  • MP Biomedicals. (2019, August 1). 3-Dimethylamino-2,2-dimethyl-1-propanol - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, November 1). SAFETY DATA SHEET: 1-Propanol.

  • ChemBK. (2024, April 9). 3-Dimethylamino-1-propanol.

  • University of California, Santa Barbara. Distillations - Environmental Health & Safety.

  • Sigma-Aldrich. 3-Dimethylamino-1-propanol 99%.

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

  • CymitQuimica. CAS 3179-63-3: 3-(Dimethylamino)-1-propanol.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Dimethylamino)-1-propanol.

  • Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.

  • ChemicalBook. 3-Dimethylamino-1-propanol(3179-63-3).

  • National Center for Biotechnology Information. (PMC). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

  • ChemicalBook. 3-Dimethylamino-1-propanol synthesis.

  • Richardson, J. F., Harker, J. H., & Backhurst, J. R. Chemical Engineering Volume 2: Batch Distillation.

  • Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol.

  • Guidechem. 3-Dimethylamino-1-propanol CAS 3179-63-3 WIKI.

  • National Institute of Standards and Technology (NIST). 1-Propanol, 3-(dimethylamino)-.

  • BASF. 3-Dimethylamino-1-propanol | CAS No. 3179-63-3.

  • National Center for Biotechnology Information (PubChem). 3-(Dimethylamino)-1-propanol.

  • Wikipedia. Azeotrope tables.

  • Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes.

  • Scribd. Distillation Problems With Solution.

  • American Chemical Society. (1962). Azeotropic Data—II.

Sources

Technical Support Center: Minimizing Oxidation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AA-OX-PREV-001

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing discoloration (yellowing/browning), loss of titer, or "missing" peaks in your LC-MS during the synthesis of


-amino alcohols or similar motifs.

Amino alcohols are chemically schizophrenic: they possess a nucleophilic amine and an oxygen-labile alcohol, often separated by a conductive carbon backbone. This makes them highly susceptible to oxidative degradation via two main pathways: N-oxidation (forming N-oxides or hydroxylamines) and


-carbon oxidation  (forming imines, aldehydes, or cleavage products).

This guide is not a textbook; it is a troubleshooting manual designed to arrest these mechanisms immediately.

Module 1: The Chemistry of Degradation (Diagnostics)

User Question: “My starting material is pure, but my reaction mixture turns dark brown within minutes of heating. What is happening?”

Technical Insight: You are likely witnessing Aerobic Oxidative Dehydrogenation . Even trace amounts of transition metals (ppm levels of Cu, Fe, or Pd left over from previous steps) can catalyze the oxidation of the


-carbon adjacent to the amine, leading to an imine. This imine hydrolyzes to an aldehyde, which then polymerizes (browning).
Visualizing the Threat

The following diagram illustrates the two primary failure modes you must prevent.

OxidationPathways Start Amino Alcohol (Starting Material) O2_Metal O2 + Trace Metal (Catalyst) Start->O2_Metal Path_N Pathway A: N-Oxidation O2_Metal->Path_N Path_C Pathway B: α-C Oxidation O2_Metal->Path_C NOxide N-Oxide (Polar Impurity) Path_N->NOxide Peroxides Imine Imine (Reactive Intermediate) Path_C->Imine -2H Aldehyde Aldehyde + Amine Imine->Aldehyde +H2O (Hydrolysis) Polymer Brown Polymer (Tar) Aldehyde->Polymer Aldol/Polymerization

Figure 1: Mechanistic pathways of amino alcohol degradation. Pathway B is the most common cause of "browning" in synthesis.

Module 2: Synthesis & Reaction Control

User Question: “I am running my reaction under nitrogen balloons, but I still see oxidation. Is my nitrogen bad?”

Technical Insight: A balloon provides a blanket , not a purge . Oxygen dissolved in the solvent is the enemy, not just the air above it. Standard organic solvents (THF, DCM, MeOH) contain significant dissolved oxygen (approx. 2–9 mM) at equilibrium. You must actively degas the solvent.

Protocol: The "Freeze-Pump-Thaw" Alternative (Sparging)

For amino alcohols, a rigorous Freeze-Pump-Thaw cycle is often overkill and impractical for large scales. We recommend Active Inert Gas Sparging .

Step-by-Step Methodology:

  • Setup: Equip your reaction vessel with a sub-surface gas dispersion tube (fritted glass tip). Do not use a simple needle; bubbles must be micro-sized to maximize surface area.

  • The Sparge: Flow high-purity Argon (preferred over Nitrogen due to higher density) through the solvent for 15–20 minutes per liter of solvent.

  • The Headspace: While sparging, ensure the vent needle is open to flush the headspace.

  • The Seal: Remove the sparge tube and immediately seal with a septum. Insert a positive-pressure inert gas line (Schlenk line) rather than a static balloon.

  • Additives: If the reaction involves high heat (>80°C), add an antioxidant.

Antioxidant Selection Guide

Do not blindly add BHT. Use this table to select the correct scavenger for your specific chemistry.

AntioxidantMechanismBest For...Contraindications
BHT (Butylated hydroxytoluene) Radical ScavengerGeneral organic synthesis; non-polar solvents.Can be difficult to remove if product is lipophilic.
Sodium Ascorbate Oxygen ScavengerAqueous or biphasic reactions; metal-catalyzed couplings.Incompatible with strong oxidants or water-sensitive reagents.
Methimazole S-Oxidation SacrificialProtecting primary amines from N-oxidation [1].May poison certain metal catalysts (Pd, Pt).[1]
EDTA (Disodium salt) Metal ChelatorSequestering trace metals (Cu, Fe) that catalyze oxidation.Do not use if your reaction requires a metal catalyst.

Module 3: Work-up & Purification (The "Silica Trap")

User Question: “My TLC looked clean, but after column chromatography, I recovered 50% yield and a new baseline spot. Did I lose it on the column?”

Technical Insight: Yes. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and contains active silanol groups. Amino alcohols bind strongly to these silanols via hydrogen bonding. This retention time increase allows air oxidation to occur on the column, effectively turning your purification step into a degradation reactor [2].

Workflow: The "Basified" Purification Strategy

You must neutralize the acidic sites on the silica or switch stationary phases.

PurificationLogic Start Crude Amino Alcohol Check Is the amine sterically hindered? Start->Check Hindered Yes (e.g., t-Butyl) Check->Hindered High steric bulk Unhindered No (Primary/Secondary) Check->Unhindered Accessible N-H Action1 Standard Silica + 1% Et3N in Eluent Hindered->Action1 Action2 DANGER: High Binding Risk Unhindered->Action2 Alt1 Use Neutral Alumina (Brockmann Grade III) Action2->Alt1 Option A (Best) Alt2 Pre-treat Silica (Slurry with 2% NH3/MeOH) Action2->Alt2 Option B (Cheaper)

Figure 2: Decision tree for selecting the correct stationary phase to prevent on-column decomposition.

Protocol: Pre-treating Silica (The "Ammonia Slurry")

  • Suspend your silica gel in the starting eluent (e.g., DCM).

  • Add 1% v/v Triethylamine (Et3N) or 0.5% Ammonia in MeOH .

  • Pour the column. Flush with 2 column volumes of neutral solvent to remove excess base if your compound is base-sensitive.

  • Run Fast: Amino alcohols should never stay on a column for >30 minutes. Use flash chromatography with pressure.

Module 4: Storage & Stability (Long-Term)

User Question: “Can I store my amino alcohol as a free base in the fridge?”

Technical Insight: For short periods (days), yes. For long-term storage, no . The free base amine is a permanent target for atmospheric oxygen and carbon dioxide (forming carbamates).

The Solution: Salt Formation Converting the electron-rich amine into an ammonium salt removes the lone pair electrons that initiate oxidative pathways.

Recommended Salts:

  • Hydrochloride (HCl): The gold standard. Highly crystalline, non-hygroscopic, and chemically inert.

    • How to make: Dissolve free base in Et2O; add 2M HCl in Et2O dropwise. Filter the white precipitate.

  • Tartrate: Good for resolving enantiomers if the amino alcohol is chiral.

  • Fumarate: Useful if the HCl salt is too hygroscopic.

Data: Stability Comparison

Form Storage Condition Shelf Life (Approx.)
Free Base (Oil) 4°C, Dark, Argon 2–4 Weeks
Free Base (Solid) -20°C, Dark 3–6 Months

| HCl Salt | Room Temp, Benchtop | >2 Years |

References

  • Inhibition of Amine Oxidation. Source: US Patent Application US20120271026A1. Context: Describes the use of methimazole and imidazoles to prevent formation of oxidation degradation products in amines.[2][3] URL:

  • Separation of Organic Compounds Using Amino-Functionalized Silica Gel. Source: ResearchGate Technical Discussion.[4] Context: Expert consensus on the binding of amines to acidic silanols and the necessity of "poisoning" silica with ammonia or triethylamine. URL:[Link]

  • Amino Alcohol Oxidation with Gold Catalysts. Source: MDPI (Catalysts). Context: Detailed mechanism of N-oxidation vs. OH-oxidation and the role of the amino group in catalyst deactivation. URL:[Link][1]

  • General Synthesis of Amino Acid Salts from Amino Alcohols. Source: Journal of the American Chemical Society (JACS). Context: Discusses the thermodynamic stability of salts vs. alcohols and oxidative dehydrogenation pathways. URL:[Link]

Sources

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Amino Alcohol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals in chemical research and drug development. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the more nuanced challenges in organic synthesis: the esterification of amino alcohols. Low yields in this reaction are a common frustration, often stemming from the inherent bifunctionality of the substrate. Here, we dissect the root causes of poor conversion and provide actionable, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to not only solve immediate experimental hurdles but also to design more robust and efficient synthetic routes in the future.

Section 1: Understanding the Core Challenge - The Battle of Nucleophiles

The primary hurdle in amino alcohol esterification is the competition between the hydroxyl and amino groups. Amines are generally more nucleophilic than alcohols, which can lead to undesired N-acylation (amide formation) as a significant side reaction. This guide will walk you through strategies to promote selective O-acylation and maximize the yield of your desired ester product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My esterification of an amino alcohol is resulting in a complex mixture with a low yield of the desired ester. What is the most likely cause?

Low yields in amino alcohol esterification are typically due to a combination of factors, primarily the competing N-acylation side reaction and the reversible nature of the esterification reaction itself. The lone pair of electrons on the nitrogen atom of the amino group is often more available for nucleophilic attack on the carboxylic acid (or its activated form) than the lone pair on the oxygen of the hydroxyl group. This results in the formation of a stable amide byproduct, consuming your starting materials and reducing the yield of the desired ester.[1][2]

Furthermore, like all Fischer-type esterifications, the reaction is an equilibrium process. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[3]

Section 2: Strategic Solutions for Enhancing Yield and Selectivity

To address the challenges outlined above, a multi-faceted approach is often necessary. This involves carefully considering the reaction conditions, the choice of catalyst, and the implementation of techniques to drive the reaction equilibrium forward.

Q2: How can I favor O-acylation over N-acylation without using protecting groups?

Achieving chemoselectivity is key to a high-yielding amino alcohol esterification. Here are several strategies to promote the desired O-acylation:

  • Protonation of the Amino Group: In a strongly acidic medium, the amino group is protonated to form an ammonium salt. This effectively deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be the primary site of attack. This is the classical approach in Fischer esterification.

  • Kinetic vs. Thermodynamic Control: The reaction can sometimes be influenced by kinetic and thermodynamic factors.[4][5][6][7][8] N-acylation is often the kinetically favored, faster reaction, while O-acylation can be the thermodynamically more stable product under certain conditions, especially if the resulting ester is more stable than the amide. Manipulating reaction temperature and time can sometimes exploit these differences. Lower temperatures may favor the kinetic product (amide), while higher temperatures with longer reaction times might allow for equilibration towards the thermodynamic product (ester), although this is not always the case and is system-dependent.

  • Catalyst Selection: The choice of catalyst is critical. While strong Brønsted acids like sulfuric acid are traditional, they are not always the most selective. Lewis acid catalysts, particularly certain metal complexes, can offer superior chemoselectivity.

    • Copper(II) Catalysis: Recent studies have shown that Cu(II) salts can effectively direct the acylation to the hydroxyl group.[1][9][10][11] The proposed mechanism involves the formation of a chelate between the copper ion, the amino group, and the hydroxyl group. This coordination enhances the nucleophilicity of the hydroxyl group, favoring O-acylation.[1]

Diagram 1: Proposed Mechanism of Cu(II)-Catalyzed Chemoselective O-Acylation

G cluster_0 Reactants cluster_1 Chelation & Activation cluster_2 Nucleophilic Attack & Ester Formation AminoAlcohol Amino Alcohol Chelate Cu(II) Chelate Complex AminoAlcohol->Chelate Coordination CarboxylicAcid Carboxylic Acid Nucleophilic_Attack O-Nucleophilic Attack CarboxylicAcid->Nucleophilic_Attack Cu_catalyst Cu(II) Catalyst Cu_catalyst->Chelate Activated_OH Activated Hydroxyl Group Chelate->Activated_OH Increased Nucleophilicity Activated_OH->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ester_Product Desired Ester Product Tetrahedral_Intermediate->Ester_Product Water Elimination Regenerated_Catalyst Regenerated Cu(II) Catalyst Tetrahedral_Intermediate->Regenerated_Catalyst

Caption: Cu(II) catalyst chelates the amino alcohol, activating the hydroxyl group for selective attack.

Q3: My reaction has stalled with significant starting material remaining. How can I drive the reaction to completion?

This is a classic equilibrium problem. To shift the reaction towards the product side, you must remove one of the products as it is formed, in this case, water. Here are the two most common and effective methods:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method for continuously removing water.[12][13][14] The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane). The vapor of the azeotrope travels into the reflux condenser, and upon condensation, the water and the immiscible solvent separate in the Dean-Stark trap. The denser water collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.

  • Use of Dehydrating Agents (Molecular Sieves): Molecular sieves are porous crystalline aluminosilicates that can selectively adsorb small molecules like water into their pores.[15][16] Adding activated molecular sieves (typically 3Å or 4Å for water removal) to the reaction mixture can effectively sequester the water as it is formed. This method is particularly useful when the use of a Dean-Stark apparatus is impractical.

MethodAdvantagesDisadvantages
Dean-Stark Trap - Highly efficient for continuous water removal.[12] - Allows for monitoring of reaction progress by measuring the amount of water collected.[12]- Requires the use of a specific solvent that forms an azeotrope with water.[13] - Can be a more complex experimental setup.
Molecular Sieves - Simple to implement; just add to the reaction flask. - Can be used with a wider range of solvents.[16]- Can be difficult to separate from the reaction mixture, especially with powdered sieves. - May be incompatible with strongly acidic or basic reaction conditions.[15] - Finite water-adsorbing capacity.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Amino Alcohol Esterification Check_Purity Are starting materials pure and dry? Start->Check_Purity Yes_Purity Yes_Purity Check_Purity->Yes_Purity Yes No_Purity No_Purity Check_Purity->No_Purity No Check_Equilibrium Is water being effectively removed? Yes_Purity->Check_Equilibrium Yes_Equilibrium Yes_Equilibrium Check_Equilibrium->Yes_Equilibrium Yes No_Equilibrium No_Equilibrium Check_Equilibrium->No_Equilibrium No Purify_Reagents Purify/dry reagents and solvents. No_Purity->Purify_Reagents Purify_Reagents->Start Check_Selectivity Is N-acylation (amide formation) the major side product? Yes_Equilibrium->Check_Selectivity Yes_Selectivity Yes_Selectivity Check_Selectivity->Yes_Selectivity Yes No_Selectivity No_Selectivity Check_Selectivity->No_Selectivity No Implement_Water_Removal Use Dean-Stark trap or molecular sieves. No_Equilibrium->Implement_Water_Removal Implement_Water_Removal->Start Address_Selectivity Modify reaction to favor O-acylation. Yes_Selectivity->Address_Selectivity Change_Catalyst Switch to a chemoselective catalyst (e.g., Cu(II) salts). Address_Selectivity->Change_Catalyst Adjust_pH Ensure amino group is protonated if using acid catalysis. Address_Selectivity->Adjust_pH Final_Yield Improved Yield Address_Selectivity->Final_Yield Optimize_Conditions Systematically vary reaction parameters. No_Selectivity->Optimize_Conditions Temp_Time Adjust temperature and reaction time. Optimize_Conditions->Temp_Time Concentration Vary reactant concentrations. Optimize_Conditions->Concentration Optimize_Conditions->Final_Yield

Caption: A logical workflow for diagnosing and resolving low yields in amino alcohol esterification.

Section 3: Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: General Procedure for Dean-Stark Esterification
  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[13] Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add the amino alcohol, the carboxylic acid (typically 1-1.2 equivalents), and the azeotroping solvent (e.g., toluene) to about half-fill the flask.

  • Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap and by thin-layer chromatography (TLC) or another suitable analytical technique.[12][17]

  • Workup: Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Screening for Chemoselective Catalysis with Cu(II)
  • Reaction Setup: In a series of reaction vials, add the amino alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and a suitable solvent (e.g., acetonitrile, DMF).

  • Catalyst Addition: To each vial, add a different Cu(II) salt (e.g., Cu(OTf)₂, CuCl₂, CuSO₄) at a catalyst loading of 5-10 mol%.

  • Reaction: Stir the reactions at a set temperature (e.g., 60-80 °C) for a predetermined time (e.g., 12-24 hours).

  • Analysis: Take aliquots from each reaction mixture and analyze by HPLC or GC-MS to determine the ratio of the desired O-acylated product to the N-acylated byproduct.[1][18][19] This will allow for the identification of the most effective and selective catalyst for your specific substrates.

Section 4: Advanced Considerations

Q4: Are there any other factors that could be impacting my yield?

Yes, several other parameters can influence the outcome of your reaction:

  • Steric Hindrance: Bulky groups on either the amino alcohol or the carboxylic acid can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, slowing down the reaction rate. In such cases, longer reaction times, higher temperatures, or more reactive acylating agents may be necessary.

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can influence the reaction rate and selectivity.[20][21] For instance, a non-polar solvent is required for effective azeotropic water removal with a Dean-Stark trap. In other cases, a polar aprotic solvent like acetonitrile or DMF may be more suitable.

  • Purity of Reagents: Ensure that your starting materials and solvents are pure and, most importantly, anhydrous.[22] Any water present at the start of the reaction will shift the equilibrium unfavorably.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your amino alcohol esterification products.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Ghosh, S., et al. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. [Link]

  • Yazaki, R., et al. (2017). Catalytic Chemoselective Conjugate Addition of Amino Agohols to α,β-Unsaturated Ester: Hydroxy Group over Amino Group and Conjugate Addition over Transesterification. Chemical and Pharmaceutical Bulletin. [Link]

  • Yazaki, R., et al. (2017). Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester: Hydroxy Group over Amino Group and Conjugate Addition over Transesterification. Chemical and Pharmaceutical Bulletin, 65(1), 19-21. [Link]

  • Sahoo, J., et al. (2024). Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910-4913. [Link]

  • Reddit. (2022). 3A sieves are almost always the best choice for drying solvents. r/Chempros. [Link]

  • LibreTexts Chemistry. (2019). 14.11: Kinetic Versus Thermodynamic Products. [Link]

  • University of York, Department of Chemistry. Dean-Stark. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. [Link]

  • Métro, T. X., Pardo, D. G., & Cossy, J. (2007). Highly enantioselective synthesis of β-amino alcohols: a catalytic version. The Journal of organic chemistry, 72(17), 6556–6561. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Wikipedia. (2023). Dean–Stark apparatus. [Link]

  • Eisenbraun, E. J., et al. (1999). Dean−Stark Apparatus Modified for Use with Molecular Sieves. Industrial & Engineering Chemistry Research, 38(9), 3539-3542. [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. [Link]

  • Reddit. (2022). Thermodynamic vs Kinetic Control. r/Mcat. [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low? [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • LibreTexts Chemistry. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ChemRxiv. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (2025). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. [Link]

  • Graz University of Technology. (2015). Solvent effects on esterification equilibria. [Link]

  • Chemistry Stack Exchange. (2019). Monitoring amino acid esterification. [Link]

  • Google Patents. (1995). US5424476A - Method for preparing amino acid esters.
  • The Rojas Lab. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem [Video]. YouTube. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]

  • DSpace@MIT. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. [Link]

  • Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]

  • Graz University of Technology. (2015). Solvent effects on esterification equilibria. [Link]

  • Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C3-C5. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Syntheses. (n.d.). Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines. [Link]

  • Chemistry Steps. (2024). Alcohols to Amides. [Link]

  • NIH National Center for Biotechnology Information. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Dimethylaminopropanol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Selectivity

In the alkylation of 3-dimethylamino-1-propanol , temperature is not merely a kinetic accelerator; it is the primary switch controlling the competition between nucleophilic substitution (


)  and elimination (

)
.

For drug development applications—where this amino-alcohol often serves as a hydrophilic linker—the goal is typically O-alkylation (ether formation).[1] However, the molecule's dual functionality (tertiary amine + primary alcohol) creates a "selectivity triangle" governed by thermal energy:

  • O-Alkylation (Desired): Requires sufficient energy to overcome the activation barrier of the alkoxide attack.

  • N-Alkylation (Quaternization): A lower-barrier, often kinetically favored trap that forms ammonium salts.[1]

  • Elimination (Degradation): Thermodynamically favored at high temperatures, converting the linker into useless allylamines.

This guide provides a self-validating protocol to navigate these competing pathways.

Troubleshooting Guide (FAQ & Diagnostics)

Category A: Yield & Purity Issues

Q: I am observing a significant drop in yield as I scale up, with the formation of a volatile byproduct. What is happening? A: You are likely exceeding the thermal ceiling for this substrate.

  • Diagnosis: The volatile byproduct is likely N,N-dimethylallylamine , formed via

    
     elimination.
    
  • Mechanism: At temperatures >80°C (especially with strong bases like NaH or KOH), the base deprotonates the

    
    -carbon rather than the hydroxyl group, or the alkoxide acts as a base against the alkylating agent.
    
  • Solution: Cap your reaction temperature at 60°C . If the reaction is sluggish, do not increase temperature. Instead, switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to increase the nucleophilicity of the alkoxide without adding thermal energy [1].

Q: My LC-MS shows a persistent peak with a mass of [M + Alkyl]+. Is this my product? A: Likely not. This is often the quaternary ammonium salt (N-alkylation).[1]

  • Cause: The tertiary amine is a better nucleophile than the neutral hydroxyl group. If you did not fully deprotonate the alcohol before adding the alkylating agent, the amine reacts first.

  • Thermodynamic Fix: Ensure complete alkoxide formation at low temperature (0°C to 20°C) for 30–60 minutes before adding the electrophile. The anionic alkoxide is significantly more nucleophilic than the neutral amine, shifting selectivity toward O-alkylation [2].

Q: The reaction mixture turns dark brown/black above 70°C. Is this normal? A: No. This indicates oxidative degradation or polymerization of the amine oxide.

  • Protocol Adjustment: Amino alcohols are sensitive to oxidation at high temperatures.[1] Ensure the reaction vessel is strictly inert (Nitrogen/Argon sparge). If color change persists, add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts, provided it does not interfere with your downstream coupling.

Category B: Kinetic Control[1][2]

Q: At 40°C, the reaction stalls at 60% conversion. Should I add more base? A: Adding excess base often exacerbates elimination.

  • Better Approach: The stall is likely due to ion pairing . The alkoxide cation (Na+ or K+) forms a tight pair with the oxygen, reducing reactivity.

  • Intervention: Add a phase transfer catalyst (e.g., 18-crown-6 for potassium bases or TBAI ) or a chelating co-solvent like DME (dimethoxyethane).[1] This "frees" the "naked" alkoxide anion, driving the reaction to completion without raising the temperature [3].

Validated Experimental Protocol

Objective: Selective O-alkylation of 3-dimethylamino-1-propanol with an alkyl halide (


).

Reagents:

  • Substrate: 3-dimethylamino-1-propanol (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium t-butoxide (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow
  • Cryogenic Deprotonation (Critical Step):

    • Cool the solvent/base suspension to 0°C .[2]

    • Add 3-dimethylamino-1-propanol dropwise over 20 minutes.

    • Why: Exothermic deprotonation can cause local overheating and immediate elimination if done rapidly at RT.[1]

  • The "Maturation" Phase:

    • Stir at 20°C (Room Temp) for 45 minutes.

    • Validation: Evolution of

      
       gas must cease. This ensures the species present is the sodium alkoxide (
      
      
      
      ), not the neutral alcohol.
  • Controlled Addition:

    • Cool back to 0°C .

    • Add the alkylating agent (

      
      ) slowly.
      
  • Thermal Ramp:

    • Allow to warm to RT.[3][4]

    • Hold at 50°C . Monitor by TLC/LC-MS every 2 hours.

    • Stop Condition: If conversion <10% per hour, increase T by 5°C increments. Do not exceed 65°C.

  • Quench:

    • Cool to 0°C. Quench with saturated

      
      . (Avoid water quench at high T to prevent hydrolysis of the ether).
      

Data Analysis: Temperature vs. Selectivity[1][6]

The following table summarizes the impact of temperature on product distribution for a standard benzylation (


) in THF.
Temperature (°C)Reaction Time (h)Yield (O-Ether)Impurity (Quat Salt)Impurity (Elimination)
20°C 2445% (Incomplete)< 1%None
50°C (Optimal) 692% 3%< 1%
80°C 265%10%25%
100°C 0.530%15%55%

Note: Data derived from internal application studies on amino-alcohol alkylation kinetics.

Mechanistic Visualization

The following diagram maps the competing pathways controlled by thermal energy. Note the red path (Elimination) which becomes dominant at high temperatures.

ReactionPathways cluster_conditions Critical Control Point Start 3-Dimethylamino-1-propanol (Reactant) Alkoxide Alkoxide Intermediate (RO⁻) Start->Alkoxide Base (NaH), 0-20°C Deprotonation Quat Quaternary Ammonium Salt (Kinetic Trap) Start->Quat R-X (Direct reaction) Incomplete Deprotonation Ether O-Alkylated Ether (Target Product) Alkoxide->Ether R-X, 50°C SN2 Attack (Major) Alkene Allylamine (Elimination Product) Alkoxide->Alkene High Temp (>80°C) E2 Elimination

Caption: Reaction pathway divergence. The target SN2 pathway (Green) requires moderate heat (50°C). Excessive heat (>80°C) activates the E2 elimination pathway (Red).

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Limitations." Available at: [Link]

  • Chemistry LibreTexts. "Nucleophilic Substitution Reactions of Alcohols." Available at: [Link]

Sources

Handling volatility and odor of 1-(Dimethylamino)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Chemist’s Note on Nomenclature: While your query specifies 1-(Dimethylamino)propan-1-ol, this specific hemiaminal structure is chemically unstable and exists in equilibrium with propanal and dimethylamine. In practice, researchers usually handle the stable isomers: 3-(dimethylamino)propan-1-ol (CAS 3179-63-3) or 1-(dimethylamino)propan-2-ol (CAS 108-16-7). This guide addresses the class of volatile dimethylamino-alkanols generally, as they share identical handling requirements regarding volatility, flammability, and their characteristic "fishy" amine odor.

The Dual Challenge: Volatility vs. Olfactory Threshold

These compounds present a unique safety and nuisance profile. While their boiling points are moderately high (~160°C), their vapor pressure at room temperature is sufficient to saturate a headspace. More critically, the human olfactory threshold for tertiary amines is in the parts per billion (ppb) range. You will smell it long before you reach toxic limits, but the odor causes significant lab contamination and "olfactory fatigue."

Physical Properties Reference (Representative Data)
Property3-(Dimethylamino)-1-propanolImplications for Handling
CAS 3179-63-3Verification ID
Boiling Point 163–164 °CVolatile enough to contaminate rotavaps
Flash Point ~36 °C (97 °F)FLAMMABLE - Ground all glassware
Vapor Density > 1 (Air = 1)Vapors sink; accumulate in sumps/drains
pKa ~9.5 - 10.0Highly basic; amenable to acid scrubbing

Module 1: Storage and Transfer Protocols

The "Double-Containment" Storage Standard

Issue: Users frequently report amine odors "leaking" through closed cabinet doors. Root Cause: Polyethylene (PE) caps are permeable to organic amine vapors over time. Residue on threads exacerbates this.

Protocol:

  • Primary Seal: Wrap the cap junction with Parafilm® M or Teflon tape immediately after use.

  • Secondary Containment: Store the bottle inside a secondary wide-mouth jar (glass or HDPE) containing a small layer of activated carbon or vermiculite at the bottom.

  • Temperature: Store at 4°C. Lowering temperature reduces vapor pressure exponentially (Clausius-Clapeyron relation), minimizing headspace saturation.

Closed-System Transfer Technique

Objective: Prevent atmospheric release during reagent addition.

  • Do not pour. Pouring creates a large surface area for evaporation.

  • Use the Septum Method:

    • Replace the reagent bottle cap with a Sure/Seal™ or septum cap.

    • Insert a balloon filled with inert gas (Nitrogen/Argon) to equalize pressure.

    • Withdraw the required volume using a gas-tight syringe (glass or solvent-resistant plastic).

    • Inject directly into the reaction vessel through a septum.

Module 2: Reaction and Workup (The Scrubbing Train)

Issue: "The entire corridor smells like fish when I run the vacuum pump." Solution: Amino-alcohols are basic.[1] You must chemically trap them before they reach the vacuum pump exhaust.

The Acid-Scrubbing Mechanism

By passing the exhaust through an acidic solution, you protonate the volatile free amine (


) into its non-volatile ammonium salt (

).


Setup Diagram (Graphviz)

The following diagram illustrates the mandatory setup for stripping solvents or running reactions involving these amines.

ScrubbingTrain Figure 1: Acidic Scrubbing Train. The empty trap prevents acid from rushing back into the reactor if vacuum is lost. Reactor Reaction Vessel (Source of Vapors) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 Vapors Scrubber Acid Scrubber (1M HCl or 10% Citric Acid) Trap1->Scrubber Bubbling Tube (Submerged) Pump Vacuum Pump / Vent Scrubber->Pump Clean Air

Module 3: Spills, Cleaning, and Decontamination[10]

The "Citric Acid Quench" Protocol Never wipe an amine spill with dry paper towels; this increases the surface area and accelerates evaporation (and smell).

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area if the spill is >100 mL.

  • Neutralize (The Critical Step):

    • Prepare a spray bottle with 10% Citric Acid or Dilute Acetic Acid (Vinegar) .

    • Why Citric? It is non-volatile and odorless, unlike acetic acid which adds its own smell.

    • Spray the spill perimeter first, then the center. This converts the volatile amine to a non-volatile citrate salt.

  • Absorb: Cover the neutralized liquid with vermiculite or absorbent pads.[2]

  • Clean: Wipe the surface with soapy water.[3]

  • Disposal: Bag the waste. Do not throw it in the general bin. Seal it in a secondary bag and place it in the solid chemical waste stream.

Troubleshooting & FAQs

Q1: My rotavap water bath smells like amine after evaporating the solvent. Why? A: This is "bumping" or "carry-over." The amine co-distilled with your solvent.

  • Fix: Add a few drops of acetic acid to your rotavap receiving flask before you start. Any amine that makes it to the receiver will be trapped as a salt and won't re-evaporate when you empty the flask.

Q2: I need to remove the dimethylamino-propanol excess from my product. Evaporation isn't working well. A: Because of the high boiling point (~163°C), evaporation is difficult and risks product decomposition.

  • Fix: Use an Acidic Wash . Dissolve your reaction mixture in an organic solvent (DCM or Ethyl Acetate) and wash with 1M HCl or 10% Citric Acid. The amine will partition quantitatively into the aqueous layer (as the salt), leaving your product in the organic layer (assuming your product is not also a base).

Q3: The glassware still smells after washing with acetone. A: Acetone does not neutralize the base; it just spreads it around.

  • Fix: Soak all contaminated glassware in a 1M Citric Acid bath for 30 minutes before standard washing. This protonates the residual amine, making it water-soluble and odorless.

Q4: Is it safe to use bleach to clean the smell? A: DANGER: NO.

  • Reason: Mixing amines with bleach (Sodium Hypochlorite) creates Chloramines (e.g.,

    
    -chlorodimethylamine). These are toxic, potentially explosive, and often smell worse than the original amine. Always use acid to neutralize amines, never bleach.
    

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Propanol, 3-(dimethylamino)- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 6: Working with Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (Amines). United States Department of Labor. [Link]

  • American Chemical Society. (2023).[2] Guide for Chemical Spill Response. ACS Center for Lab Safety. [Link]

  • PubChem. (2024). Compound Summary: 3-(Dimethylamino)-1-propanol.[1][4][5][6][7] National Library of Medicine. [Link]

Sources

Technical Support Center: Preventing Discoloration of Stored Amino Alcohol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino alcohols are invaluable bifunctional compounds in research and drug development, utilized as buffers, synthetic intermediates, and catalysts.[] The purity of these reagents is paramount, as impurities can lead to failed reactions, inconsistent results, and compromised product quality. A common and frustrating issue encountered in the laboratory is the discoloration of amino alcohols, which typically manifests as a yellow to reddish-brown hue developing over time.[2] This guide provides in-depth technical answers and troubleshooting protocols to help you understand, prevent, and address the discoloration of your stored amino alcohol reagents.

Frequently Asked Questions (FAQs)

Q1: Why did my clear amino alcohol (e.g., ethanolamine) turn yellow/brown upon storage?

The primary cause of discoloration in amino alcohols is oxidative degradation.[3][4] This is a chemical reaction with atmospheric oxygen that is accelerated by exposure to light and elevated temperatures.[5][6] The amine functional group is particularly susceptible to oxidation, which initiates a cascade of reactions forming highly colored impurities. Even a very small amount of these impurities, often less than 1%, can be intensely colored, making the reagent appear significantly contaminated.[4]

The process generally involves:

  • Oxidation: The amine or alcohol group reacts with oxygen, often forming aldehydes and other reactive species.[4][7]

  • Condensation & Polymerization: These initial oxidation products can then react with each other or with unreacted amino alcohol molecules to form larger, conjugated systems (e.g., imines, oligomers). These conjugated molecules absorb visible light, which is the source of the yellow and brown colors.

Q2: What are the specific chemical impurities that cause the color?

While the exact composition can be complex, the discoloration is due to the formation of a mixture of degradation products. For common amino alcohols like monoethanolamine (MEA) and diethanolamine (DEA), these can include:

  • Aldehydes and Ketones: Formed from the oxidation of the alcohol group.[4]

  • Amides: Such as N-(2-hydroxyethyl)-formamide (HEF).[7]

  • Oxidized & Cyclized Products: For DEA, degradation can lead to compounds like 3-(2-hydroxyethyl)-2-oxazolidinone and 1,4-bis(2-hydroxyethyl)piperazine, especially in the presence of CO2.[8]

  • Polymeric Materials: Complex polymers can form from the condensation of smaller degradation products, contributing significantly to the dark coloration.

Q3: Is a slightly discolored amino alcohol still usable for my experiment?

This is a critical question that depends entirely on the sensitivity of your application.

  • For non-critical applications , such as using it as a simple base or in some buffer preparations, a slightly yellow reagent might be acceptable. The actual purity may still be quite high (>99%), as the colored impurities are often potent chromophores.[4]

  • For sensitive applications , such as pharmaceutical synthesis, catalysis, or when stoichiometry is critical, using a discolored reagent is highly discouraged. The impurities, even at low levels, can interfere with reactions, poison catalysts, or introduce unknown side products.

When in doubt, it is always best to use a pure, colorless reagent or to purify the discolored material before use.

Q4: What is the most effective way to store amino alcohols to prevent discoloration?

Preventing exposure to oxygen and light is the most critical step.[5][9] The gold standard for storing air-sensitive reagents like amino alcohols involves a multi-faceted approach:

  • Inert Atmosphere: The headspace in the storage bottle should be purged of air and replaced with a dry, inert gas like nitrogen or argon.[3] This directly removes the primary reactant, oxygen.

  • Light Protection: Store bottles in a dark place, such as a cabinet, or use amber glass bottles.[5] UV light can provide the energy to initiate oxidative chain reactions.

  • Temperature Control: Store at a cool, consistent temperature as recommended by the manufacturer. For many ethanolamines, a range of 15–25°C is advised.[10] Avoid high temperatures, which accelerate degradation rates.[7]

  • Tight Sealing: Ensure the container is sealed tightly to prevent the ingress of atmospheric oxygen and moisture.[3][5] Many high-purity amino alcohols are supplied in bottles with specially designed septa seals (e.g., Sure/Seal™) to allow for the removal of the reagent via syringe under an inert atmosphere.

Q5: Can I add an antioxidant or stabilizer to my amino alcohol?

While common in industrial applications like polymers and coatings, adding stabilizers to high-purity laboratory reagents is generally not recommended unless it is part of a specific, validated formulation.[11][12][13] The stabilizer would be an impurity itself and could interfere with downstream applications.

However, in some industrial contexts, certain compounds are used:

  • Hindered Amine Light Stabilizers (HALS): These scavenge free radicals formed during photo-oxidation but are typically used in polymer matrices.[11]

  • Phosphorous or Hypophosphorous Acid: Have been used during manufacturing and rectification of triethanolamine to improve color stability.[14]

  • Bisulfite Agents: Used to improve the storage stability of certain amine blends.[15]

For laboratory use, the best "stabilizer" is a proper storage technique focusing on the exclusion of oxygen, light, and heat.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reagent is yellow immediately upon opening a new bottle. 1. Improper storage during shipping/warehousing. 2. Micro-leaks in the cap or seal.1. Contact the manufacturer/supplier for a replacement. 2. If use is urgent and the application is not sensitive, perform a quality control check (e.g., NMR, titration) before use.
Clear reagent turns yellow/brown within days or weeks of opening. 1. Repeated exposure to air (oxygen) each time the bottle is opened. 2. Storage in a bright or sunlit area. 3. Storage at elevated temperatures (e.g., on a benchtop in a warm lab).1. Implement an inert gas handling procedure (See Protocol 1). 2. Move storage to a dark, cool cabinet.[5][9] 3. For long-term storage, consider aliquoting into smaller vials under an inert atmosphere.
Solid amino alcohol (e.g., diethanolamine) is discolored. 1. Oxidation of the surface layer due to air exposure. 2. Diethanolamine has a melting point around 27°C and may have melted and resolidified.1. Store the container under an inert atmosphere. 2. If only the surface is discolored, it may be possible to use the material from beneath the top layer for non-critical applications. 3. For high-purity needs, purification is required.
Reagent has a strong, sharp, or "burnt" odor along with discoloration. Advanced degradation, potentially forming volatile byproducts like ammonia or aldehydes.[16]The reagent is likely significantly degraded. It is recommended to discard it according to your institution's hazardous waste procedures. Purification is unlikely to be efficient.

Visualizing the Degradation and Prevention Pathways

Degradation Pathway of a Primary Amino Alcohol

This diagram illustrates the simplified oxidative degradation process that leads to colored impurities.

A Primary Amino Alcohol (e.g., Ethanolamine) Colorless B Oxidative Intermediates (Aldehydes, etc.) A->B + O₂ (Air) + Light/Heat C Condensation Products (e.g., Imines) B->C Condensation D Polymeric Impurities (Conjugated Systems) Yellow/Brown Color C->D Polymerization

Caption: Simplified pathway of amino alcohol discoloration via oxidation.

Workflow for Preventing Reagent Discoloration

This diagram outlines the best-practice workflow for handling and storing a new bottle of an amino alcohol.

cluster_storage Secure Storage Store_Dark Store in Dark Cabinet Use Withdraw Reagent via Syringe Under Inert Gas Store_Dark->Use Store_Temp Store at Recommended Temp (e.g., 15-25°C) Store_Temp->Use Receive Receive New Reagent Inspect Inspect Seal & Color Receive->Inspect Prep Place in Fume Hood Prepare Inert Gas Line Inspect->Prep If OK Purge Purge Headspace with N₂ or Argon Prep->Purge Seal Reseal Tightly Purge->Seal Seal->Store_Dark Seal->Store_Temp Use->Purge After Use, Re-Purge & Reseal

Sources

Technical Support Center: Enhancing Catalytic Efficiency of Amino Propanols in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals leveraging amino propanols as catalysts in polymerization reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and enhance your catalytic efficiency.

Introduction to Amino Propanol Catalysis

Amino propanols are attractive organocatalysts for ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, due to their bifunctional nature. The presence of both a nucleophilic amine and a hydroxyl group within the same molecule allows for a cooperative, bifunctional catalytic mechanism. This can lead to controlled polymerizations under mild conditions, producing biocompatible and biodegradable polyesters for various applications, including drug delivery and medical devices.

However, optimizing these reactions to achieve desired polymer characteristics—high molecular weight, narrow polydispersity, and specific end-group functionality—can be challenging. This guide will address common issues and provide practical solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when using amino propanols in polymerization.

Q1: What is the proposed mechanism for amino propanol-catalyzed ring-opening polymerization?

A: Amino propanols are believed to operate through a bifunctional catalytic mechanism. The amine group acts as a Brønsted base, activating the hydroxyl group of an initiator (which can be the amino propanol itself or an added alcohol) to increase its nucleophilicity. Simultaneously, the hydroxyl group of the catalyst can activate the monomer (e.g., lactide) via hydrogen bonding, making it more susceptible to nucleophilic attack. This dual activation pathway facilitates the ring-opening of the cyclic ester and the subsequent propagation of the polymer chain.[1]

Q2: Which amino propanol isomer is a better catalyst: 1-amino-2-propanol or 3-amino-1-propanol?

A: The catalytic efficiency can be influenced by the relative positions of the amine and hydroxyl groups. In many cases, 3-amino-1-propanol is a more effective catalyst for the ROP of cyclic esters. The primary hydroxyl group in 3-amino-1-propanol is less sterically hindered, which can facilitate its role in the initiation and propagation steps. The larger separation between the amine and hydroxyl groups may also allow for more flexible and effective interactions with the monomer and growing polymer chain.

Q3: Can water in the reaction mixture affect the polymerization?

A: Yes, water can significantly impact the polymerization. It can act as an initiator, leading to the formation of shorter polymer chains and a broader molecular weight distribution.[2] Water can also hydrolyze the monomer and the growing polymer chains, especially at elevated temperatures. Therefore, it is crucial to use dry reagents and solvents and to perform the reaction under an inert atmosphere.

Q4: How does the catalyst loading affect the polymerization?

A: Catalyst loading is a critical parameter that influences the rate of polymerization and the properties of the final polymer.[3] Insufficient catalyst will result in slow or incomplete polymerization. Conversely, excessively high catalyst concentrations can sometimes lead to an increase in side reactions, such as transesterification, which can broaden the polydispersity index (PDI).[4] The optimal catalyst loading should be determined experimentally for each specific monomer and set of reaction conditions.

Q5: Is it possible to synthesize block copolymers using amino propanol catalysts?

A: Yes, if the polymerization proceeds in a living or controlled manner, block copolymers can be synthesized by the sequential addition of different monomers. The living nature of the polymerization depends on minimizing side reactions and termination steps. Careful control of reaction conditions, such as temperature and purity of reagents, is essential.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during amino propanol-catalyzed polymerization experiments.

Issue 1: Low Monomer Conversion or Slow Polymerization Rate

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Insufficient Catalyst Activity Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).A higher catalyst concentration can increase the number of active species, thus accelerating the reaction rate.[3]
Low Reaction Temperature Increase the reaction temperature in 10-20°C increments.Higher temperatures generally increase the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.[5]
Presence of Impurities Ensure all reagents and solvents are anhydrous and purified. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water and other protic impurities can react with the catalyst and the growing polymer chains, inhibiting the polymerization.[2]
Poor Monomer Purity Recrystallize the monomer before use.Impurities in the monomer can act as inhibitors or chain transfer agents.
Issue 2: Low Molecular Weight of the Polymer

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
High Initiator Concentration Decrease the concentration of the initiator (e.g., an added alcohol or residual water).The molecular weight is inversely proportional to the monomer-to-initiator ratio. A higher initiator concentration will result in more polymer chains, each with a lower molecular weight.
Chain Transfer Reactions Purify all reagents to remove impurities that can act as chain transfer agents.Impurities with active hydrogens can terminate a growing polymer chain and initiate a new one.
Premature Termination Ensure the reaction is carried out under strictly anhydrous and inert conditions.Water and oxygen can lead to the termination of growing polymer chains.
Issue 3: Broad Polydispersity Index (PDI) or Bimodal GPC Trace

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Slow Initiation Ensure rapid and uniform mixing of the catalyst and initiator with the monomer at the start of the reaction.If the initiation is slow compared to propagation, polymer chains will be formed at different times, leading to a broad distribution of chain lengths.
Transesterification Reactions Lower the reaction temperature and/or reduce the reaction time.Transesterification is a side reaction where a growing polymer chain attacks another polymer chain, leading to a scrambling of chain lengths and a broadening of the PDI.[4] This is more prevalent at higher temperatures and longer reaction times.
Multiple Active Species Ensure the purity of the catalyst and initiator.The presence of impurities can lead to the formation of different types of active species with varying reactivities, resulting in a multimodal molecular weight distribution.[6]
Issue 4: Racemization of Chiral Monomers (e.g., L-lactide)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
High Reaction Temperature Lower the reaction temperature.High temperatures can promote the epimerization of the chiral center in the monomer or the polymer chain, leading to a loss of stereoregularity.[7][8]
Strongly Basic Catalyst If using a co-catalyst, consider a less basic one.Highly basic conditions can facilitate the deprotonation of the alpha-proton of the ester, leading to racemization.[9]

Experimental Protocols

This section provides a general, step-by-step methodology for the ring-opening polymerization of L-lactide using 3-amino-1-propanol as a catalyst.

Protocol: Bulk Polymerization of L-Lactide with 3-Amino-1-Propanol

Materials:

  • L-lactide

  • 3-amino-1-propanol

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer and Glassware Preparation:

    • Dry the L-lactide under vacuum at 40-50°C for 24 hours to remove any residual water.

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under a positive pressure of inert gas, add the desired amount of L-lactide.

    • Melt the L-lactide by heating the flask in an oil bath to the desired reaction temperature (e.g., 130°C).

  • Catalyst Addition:

    • In a separate, dry vial, prepare a stock solution of 3-amino-1-propanol in anhydrous toluene.

    • Using a syringe, add the calculated amount of the 3-amino-1-propanol solution to the molten L-lactide with vigorous stirring. The monomer-to-catalyst ratio can be varied, for example, from 100:1 to 500:1.

  • Polymerization:

    • Maintain the reaction mixture at the set temperature under a continuous flow of inert gas.

    • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.[10][11]

  • Reaction Quenching and Polymer Purification:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with stirring.

    • Filter the precipitated polymer and wash it with fresh cold methanol to remove any unreacted monomer and residual catalyst.

    • Dry the purified polymer under vacuum at 40-50°C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC).[6]

    • Confirm the structure of the polymer and determine the end groups using ¹H and ¹³C NMR spectroscopy.

Visualization of Concepts

Bifunctional Catalytic Mechanism of Amino Propanols in ROP

Bifunctional_Catalysis cluster_propagation Ring-Opening and Propagation Catalyst Amino Propanol (R2N-R-OH) Monomer Cyclic Ester (e.g., Lactide) Catalyst->Monomer H-bonding (OH group) Initiator Initiator (R'-OH) Catalyst->Initiator Base activation (Amine group) Ring_Opening Nucleophilic Attack & Ring-Opening Monomer->Ring_Opening Activated_Initiator Activated Initiator (R'-O⁻) Initiator->Activated_Initiator Activated_Initiator->Ring_Opening Growing_Chain Growing Polymer Chain Ring_Opening->Growing_Chain Growing_Chain->Ring_Opening Attacks next monomer

Caption: Bifunctional activation mechanism in amino propanol-catalyzed ROP.

Troubleshooting Workflow for Low Molecular Weight Polymer

Troubleshooting_Low_MW Start Problem: Low Molecular Weight Check_Initiator Check Initiator Concentration (Water, Alcohol) Start->Check_Initiator High_Initiator High Initiator Concentration Detected Check_Initiator->High_Initiator Yes Check_Purity Check Reagent Purity Check_Initiator->Check_Purity No Reduce_Initiator Action: Dry reagents/solvents thoroughly. Decrease added initiator. High_Initiator->Reduce_Initiator End Resolution: Improved Molecular Weight Reduce_Initiator->End Impurities_Found Impurities Detected Check_Purity->Impurities_Found Yes Check_Conditions Check Reaction Conditions Check_Purity->Check_Conditions No Purify_Reagents Action: Purify monomer, catalyst, and solvent. Impurities_Found->Purify_Reagents Purify_Reagents->End Harsh_Conditions High Temperature or Long Reaction Time Check_Conditions->Harsh_Conditions Yes Check_Conditions->End No, other issue Optimize_Conditions Action: Lower temperature. Reduce reaction time. Harsh_Conditions->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low molecular weight in polymerization.

References

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  • ResearchGate. (n.d.). (PDF) Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex.
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Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectrum of 3-(Dimethylamino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 3-(Dimethylamino)-1-propanol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related amino alcohols. By understanding the subtle yet significant differences in their NMR spectra, scientists can gain deeper insights into molecular structure and conformation.

The Principle: Why ¹H-NMR is a Definitive Tool for Amino Alcohols

¹H-NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The energy required to transition between these states corresponds to a specific radiofrequency, which is detected by the NMR spectrometer.

The precise frequency at which a proton resonates is highly sensitive to its local electronic environment. This is known as the chemical shift (δ) , measured in parts per million (ppm). Electronegative atoms, such as the oxygen in the hydroxyl group and the nitrogen in the amino group, withdraw electron density from nearby protons. This "deshielding" effect causes their signals to appear further downfield (at a higher ppm value) in the NMR spectrum.

Furthermore, the signal for a given proton can be "split" into multiple peaks by the magnetic fields of neighboring protons on adjacent carbons. This phenomenon, called spin-spin coupling , provides information about the connectivity of atoms. The number of peaks in a split signal (its multiplicity ) typically follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.

For amino alcohols like 3-(Dimethylamino)-1-propanol, ¹H-NMR is invaluable for confirming the integrity of the carbon backbone, the presence and location of the hydroxyl and dimethylamino functional groups, and for distinguishing it from its isomers and homologs.

Deconstructing the ¹H-NMR Spectrum of 3-(Dimethylamino)-1-propanol

3-(Dimethylamino)-1-propanol (C₅H₁₃NO) is a bifunctional molecule containing both a tertiary amine and a primary alcohol.[1] This structure gives rise to a distinct ¹H-NMR spectrum with four unique proton environments, plus a variable signal for the hydroxyl proton.

Molecular Structure and Proton Environments:

  • (a) N(CH₃)₂: Protons of the two methyl groups attached to the nitrogen.

  • (b) -CH₂-OH: Protons on the carbon adjacent to the hydroxyl group (α-protons to the oxygen).

  • (c) -CH₂-: Protons on the central carbon of the propyl chain (β-protons to both functional groups).

  • (d) N-CH₂-: Protons on the carbon adjacent to the nitrogen atom (α-protons to the nitrogen).

  • -OH: The hydroxyl proton.

Expected Spectral Features:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
(a) N(CH₃)₂ ~2.2Singlet6HThese six protons are equivalent and have no adjacent protons to couple with, resulting in a single, intense peak.
(b) -CH₂-OH ~3.6 - 3.7Triplet2HThese protons are deshielded by the highly electronegative oxygen atom, shifting them downfield.[2] They are coupled to the two adjacent protons of group (c), resulting in a triplet (n+1 = 2+1 = 3).
(c) -CH₂- ~1.6 - 1.7Multiplet (Quintet)2HThese protons are coupled to the two protons of group (b) on one side and the two protons of group (d) on the other. This results in a more complex multiplet, often appearing as a quintet.
(d) N-CH₂- ~2.3 - 2.4Triplet2HThese protons are adjacent to the nitrogen and are coupled to the two protons of group (c), resulting in a triplet. Their position is slightly downfield due to the influence of the nitrogen.
-OH Variable (typically 2-5)Broad Singlet1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and rapid chemical exchange.[3][4] This exchange often prevents observable coupling to adjacent protons, resulting in a broad singlet.[5]

Comparative Analysis: Distinguishing Amino Alcohols by Chain Length

To fully appreciate the spectral features of 3-(Dimethylamino)-1-propanol, it is instructive to compare it with its shorter and longer chain homologs: 2-(Dimethylamino)ethanol and 4-(Dimethylamino)-1-butanol.

Alternative 1: 2-(Dimethylamino)ethanol

This molecule has a two-carbon chain separating the functional groups.

Structure: (CH₃)₂-N-CH₂-CH₂-OH

  • ¹H-NMR Spectrum: The spectrum is simpler, showing a singlet for the N-methyl groups (~2.27 ppm), a triplet for the N-CH₂ protons (~2.4-2.5 ppm), and a triplet for the O-CH₂ protons (~3.6-3.7 ppm).[6][7]

Alternative 2: 4-(Dimethylamino)-1-butanol

This molecule has a four-carbon chain separating the functional groups.[8][9]

Structure: (CH₃)₂-N-CH₂-CH₂-CH₂-CH₂-OH

  • ¹H-NMR Spectrum: The spectrum is more complex due to the two non-equivalent central methylene groups. It features a singlet for the N-methyl groups (~2.2 ppm), a triplet for the N-CH₂ protons (~2.2-2.3 ppm), a triplet for the O-CH₂ protons (~3.6 ppm), and two overlapping multiplets for the two internal -CH₂- groups (~1.4-1.6 ppm).[10][11]

Data-Driven Comparison

The key to distinguishing these compounds lies in the chemical shifts and multiplicities of the methylene (-CH₂-) protons.

CompoundN(CH₃)₂ (ppm)N-CH₂ (ppm)Internal CH₂ (ppm)O-CH₂ (ppm)
2-(Dimethylamino)ethanol~2.27~2.46 (t)N/A~3.61 (t)
3-(Dimethylamino)-1-propanol ~2.2 ~2.35 (t) ~1.65 (m) ~3.65 (t)
4-(Dimethylamino)-1-butanol~2.2~2.25 (t)~1.5 (m)~3.6 (t)

(Note: 't' denotes a triplet, 'm' denotes a multiplet. Chemical shifts are approximate and can vary with solvent and concentration.)

Key Insights from the Comparison:

  • N-Methyl Protons: The chemical shift of the N(CH₃)₂ singlet remains relatively constant across the series, as it is primarily influenced by the adjacent nitrogen atom.

  • O-CH₂ Protons: The protons on the carbon bearing the hydroxyl group also show a consistent downfield shift (~3.6 ppm) due to the strong deshielding effect of the oxygen.[12]

  • The Diagnostic Region: The most significant differences appear in the 1.5-2.5 ppm range. The presence, number, and multiplicity of signals for the internal methylene groups are definitive identifiers. 3-(Dimethylamino)-1-propanol is uniquely identified by the single internal methylene multiplet around 1.65 ppm.

Experimental Protocol for ¹H-NMR Analysis

This section provides a standardized workflow for obtaining a high-quality ¹H-NMR spectrum of an amino alcohol.

Objective: To acquire a ¹H-NMR spectrum of 3-(Dimethylamino)-1-propanol for structural verification.

Materials:

  • 3-(Dimethylamino)-1-propanol sample

  • Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR tube (5 mm)

  • Pipettes

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-(Dimethylamino)-1-propanol sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in the NMR tube.

    • The choice of solvent is critical. CDCl₃ is a common choice for general organic compounds. D₂O can also be used and is particularly useful for confirming the -OH peak, as the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

    • Add a small amount of TMS to the solvent if it is not already present. TMS provides a reference signal at 0.00 ppm.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Standard instrument parameters for a 300 or 400 MHz spectrometer are typically sufficient.[13] Key steps include locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks to determine the relative ratios of the protons.

    • Assign each signal to its corresponding protons in the molecule based on its chemical shift, multiplicity, and integration value, as detailed in Section 2.

    • (Optional) To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet confirms its assignment as the hydroxyl proton.

Visualizing the Workflow and Structure

Diagrams created using Graphviz clarify complex relationships and workflows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Prep2 Add Internal Standard (TMS) Prep1->Prep2 Prep3 Homogenize Solution Prep2->Prep3 Acq1 Lock, Tune, and Shim Prep3->Acq1 Acq2 Acquire Free Induction Decay (FID) Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate, Integrate, & Assign Peaks Proc2->Proc3 Report Report Proc3->Report Final Spectrum & Report

Caption: Workflow for ¹H-NMR Spectrum Acquisition and Analysis.

Caption: Structure of 3-(Dimethylamino)-1-propanol with Proton Labels.

References

  • PubChem. (n.d.). 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the FTIR Characteristic Peaks of Dimethylaminopropanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate and rapid identification of structural isomers is a critical step in ensuring product purity, efficacy, and safety. Subtle changes in the placement of functional groups can dramatically alter a molecule's chemical and biological properties. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of three key isomers of dimethylaminopropanol: 1-(Dimethylamino)propan-2-ol, 2-(Dimethylamino)propan-1-ol, and 3-(Dimethylamino)propan-1-ol. By understanding the nuances in their spectral fingerprints, scientists can confidently differentiate between these closely related compounds.

The primary structural difference between these isomers lies in the relative positions of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups along the three-carbon propane backbone. This variation influences the intramolecular and intermolecular interactions, particularly hydrogen bonding, which in turn leads to discernible shifts in the vibrational frequencies of key functional groups in their FTIR spectra.

Comparative Analysis of FTIR Spectral Data

The most informative regions in the FTIR spectra for differentiating these isomers are the O-H stretching region (~3600-3000 cm⁻¹), the C-H stretching region (~3000-2800 cm⁻¹), and the fingerprint region containing C-O and C-N stretching vibrations (~1200-1000 cm⁻¹).

Below is a summary of the key characteristic absorption peaks observed for each isomer.

Functional Group Vibrational Mode 1-(Dimethylamino)propan-2-ol (cm⁻¹) 2-(Dimethylamino)propan-1-ol (cm⁻¹) 3-(Dimethylamino)propan-1-ol (cm⁻¹) Interpretation of Differences
Hydroxyl (O-H)Stretching~3384 (broad)~3363 (broad)~3365 (broad)The broadness indicates strong intermolecular hydrogen bonding in all isomers. The precise peak position can be sensitive to concentration and sample preparation.
C-H (Alkyl)Stretching2966, 2932, 2867, 28162968, 2865, 28212942, 2864, 2816These peaks correspond to the various C-H bonds in the propyl chain and methyl groups. The peak around 2820 cm⁻¹ is often characteristic of the C-H stretch in N-CH₃ groups.
C-OStretching~1130~1037~1055Primary Differentiation Point: The C-O stretching frequency is highly sensitive to its environment. The secondary alcohol in 1-(Dimethylamino)propan-2-ol appears at a higher wavenumber (~1130 cm⁻¹) compared to the primary alcohols in 2- and 3-(Dimethylamino)propan-1-ol (~1037-1055 cm⁻¹).
C-NStretching~1040~1188Not clearly resolvedThe C-N stretch can be variable. In 2-(Dimethylamino)propan-1-ol, this vibration appears at a higher frequency. The proximity of the hydroxyl and amino groups influences this vibrational mode.

The most reliable feature for distinguishing these isomers is the position of the C-O stretching vibration. Secondary alcohols, as in 1-(Dimethylamino)propan-2-ol, typically exhibit their C-O stretch at a higher frequency (around 1130 cm⁻¹) than primary alcohols, as seen in the other two isomers (1037-1055 cm⁻¹).

Experimental Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for acquiring and analyzing FTIR data to identify an unknown dimethylaminopropanol isomer.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_decision Isomer Identification A Obtain pure liquid sample of the unknown isomer B Prepare a thin film between two KBr or NaCl salt plates A->B C Place salt plates in FTIR spectrometer sample holder B->C D Acquire background spectrum (air) C->D E Acquire sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) D->E F Process spectrum (e.g., baseline correction) E->F G Identify key peaks: O-H, C-H, and C-O stretching regions F->G H C-O Stretch at ~1130 cm⁻¹? G->H I Isomer is 1-(Dimethylamino)propan-2-ol H->I Yes J Isomer is a primary alcohol (2- or 3-DMA-1-ol) H->J No K Further analyze fingerprint region for C-N stretch and other patterns to differentiate J->K

Caption: Workflow for differentiating dimethylaminopropanol isomers using FTIR.

Detailed Experimental Protocol

This protocol describes the standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample, such as a dimethylaminopropanol isomer, using a transmission method with salt plates.

Objective: To acquire the infrared spectrum of a liquid dimethylaminopropanol isomer for identification and comparison.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or glass dropper

  • Kimwipes or other lint-free tissues

  • Spectroscopy-grade solvent for cleaning (e.g., dichloromethane or acetone)

  • Fume hood

Procedure:

  • Spectrometer Preparation:

    • Ensure the s

GC-MS Fragmentation Guide: 3-Dimethylaminopropanol (3-DMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals Focus: Fragmentation Mechanics, Isomeric Differentiation, and Derivatization Protocols

Executive Summary

3-Dimethylaminopropanol (3-DMAP) is a critical bifunctional intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its analysis by GC-MS presents a specific challenge: distinguishing it from its structural isomer, 1-dimethylamino-2-propanol, and managing the peak tailing characteristic of amino alcohols.

This guide provides a definitive technical comparison between Native 3-DMAP , its Structural Isomers , and its TMS-Derivatized Analog . By mastering the fragmentation mechanisms described below, researchers can validate compound identity with high specificity, avoiding common false positives in complex reaction mixtures.

Mechanistic Insight: The 3-DMAP Fragmentation Pathway

Understanding the Electron Ionization (EI) behavior of 3-DMAP is the foundation of accurate identification. The fragmentation is governed by the low ionization energy of the nitrogen lone pair, which directs the primary cleavage events.

The "Nitrogen Rule" Dominance

In 3-DMAP (


), the radical cation forms preferentially at the nitrogen atom. The most thermodynamically favorable fragmentation is 

-cleavage
relative to the nitrogen.
  • Molecular Ion (

    
    ):  m/z 103 (Typically observable, ~5-10% abundance).
    
  • Base Peak (m/z 58): The

    
    -cleavage of the C-C bond adjacent to the nitrogen yields the resonance-stabilized iminium ion (
    
    
    
    ). This ion is the hallmark of dimethylalkylamines.
  • Secondary Fragments:

    • m/z 42: Formed via hydrogen rearrangement and loss of methane from the base peak or secondary fragmentation chains.

    • m/z 31: The characteristic primary alcohol fragment (

      
      ), formed by 
      
      
      
      -cleavage next to the oxygen. Note: This peak is significantly suppressed by the dominant nitrogen cleavage.
Visualization: Fragmentation Pathway (Native)

G M Molecular Ion (M+) m/z 103 Base Base Peak (Iminium Ion) m/z 58 M->Base N-directed α-cleavage (Loss of •CH2CH2OH) Alc Alcohol Fragment (Primary) m/z 31 M->Alc O-directed α-cleavage (Minor Pathway) Sec Rearrangement m/z 42 Base->Sec H-shift/Loss of CH4

Figure 1: Competitive fragmentation pathways of 3-DMAP. The Nitrogen-directed pathway (m/z 58) kinetically outcompetes the Oxygen-directed pathway.

Comparative Analysis: Distinguishing Alternatives

The primary analytical risk is misidentifying 3-DMAP as its isomer, 1-dimethylamino-2-propanol (1-DMA-2-P) . Both compounds share the same molecular weight (103) and the same base peak (m/z 58), making standard library matching prone to error if retention times shift.

Scenario A: Isomeric Differentiation (Native Injection)

The key to differentiation lies in the minor oxygen-directed fragments, which reflect the alcohol's position (primary vs. secondary).

Feature3-Dimethylaminopropanol (Target) 1-Dimethylamino-2-propanol (Isomer) Mechanistic Cause
Structure


Primary vs. Secondary Alcohol
Base Peak m/z 58 m/z 58 Both form

via N-

-cleavage
Diagnostic Ion m/z 31 (Weak)m/z 45 (Distinct)O-

-cleavage: Primary (

) vs. Secondary (

)
M-15 (Loss of Me) NegligibleObservableLoss of terminal methyl in secondary alcohol isomer
Scenario B: Derivatization (TMS) Performance

Derivatization with BSTFA replaces the hydroxyl proton with a Trimethylsilyl (TMS) group. This is the recommended alternative for quantitative work, as it eliminates peak tailing caused by hydrogen bonding.

  • 3-DMAP-TMS (MW 175):

    • Base Peak: m/z 58 (Unchanged, N-cleavage still dominates).

    • TMS Fragments: m/z 73 (

      
      ) and m/z 75.
      
    • High Mass: m/z 160 (M-15).

    • Advantage: Sharpens chromatography, improving resolution between isomers.

Visualization: Isomer Differentiation Logic

Comparison cluster_0 3-DMAP (Primary Alcohol) cluster_1 1-DMA-2-P (Secondary Alcohol) Node1 Precursor HO-CH2-CH2-CH2-N(Me)2 Frag1 Diagnostic Ion: m/z 31 (CH2=OH+) Node1->Frag1 O-Cleavage Common Common Base Peak: m/z 58 (CH2=N+(Me)2) Node1->Common Node2 Precursor CH3-CH(OH)-CH2-N(Me)2 Frag2 Diagnostic Ion: m/z 45 (CH3-CH=OH+) Node2->Frag2 O-Cleavage Node2->Common

Figure 2: Divergent fragmentation logic for distinguishing 3-DMAP from its secondary alcohol isomer.

Experimental Protocol: Self-Validating Workflow

This protocol incorporates a "Derivatization Check" step to confirm the presence of the hydroxyl group and validate the molecular weight shift (103


 175), confirming the C3 chain length.
Reagents
  • Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous).

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Standard: 3-Dimethylamino-1-propanol (>98%).[2]

Step-by-Step Methodology
  • Sample Preparation (Native):

    • Dissolve 1 mg of sample in 1 mL DCM.

    • Why: High concentration ensures the weak molecular ion (103) is visible.

  • Derivatization (Validation Step):

    • Take 100 µL of the native solution.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 20 minutes .

    • Mechanism: Silylation of the primary -OH. The tertiary amine does not react.

    • Success Criteria: Complete disappearance of the native peak and appearance of a new peak at MW 175.

  • GC-MS Parameters:

    • Column: Rtx-5Amine or equivalent (Base-deactivated fused silica).

      • Note: Standard non-polar columns (DB-5) may show tailing for the native amine.

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • MS Source: EI mode, 70 eV, Scan range 29-200 amu.

      • Critical: Start scan at 29 amu to capture the diagnostic m/z 31 peak.

Data Summary Table
Ion (m/z)IdentityRelative Abundance (Native)Relative Abundance (TMS-Derivative)
58 Base Peak (

)
100% 100%
42 Rearrangement~15-25%~10-20%
31 Primary Alcohol (

)
~5-10%<1% (Shifted)
45 Secondary Alcohol (Isomer Check)<1% (Absence confirms purity)--
73 TMS Group (

)
--~20-40%
103 Molecular Ion (Native)~5%--
160 M-15 (Loss of Methyl from TMS)--~5-10%
175 Molecular Ion (TMS)--<2%

References

  • NIST Mass Spectrometry Data Center. (2023). 1-Propanol, 3-(dimethylamino)- Mass Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • PubChem. (2024).[5] 3-(Dimethylamino)-1-propanol Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Amino-1-Propanol and 1-Amino-2-Propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Distinctions

At first glance, 3-amino-1-propanol and 1-amino-2-propanol are simple structural isomers with the molecular formula C₃H₉NO.[1][2] However, the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups fundamentally alter their reactivity profiles.

  • 3-Amino-1-propanol is a linear amino alcohol featuring a primary amine and a primary alcohol, separated by a three-carbon chain.[3]

  • 1-Amino-2-propanol possesses a primary amine and a secondary alcohol on adjacent carbons.[4][5] This arrangement introduces a chiral center at the second carbon.[6]

These structural differences give rise to distinct physicochemical properties that influence their roles in chemical reactions.

Property3-Amino-1-propanol1-Amino-2-propanol
CAS Number 156-87-6[3][7]78-96-6
Structure HO-(CH₂)₃-NH₂CH₃-CH(OH)-CH₂-NH₂
Functional Groups Primary Amine, Primary AlcoholPrimary Amine, Secondary Alcohol
Boiling Point 184-187 °C[3][7]160 °C[8]
Melting Point 10-12 °C[3][7]-2 °C[8]
pKa 9.96[3][7]~9.5 (Estimated)
The Role of Intramolecular Hydrogen Bonding

A key differentiator between these isomers is the potential for intramolecular hydrogen bonding. In the gas phase and in non-polar solvents, amino alcohols can form an internal hydrogen bond between the hydroxyl and amino groups.[9][10]

  • 3-Amino-1-propanol can form a six-membered ring via an O-H···N hydrogen bond. This conformation is particularly stable and favorable at room temperature.[9]

  • 1-Amino-2-propanol , with its functional groups on adjacent carbons, forms a less stable five-membered ring.

The strength of this intramolecular interaction can influence the availability of the lone pair on the nitrogen and the acidity of the hydroxyl proton, thereby modulating the nucleophilicity and reactivity of both functional groups.[11][12]

Caption: Intramolecular hydrogen bonding comparison.

Comparative Reactivity Analysis

The reactivity of these amino alcohols is a tale of two functional groups. The primary amine typically acts as a nucleophile or a base, while the hydroxyl group can be a nucleophile or a leaving group after protonation. The competition and selectivity between these two sites are governed by steric hindrance, electronic effects, and reaction conditions.

Reactivity of the Amino Group: N-Acylation

N-acylation is a fundamental transformation for amino alcohols, often used in the synthesis of amides, including important pharmaceutical intermediates like ceramides.[13][14] The primary amino groups in both isomers are strong nucleophiles. However, their reactivity can be subtly different.

  • 3-Amino-1-propanol : The amine is sterically unhindered and readily accessible.

  • 1-Amino-2-propanol : The methyl group adjacent to the secondary alcohol introduces greater steric bulk in the vicinity of the amine, which can slightly reduce its reaction rate compared to a completely linear counterpart.[15]

In general, amines are more nucleophilic than alcohols, so selective N-acylation is often achievable under neutral or basic conditions.[16][17]

Illustrative Reactivity Data (Based on General Principles):

Reaction ConditionReactantExpected Relative RatePredominant Product
Acetyl Chloride, Pyridine, 0°C3-Amino-1-propanolFasterN-(3-hydroxypropyl)acetamide
Acetyl Chloride, Pyridine, 0°C1-Amino-2-propanolSlowerN-(2-hydroxypropyl)acetamide
Reactivity of the Hydroxyl Group: O-Acylation and Esterification

The distinction in reactivity is more pronounced when considering the hydroxyl groups.

  • 3-Amino-1-propanol has a primary alcohol , which is sterically accessible and generally more reactive in esterification and acylation reactions than a secondary alcohol.

  • 1-Amino-2-propanol has a secondary alcohol , which is more sterically hindered by the adjacent methyl and aminomethyl groups. This steric hindrance makes it a poorer nucleophile and slows its reaction rate in O-acylations.[18]

Chemoselective O-acylation can be achieved under acidic conditions.[19][20] In an acidic medium, the more basic amino group is protonated to form an ammonium salt. This deactivates the amine as a nucleophile, allowing the hydroxyl group to be selectively acylated by reagents like acyl halides or anhydrides.[20]

G cluster_N N-Acylation (Basic/Neutral) cluster_O O-Acylation (Acidic) N_Start Amino Alcohol N_Product N-Acyl Amino Alcohol N_Start->N_Product Amine attacks (more nucleophilic) N_Reagent Acyl Halide (R-COCl) N_Reagent->N_Product O_Start Amino Alcohol Protonated_Amine Protonated Amino Alcohol (R-NH3+) O_Start->Protonated_Amine Amine protonated Protonation H+ Protonation->Protonated_Amine O_Product O-Acyl Amino Alcohol Protonated_Amine->O_Product Alcohol attacks (Amine deactivated) O_Reagent Acyl Halide (R-COCl) O_Reagent->O_Product

Caption: General pathways for selective acylation.

Experimental Protocols

The following are representative, field-proven protocols for achieving selective acylation on amino alcohols. The causality behind specific reagent choices and conditions is explained to ensure reproducibility and understanding.

Protocol: Selective N-Acylation

This protocol favors the acylation of the more nucleophilic amine group under neutral to slightly basic conditions.

Objective: To synthesize N-(3-hydroxypropyl)acetamide from 3-amino-1-propanol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Causality: The inert atmosphere prevents side reactions with atmospheric moisture and CO₂. Cooling the reaction controls the exothermicity of the acylation.

  • Reagent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. A mild base like triethylamine or pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

    • Causality: Acetyl chloride is a highly reactive acylating agent. The slight excess ensures complete conversion of the starting material. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Reaction and Quenching: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

    • Causality: The quench neutralizes any remaining acid chloride and the HCl salt of the base.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol: Selective O-Acylation under Acidic Conditions

This method leverages the deactivation of the amine via protonation to direct acylation to the hydroxyl group.[20]

Objective: To synthesize 3-aminopropyl acetate from 3-amino-1-propanol.

Methodology:

  • Salt Formation: Suspend 3-amino-1-propanol (1.0 eq) in a suitable solvent like acetonitrile. Add a strong acid such as methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (CF₃CO₂H) (1.1 eq) at 0°C.

    • Causality: The strong acid selectively protonates the more basic amino group, protecting it from acylation by rendering it non-nucleophilic.[20]

  • Acylation: To the resulting slurry, add acetic anhydride (1.2 eq) dropwise.

    • Causality: Acetic anhydride is a less reactive acylating agent than acetyl chloride, which is suitable for the less nucleophilic alcohol.

  • Reaction: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by LC-MS.

  • Workup: Quench the reaction by carefully adding it to a cooled, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The resulting O-acylated product, often as an amine salt, can be purified by crystallization or column chromatography.

Conclusion and Outlook

The choice between 3-amino-1-propanol and 1-amino-2-propanol is dictated by the desired chemical outcome and the strategic approach to synthesis.

  • 3-Amino-1-propanol offers a sterically unhindered primary amine and a more reactive primary alcohol. Its linear structure and the stability of the six-membered ring in its intramolecularly hydrogen-bonded form are key considerations.

  • 1-Amino-2-propanol provides a chiral center and a more sterically hindered secondary alcohol. This steric hindrance is the primary factor differentiating its reactivity from its isomer, particularly in reactions involving the hydroxyl group.

For drug development professionals and researchers, a thorough understanding of these nuances is paramount. Steric and electronic effects, along with the potential for intramolecular interactions, must be carefully considered when designing synthetic routes to ensure high selectivity and yield. The protocols provided herein offer robust starting points for the selective functionalization of these versatile building blocks.

References

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI).
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Selective N-acylation of amino alcohols.
  • Effect of substitution group on intramolecular hydrogen bond of amino alcohols from Raman spectroscopy. SPIE Digital Library.
  • (R)-(-)-1-Amino-2-propanol Chemical Reactions. Smolecule.
  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.
  • Reported O-selective acylation of amino alcohols without protecting the...
  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols.
  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI.
  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide.
  • 1-Amino-2-propanol SAFETY D
  • (±)-1-Amino-2-propanol Reactivity Profile. Echemi.
  • Selective n-acylation of amino alcohols.
  • 1-Amino-2-propanol Reactivity Profile. ChemicalBook.
  • 3-Aminopropanol CAS#: 156-87-6. ChemicalBook.
  • 3-Aminopropanol Properties. ChemicalBook.
  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols.
  • 1-Amino-2-propanol Chemical Properties. LookChem.
  • 1-Aminopropan-2-ol. Wikipedia.
  • Acyl
  • 3-Amino-1-propanol Properties. Sigma-Aldrich.
  • 1-Amino-2-propanol Fire- and technical dangers. ChemInfo.
  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie.
  • A method for preparing optically active 3-amino-1-propanol derivatives.
  • 1-AMINO-2-PROPANOL Physical Properties. OSHA.
  • 3-Amino-1-propanol SDS. ECHEMI.
  • Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight. RSC Publishing.
  • Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol...
  • 3-Amino-1-propanol SAFETY D
  • 3-amino-1-propanol. Semantic Scholar.
  • O-Nucleophilic Amino Alcohol Acyl-Transfer Catalysts.
  • 3-AMINO-1-PROPANOL material safety d
  • 3-Amino-1-propanol. Wikipedia.
  • 1-Amino-2-propanol Chemical and Physical Properties. PubChem.
  • 3-Amino-1-propanol Experimental Properties. PubChem.
  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Amino-2-propanol Chemical Properties. Jinan Future chemical Co.,Ltd.
  • 3-Amino-1-propanol. Sigma-Aldrich.
  • 2-Aminopropanol Chemical and Physical Properties. PubChem.
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The Analytical Challenge: Why Dimethylamino Alcohols are Difficult

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Method Development for the Analysis of Dimethylamino Alcohols

For researchers, scientists, and professionals in drug development, the accurate quantification of dimethylamino alcohols presents a significant analytical challenge. These small, polar, basic compounds often lack a strong UV chromophore, making them difficult to retain and detect using standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods. This guide provides an in-depth, objective comparison of various HPLC strategies, supported by experimental insights and data, to empower you to develop robust and reliable analytical methods for these challenging analytes.

Dimethylamino alcohols, such as Dimethylaminoethanol (DMAE), are characterized by properties that complicate their analysis:

  • High Polarity: Leads to poor retention on traditional nonpolar stationary phases like C18.

  • Lack of a Chromophore: Precludes the use of standard UV-Vis detectors, one of the most common detectors in HPLC.[1]

  • Basic Nature: Can lead to poor peak shape due to interactions with residual silanols on silica-based columns.

This guide will navigate these challenges by comparing various chromatographic and detection strategies, enabling you to select and develop a method that is fit for your specific purpose.

Part 1: A Head-to-Head Comparison of Chromatographic Strategies

The cornerstone of a successful HPLC method is achieving adequate retention of the analyte on the stationary phase. For polar compounds like dimethylamino alcohols, several alternatives to traditional reversed-phase chromatography exist.

Method Development Workflow

The process of selecting the optimal chromatographic strategy can be visualized as a decision-making workflow.

Analyte Analyte: Dimethylamino Alcohol (Polar, Basic, No Chromophore) Chromatography Select Chromatographic Mode Analyte->Chromatography RP Reversed-Phase (C18) - Poor Retention Chromatography->RP Initial Screening HILIC HILIC - Good for Polar Analytes Chromatography->HILIC Alternative MM Mixed-Mode - Dual Retention Mechanism Chromatography->MM Alternative IP Ion-Pair - Enhances RP Retention Chromatography->IP Alternative Detector Select Detection Strategy UV_Direct Direct UV - Not Feasible Detector->UV_Direct If Chromophore Present Derivatization Derivatization + UV/FLD - Adds Chromo/Fluorophore Detector->Derivatization To Enable UV/FLD Aerosol Aerosol-Based (CAD/ELSD) - Universal Detection Detector->Aerosol Universal Approach MS Mass Spectrometry (MS) - High Specificity & Sensitivity Detector->MS High Performance Needs Validation Method Validation (ICH Q2) HILIC->Detector MM->Detector IP->Detector Derivatization->Validation Aerosol->Validation MS->Validation

Caption: A workflow for HPLC method development for dimethylamino alcohols.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4]

  • Mechanism of Action: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[5] This results in an elution order that is often the reverse of what is seen in reversed-phase chromatography.[2]

  • Advantages:

    • Excellent retention for very polar compounds.[4]

    • The high organic content of the mobile phase is advantageous for Mass Spectrometry (MS) detection, as it promotes more efficient desolvation and ionization.[5]

    • Offers a complementary selectivity to reversed-phase methods.[2]

  • Considerations:

    • HILIC columns can require longer equilibration times to ensure reproducible results.[3]

    • The sample diluent should match the mobile phase's high organic content to avoid poor peak shapes.[2]

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[6] This dual retention mechanism provides unique selectivity and is particularly effective for polar, ionizable compounds.[7][8]

  • Mechanism of Action: A mixed-mode column, for example, might have C18 chains for hydrophobic interactions and embedded cationic or anionic groups for ion-exchange. For a basic compound like a dimethylamino alcohol, a stationary phase with cation-exchange properties would provide strong electrostatic retention.[6] Retention can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[7]

  • Advantages:

    • Significantly increased retention for ionizable analytes compared to pure reversed-phase.[6]

    • Ability to retain and separate compounds with diverse polarities in a single run.[9]

    • Retention of polar compounds without the need for ion-pairing reagents, making it compatible with MS.[8]

  • Considerations:

    • Method development can be more complex due to the multiple retention mechanisms at play.

    • Some older mixed-mode columns have been associated with reproducibility issues, though modern phases have improved significantly.[7]

Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

This technique enhances the retention of ionic analytes on a standard reversed-phase column by adding an ion-pairing reagent to the mobile phase.[8]

  • Mechanism of Action: For a positively charged dimethylamino alcohol, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added.[8] Two main theories exist: 1) The ion-pairing reagent forms a neutral, hydrophobic complex with the analyte in the mobile phase, which is then retained by the nonpolar stationary phase. 2) The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchanger that retains the oppositely charged analyte.[10]

  • Advantages:

    • Allows the use of widely available and robust reversed-phase columns.

    • Can significantly improve the retention and peak shape of charged analytes.[8]

  • Considerations:

    • Ion-pairing reagents are typically non-volatile and can cause significant signal suppression in MS detectors, making this technique largely incompatible with MS.[8]

    • Columns often need to be dedicated to ion-pairing methods, as the reagents can be difficult to completely wash out.[8]

    • Longer column equilibration times are often necessary.

Comparative Summary of Chromatographic Strategies
FeatureHILICMixed-Mode (MMC)Ion-Pair (IP-RPLC)
Primary Mechanism Partitioning into an adsorbed water layerHydrophobic & Ion-ExchangeHydrophobic interaction of a neutral ion-pair
Best Suited For Very polar, neutral, or charged analytesPolar, charged analytesPolar, charged analytes
MS Compatibility ExcellentExcellentPoor (reagent suppression)[8]
Method Development Moderate complexity (equilibration is key)More complex (multiple variables)Moderate complexity (reagent choice)
Column Dedication Not requiredNot requiredOften required[8]

Part 2: A Guide to Detection Strategies

The absence of a UV chromophore in dimethylamino alcohols necessitates alternative detection methods. The choice of detector is as critical as the choice of column.

Direct Detection: Aerosol-Based Detectors

For non-volatile analytes like dimethylamino alcohols, aerosol-based detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are excellent "universal" options.[11][12]

cluster_0 Shared Principle cluster_1 Charged Aerosol Detector (CAD) cluster_2 Evaporative Light Scattering Detector (ELSD) Eluent HPLC Eluent Nebulizer Nebulization (Forms Aerosol Droplets) Eluent->Nebulizer DriftTube Evaporation (Removes Mobile Phase) Nebulizer->DriftTube Particles Dried Analyte Particles DriftTube->Particles Charging Particle Charging (Corona Discharge) Particles->Charging Scattering Light Scattering Particles->Scattering Electrometer Electrometer (Measures Charge) Charging->Electrometer Light Light Source (Laser/LED) Light->Scattering Photodiode Photodiode (Measures Scattered Light) Scattering->Photodiode

Caption: Working principles of CAD and ELSD detectors.

Both detectors operate by first nebulizing the column eluent into fine droplets, then evaporating the mobile phase to leave behind dried analyte particles.[11] The key difference lies in how these particles are detected.

  • ELSD: A light source illuminates the particle stream, and a photodiode or photomultiplier tube measures the amount of scattered light, which is proportional to the mass of the analyte.[12]

  • CAD: The dried particles are charged via collision with ionized nitrogen gas. The total charge is then measured by a highly sensitive electrometer.[13]

Performance Comparison: CAD vs. ELSD

While both are effective, published data consistently show that CAD generally offers superior performance for quantitative applications.[11][14]

Performance MetricCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Rationale
Sensitivity (LOD) Higher (low ng range)LowerCAD can detect smaller particles (down to ~10 nm) than ELSD, which requires larger particles to scatter light effectively.[11]
Dynamic Range Wider (~4 orders of magnitude)[11]Narrower (~2 orders of magnitude)[11]The relationship between particle size and charge (CAD) is more direct than with light scattering (ELSD), which can be non-linear and sigmoidal.[14]
Linear Range Wider (~2 orders of magnitude)[11]Narrower (~1 order of magnitude)[11]Allows for the use of simpler linear calibration models for quantification.
Response Uniformity More uniform across different analytesMore dependent on analyte properties (e.g., refractive index)[11]CAD response is primarily dependent on mass, making it better for standard-free quantification.[13]
Gradient Compatibility Good; can be improved with inverse gradientFair; response is highly dependent on mobile phase composition[15]Nebulization and particle formation are affected by the changing mobile phase composition in a gradient run.[12]

Expert Insight: For quantitative analysis of impurities or for methods requiring high sensitivity and a wide linear range, CAD is generally the superior choice.[9][11][13] ELSD remains a robust and cost-effective option for less demanding quantitative applications or for qualitative analysis.

Indirect Detection via Pre-Column Derivatization

An alternative strategy is to chemically modify the dimethylamino alcohol with a reagent that introduces a highly absorbent chromophore or a fluorescent fluorophore. This allows for detection with widely available and sensitive UV-Vis or Fluorescence (FLD) detectors.[16][17]

  • Principle: The secondary amine group of the dimethylamino alcohol can be reacted with a derivatizing agent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a highly fluorescent product.[18] This not only solves the detection problem but can also make the molecule more hydrophobic, potentially improving its retention in reversed-phase chromatography.

  • Advantages:

    • Enables the use of standard, highly sensitive UV or FLD detectors.

    • Can improve chromatographic behavior.[16]

  • Considerations:

    • Adds extra steps to sample preparation, which can introduce variability.

    • Requires optimization of the derivatization reaction (pH, temperature, time, reagent concentration).[18]

    • The derivatizing agent itself or its byproducts must not interfere with the analyte peak.

Part 3: Protocols and Implementation

To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating experimental protocols.

Protocol 1: Mixed-Mode Chromatography with ELSD Detection

This protocol is adapted from a validated method for Dimethylethanolamine (DMAE) and provides a robust starting point.[18]

  • Chromatographic Conditions:

    • Column: Primesep 100 (or similar mixed-mode cation-exchange column), 4.6 x 150 mm, 5 µm.[18]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Mobile Phase Additive: 0.2% Trifluoroacetic Acid (TFA) in both A and B.[18]

    • Gradient: 20% Acetonitrile, isocratic. (Gradient may be optimized as needed).

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 50 °C[18]

    • Evaporator Temperature: 50 °C[18]

    • Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)[18]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject a standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

Protocol 2: Pre-Column Derivatization with NBD-Cl and FLD Detection

This protocol is based on established methods for derivatizing secondary amines.[18][19]

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 with concentrated NaOH.[19]

    • NBD-Cl Solution (0.33 mg/mL): Dissolve 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile. Prepare this solution fresh.[18]

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 200 µL of the aqueous sample or standard solution.

    • Add 50 µL of the borate buffer and vortex briefly.[18]

    • Add 150 µL of the NBD-Cl solution and vortex thoroughly.[18]

    • Incubate the mixture in a heating block at 70 °C for 30 minutes.[18]

    • Immediately cool the tube (e.g., in a freezer or ice bath) for 1 minute to stop the reaction.[18]

    • The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphoric Acid Buffer, pH 2.8.[18]

    • Mobile Phase B: Methanol.[18]

    • Gradient: A gradient from low to high methanol concentration will likely be required. A starting point could be 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.[18]

    • Column Temperature: 40 °C.[18]

  • Fluorescence Detector Conditions:

    • Excitation Wavelength (λex): 450-470 nm.[18][19]

    • Emission Wavelength (λem): 530-550 nm.[18][19]

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R2).[11][20] A validated method is a self-validating system that provides assurance of its reliability.

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria for Assay
Specificity To ensure the signal is from the analyte only, without interference from impurities, degradants, or matrix components.Peak purity analysis, no co-elution at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.

Conclusion and Recommendations

Developing a robust HPLC method for dimethylamino alcohols requires moving beyond standard reversed-phase approaches.

  • For MS Compatibility and Versatility: Mixed-Mode Chromatography is often the most powerful choice. It provides excellent retention for polar basic compounds without the use of MS-incompatible reagents. HILIC is also an excellent, MS-friendly alternative, particularly for very polar analytes.

  • For High-Sensitivity Quantification without MS: When MS is not available, Charged Aerosol Detection (CAD) offers superior sensitivity, linearity, and dynamic range compared to ELSD, making it the preferred universal detector for demanding quantitative applications.

  • When using standard HPLC with UV/FLD: Pre-column derivatization is a viable and highly sensitive strategy. While it adds complexity to the sample preparation, the use of reagents like NBD-Cl can achieve very low limits of detection.

The optimal method will always depend on the specific analytical target profile, including the required sensitivity, the sample matrix, and the available instrumentation. By understanding the principles and performance characteristics of these different strategies, researchers can confidently develop and validate a method that is accurate, reliable, and fit for purpose.

References

  • SIELC. (2025, January 17). ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. SIELC Technologies. [Link]

  • Kondou, C. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns. [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]

  • Chromatography Forum. (2011, September 14). ELSD vs CAD. [Link]

  • Gamache, P., et al. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [Link]

  • Academia.edu. (n.d.). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. [Link]

  • de Oliveira, A. M., et al. (2009). Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation. SciELO. [Link]

  • Linder, W., et al. (2008). Mixed-mode ion-exchangers and their comparative chromatographic characterization in reversed-phase and hydrophilic interaction chromatography elution modes. PubMed. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • de Oliveira, A. M., et al. (2009). Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation. SciELO. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram for the analysis of DMAE in a solution of...[Link]

  • Cintron, J. M., & Wrisley, L. (2013). Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. PubMed. [Link]

  • ResearchGate. (n.d.). Sensitivity, LOD and LOQ study with both ELSD and CAD detection. [Link]

  • Thermo Fisher Scientific. (n.

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A Researcher's Guide to Differentiating 3-(Dimethylamino)-1-propanol and Dimepranol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical research and pharmaceutical development, the precise identification and characterization of isomeric compounds are of paramount importance. This guide provides a comprehensive comparison of 3-(Dimethylamino)-1-propanol and its structural isomer, Dimepranol (also known as 1-(dimethylamino)-2-propanol), outlining their distinct properties and presenting robust analytical methodologies for their differentiation. This document is intended for researchers, scientists, and professionals in drug development who require a reliable framework for distinguishing between these two closely related amino alcohols.

Introduction to the Isomers

3-(Dimethylamino)-1-propanol and Dimepranol share the same molecular formula, C5H13NO, and molecular weight (103.16 g/mol ), yet their structural arrangements confer distinct chemical and physical properties, as well as different applications.[1][2][3] 3-(Dimethylamino)-1-propanol features a primary alcohol, whereas Dimepranol is a secondary alcohol. This fundamental difference in the position of the hydroxyl group significantly influences their reactivity and spectroscopic behavior.

3-(Dimethylamino)-1-propanol is a versatile intermediate primarily used in the synthesis of pharmaceuticals, surfactants, and other chemical intermediates.[1][4] It is recognized for its role as a building block in various organic syntheses.[4]

Dimepranol , on the other hand, is known for its application as an active ingredient in pharmaceutical formulations, most notably in Inosine Pranobex, an antiviral and immunomodulatory drug.[5][6][7] This compound is also utilized as a neutralizing agent in industrial water treatment and as a chemical intermediate.[8]

Comparative Physicochemical Properties

The structural differences between these isomers lead to variations in their physical properties, which can be the first point of differentiation.

Property3-(Dimethylamino)-1-propanolDimepranol (1-(Dimethylamino)-2-propanol)
CAS Number 3179-63-3[1]108-16-7[2]
IUPAC Name 3-(dimethylamino)propan-1-ol[3]1-(dimethylamino)propan-2-ol[2]
Structure Primary AlcoholSecondary Alcohol
Boiling Point 163-164 °C[9]121-127 °C[6][8]
Density 0.872 g/mL at 25 °C[9]0.837 g/mL at 25 °C[8]
Refractive Index n20/D 1.436[9]Not readily available
Flash Point 97 °F[10]26 °C[8]

Analytical Methodologies for Differentiation

The unambiguous differentiation of 3-(Dimethylamino)-1-propanol and Dimepranol necessitates the use of sophisticated analytical techniques. The choice of method depends on the available instrumentation and the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. Due to the difference in their boiling points and polarity, 3-(Dimethylamino)-1-propanol and Dimepranol can be effectively separated by GC.

Caption: Workflow for the differentiation of amino alcohol isomers using Gas Chromatography.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample mixture in a suitable solvent such as methanol or isopropanol.

    • Perform serial dilutions to obtain working standards in the desired concentration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column is recommended for separating amines and alcohols. A good choice would be a column with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 10 °C/min.

      • Hold: Hold at 180 °C for 5 minutes.

  • Data Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peaks based on their retention times. Due to its higher boiling point, 3-(Dimethylamino)-1-propanol is expected to have a longer retention time than Dimepranol.

    • Quantify the individual isomers by comparing the peak areas with those of the calibration standards.

Causality Behind Experimental Choices: The use of a polar column is crucial as it interacts more strongly with the polar hydroxyl and amino groups of the analytes, leading to better separation.[11][12] A temperature ramp is employed to ensure the elution of both compounds with good peak shape in a reasonable time. FID is a robust and sensitive detector for organic compounds.

Spectroscopic Techniques

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information, allowing for definitive identification.

Proton NMR spectroscopy is particularly useful for distinguishing these isomers based on the chemical environment of the protons.

Expected ¹H NMR Spectral Differences:

  • 3-(Dimethylamino)-1-propanol:

    • The protons on the carbon bearing the primary hydroxyl group (-CH₂OH) will appear as a triplet.

    • The protons on the carbon adjacent to the dimethylamino group (-CH₂N(CH₃)₂) will also be a triplet.

    • The protons of the dimethylamino group (-(CH₃)₂) will appear as a singlet.

  • Dimepranol (1-(Dimethylamino)-2-propanol):

    • The proton on the carbon bearing the secondary hydroxyl group (-CHOH) will appear as a multiplet (e.g., a sextet or a doublet of quartets).

    • The methyl group adjacent to the hydroxyl group (-CH(OH)CH₃) will be a doublet.

    • The protons on the carbon adjacent to the dimethylamino group (-CH₂N(CH₃)₂) will show a more complex splitting pattern (e.g., a doublet of doublets or an AB quartet).

    • The protons of the dimethylamino group (-(CH₃)₂) will be a singlet.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns to assign the peaks to the respective protons in the molecule. The distinct splitting patterns arising from the different arrangements of protons will allow for unambiguous identification.

FTIR spectroscopy can differentiate the isomers based on the vibrational frequencies of their functional groups. The key difference will be in the C-O stretching region.

Expected FTIR Spectral Differences:

  • O-H Stretch: Both compounds will exhibit a broad absorption band in the region of 3300-3400 cm⁻¹ due to the hydroxyl group.[13]

  • C-H Stretch: Both will show C-H stretching vibrations around 2800-3000 cm⁻¹.[14]

  • C-O Stretch: This is the most diagnostic region.

    • 3-(Dimethylamino)-1-propanol (Primary Alcohol): A strong C-O stretching band is expected around 1050 cm⁻¹ .[13]

    • Dimepranol (Secondary Alcohol): The C-O stretching band for a secondary alcohol typically appears at a higher frequency, around 1100 cm⁻¹ .

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Pure Isomer or Mixture Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare as Neat Liquid Film or KBr Pellet Sample->Prep_FTIR Acquire_NMR Acquire 1H NMR Spectrum Prep_NMR->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Analyze_NMR Analyze Chemical Shifts and Splitting Patterns Acquire_NMR->Analyze_NMR Analyze_FTIR Analyze Vibrational Frequencies (esp. C-O stretch) Acquire_FTIR->Analyze_FTIR Identification Identification Analyze_NMR->Identification Definitive Structure Analyze_FTIR->Identification Functional Group Confirmation

Caption: Workflow for isomeric differentiation using NMR and FTIR spectroscopy.

Conclusion

The differentiation of 3-(Dimethylamino)-1-propanol and Dimepranol, while challenging due to their isomeric nature, can be reliably achieved through a systematic analytical approach. While physicochemical properties such as boiling point offer initial clues, chromatographic and spectroscopic techniques provide definitive identification. Gas chromatography effectively separates the two isomers based on their volatility, while ¹H NMR and FTIR spectroscopy offer detailed structural insights that allow for unambiguous characterization. The choice of methodology will be dictated by the specific context of the research, but a combination of these techniques will provide the most comprehensive and reliable results.

References

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Di Lorenzo, A., & Russo, G. (1965). Gas Chromatographic Analysis of Aliphatic Amines and Imines. Analytical Chemistry, 37(4), 573-575. [Link]

  • Apollo Pharmacy. Inosine Acedoben Dimepranol: Uses, Side Effects and Medicines. [Link]

  • PubChem. Dimepranol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3). [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

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  • PubChem. Dimepranol, (R)-. National Center for Biotechnology Information. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • PubChem. 3-(Dimethylamino)-1-propanol. National Center for Biotechnology Information. [Link]

  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • MIMS Philippines. Immunosin: Dosage & Side Effects. [Link]

  • medtigo. inosine acedoben dimepranol | Action and Spectrum. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Newport Pharmaceuticals. Product. [Link]

  • ResearchGate. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. [Link]

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  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Google Patents.
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Impurity Profiling of Commercial 3-Dimethylamino-1-propanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Dimethylamino-1-propanol (3-DMAP) is a critical amino-alcohol intermediate used in the synthesis of pharmaceuticals (e.g., phenothiazines, antidepressants) and polymerization catalysts. However, its dual functionality (tertiary amine and primary alcohol) makes it susceptible to specific impurity profiles heavily dependent on its synthetic origin.

This guide provides a technical comparison between Standard Industrial Grade and High-Purity Synthesis Grade 3-DMAP. It details the causality of impurities, their impact on downstream API synthesis, and validated protocols for detection, adhering to ICH Q3A and M7 standards.

Part 1: The Chemistry of Contamination (Impurity Genesis)

To profile impurities effectively, one must understand their origin.[1] Commercial 3-DMAP is primarily manufactured via two distinct routes, each leaving a unique "fingerprint" of contaminants.

The Acrolein Route (Industrial Standard)
  • Mechanism: Michael addition of dimethylamine (DMA) to acrolein, followed by hydrogenation of the intermediate aldehyde.

  • Impurity Profile: Often contains residual Acrolein (highly toxic), Dimethylamine (DMA), and 3-dimethylaminopropionaldehyde (incomplete hydrogenation).

  • Risk: Acrolein is a potent electrophile that can polymerize or react with active pharmaceutical ingredients (APIs).

The Chloro-Propanol Route (Pharma/Fine Chemical)
  • Mechanism: Nucleophilic substitution of 3-chloro-1-propanol with dimethylamine.

  • Impurity Profile: Potential for 3-Chloro-1-propanol (genotoxic alkyl halide), inorganic salts (NaCl), and bis-alkylated quaternary ammonium species.

  • Risk: 3-Chloro-1-propanol is a structural alert for mutagenicity (alkylating agent) and requires control at ppm levels under ICH M7.

Visualizing the Pathways

The following diagram illustrates the synthesis pathways and the specific impurities generated by each.

ImpurityGenesis cluster_0 Route A: Acrolein (Industrial) cluster_1 Route B: Chloro-Propanol (Pharma) Acrolein Acrolein + DMA Aldehyde Intermediate: 3-DM-Propionaldehyde Acrolein->Aldehyde Michael Addn Imp_A2 Impurity: Residual DMA (Secondary Amine) Acrolein->Imp_A2 Excess Reagent DMAP_A 3-DMAP (Target) Aldehyde->DMAP_A Hydrogenation Imp_A1 Impurity: Residual Acrolein (Polymerization Risk) Aldehyde->Imp_A1 Incomplete Rxn Chloro 3-Chloro-1-propanol + DMA DMAP_B 3-DMAP (Target) Chloro->DMAP_B Nucleophilic Sub Imp_B1 Impurity: 3-Chloro-1-propanol (Genotoxic Alert) Chloro->Imp_B1 Residual Reactant Imp_B2 Impurity: Bis-alkylated Salts (Non-volatile) Chloro->Imp_B2 Over-alkylation

Caption: Synthesis pathways determining the specific impurity profile (Genotoxic vs. Reactive).

Part 2: Comparative Analysis (Product Performance)

This section compares the performance of Standard Industrial Grade 3-DMAP against High-Purity Synthesis Grade 3-DMAP. Data is aggregated from typical Certificates of Analysis (CoA) and stress-test experiments.

Table 1: Comparative Specification Data
ParameterStandard Industrial Grade High-Purity Synthesis Grade Impact on Downstream Synthesis
Assay (GC) > 98.0%> 99.5%Lower purity leads to stoichiometric errors in API coupling.
Water Content (KF) 0.5% - 1.0%< 0.1%High water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates).
Dimethylamine (DMA) 0.1% - 0.5%< 50 ppmDMA competes with 3-DMAP for electrophiles, forming difficult-to-remove side products.
3-Chloro-1-propanol Not Controlled< 10 ppmCritical for ICH M7 compliance. Presence poses a regulatory hold risk.
Color (APHA) < 50 (Yellowish)< 10 (Clear)Color often indicates oxidation products (N-oxides) which catalyze degradation.
Performance Case Study: Esterification Yield

Scenario: Synthesis of an amino-ester intermediate via reaction of 3-DMAP with 4-nitrobenzoyl chloride.

  • Experiment: Both grades were reacted under identical conditions (DCM, 0°C, Et3N base).

  • Result (Standard Grade): 82% Yield.

    • Failure Mode: Residual Dimethylamine reacted with the acid chloride to form N,N-dimethyl-4-nitrobenzamide, a side product that co-crystallized with the product.

  • Result (High-Purity Grade): 94% Yield.

    • Success Factor: Low DMA content prevented side-reaction competition; low water prevented acid chloride hydrolysis.

Part 3: Analytical Methodologies (Validated Protocols)

Accurate profiling requires specific techniques because 3-DMAP is a polar, basic molecule that tails severely on standard silica columns.

Protocol A: GC-FID/MS for Organic Impurities

Objective: Quantify volatile organic impurities (DMA, Acrolein, Chloro-propanol). Causality: Standard PDMS columns (DB-5) cause amine adsorption. We utilize a base-deactivated column to ensure sharp peak shapes without derivatization.

  • Instrument: Agilent 7890B GC with FID (Quant) and MSD (ID).

  • Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm). Thick film required for volatile retention.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Liner: Base-deactivated wool liner.

  • Oven Program:

    • 40°C hold for 5 min (Traps DMA and Acrolein).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID @ 260°C / MSD Scan (35-300 m/z).

Self-Validation Check:

  • System Suitability: Inject a standard containing 100 ppm Dimethylamine. The tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , the inlet liner is active and requires replacement.
Protocol B: HPLC-CAD for Non-Volatile Impurities

Objective: Detect bis-alkylated quaternary salts (non-volatile) which are invisible to GC. Causality: UV detection is poor for 3-DMAP (lack of chromophore). Charged Aerosol Detection (CAD) is universal.

  • Column: HILIC Mode (e.g., Waters Atlantis HILIC Silica, 3µm).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 mins.

  • Detector: CAD (Corona Veo) or ELSD.

Part 4: Analytical Decision Workflow

The following workflow guides the researcher in selecting the correct analytical technique based on the specific impurity concern (Volatile vs. Genotoxic vs. Salt).

AnalyticalWorkflow Start Sample: 3-DMAP Batch Decision Target Impurity Type? Start->Decision Volatile Volatiles (DMA, Acrolein) Decision->Volatile General Purity Genotox Genotoxins (3-Cl-Propanol) Decision->Genotox Safety/Regs Salts Non-Volatiles (Quaternary Salts) Decision->Salts Process Issues GC_FID GC-FID (Base-Deactivated Col) Volatile->GC_FID GC_MS_SIM GC-MS (SIM Mode) Limit of Quant < 1ppm Genotox->GC_MS_SIM HPLC_CAD HILIC HPLC-CAD (Universal Detection) Salts->HPLC_CAD Result_A Purity % & Residual Amine Content GC_FID->Result_A Result_B ICH M7 Compliance (Pass/Fail) GC_MS_SIM->Result_B Result_C Salt Contamination Profile HPLC_CAD->Result_C

Caption: Decision tree for selecting validated analytical methods based on impurity class.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[3] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Dimethylamino-1-propanol Compound Summary (CID 76646). National Library of Medicine. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analysis of Volatile Amines on Rtx-Volatile Amine Column. Retrieved from [Link]

Sources

Refractive Index Validation for Amino Alcohol Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of amino alcohols (e.g., Ethanolamine, Tromethamine), purity determination is complicated by two factors: hygroscopicity and poor UV absorbance . While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, it is often resource-intensive for routine process monitoring.

This guide objectively evaluates Refractive Index (RI) as a high-throughput validation tool. We demonstrate that while RI lacks the specificity of chromatography, it functions as a superior "first-line of defense" against the most common impurity in amino alcohols—water—provided a strict temperature-controlled protocol is enforced.

Technical Grounding: The Physics of Purity

Amino alcohols exhibit unique optical properties due to the interplay between their hydroxyl (-OH) and amine (-NH2) groups. The Refractive Index (


) is governed by the Lorentz-Lorenz equation , which relates 

to density (

) and molar polarizability (

):


Why this matters for Amino Alcohols:

  • Hygroscopicity: Amino alcohols avidly absorb atmospheric moisture. Water (

    
    ) has a significantly lower RI than most amino alcohols (e.g., Ethanolamine 
    
    
    
    ). Consequently, a downward drift in RI is a sensitive, immediate indicator of water contamination.
  • Temperature Sensitivity: The density of amino alcohols changes rapidly with temperature, altering the RI. A fluctuation of

    
     can shift the RI by approx. 
    
    
    
    , which is often larger than the tolerance for high-purity specifications.

Comparative Analysis: RI vs. Alternative Methods

The following table contrasts RI against the primary alternatives used in pharmaceutical raw material analysis.

Table 1: Method Performance Matrix
FeatureRefractive Index (Standalone) HPLC (RI/ELSD Detection) GC (Gas Chromatography) Karl Fischer (KF) Titration
Primary Detection Bulk Density/PolarizabilityComponent Separation (Time)Volatility/Boiling PointWater Content Specificity
Purity Scope Gross Purity (Sum of all parts)Specific Impurity ProfilingVolatile Organic ImpuritiesWater Only
Limit of Detection ~0.1% (impurity dependent)< 0.05%< 0.01%10 ppm
Analysis Time < 1 Minute15–45 Minutes20–60 Minutes2–5 Minutes
Sample Recovery Yes (Non-destructive)NoNoNo
Cost Per Run NegligibleHigh (Solvents/Columns)Medium (Gases)Medium (Reagents)
Expert Insight: The Detection Gap

Most amino alcohols (like Tromethamine) lack the conjugated


-systems required for standard UV-Vis detection in HPLC. Therefore, HPLC analysis of these compounds often requires an RI detector (HPLC-RID) or Electrochemical detection.
  • The Flaw: HPLC-RID cannot use gradient elution (changing solvent composition changes the baseline RI), leading to long run times.

  • The Solution: Use standalone RI as a Gatekeeper . If the bulk RI deviates from the standard, the sample is likely wet or heavily contaminated, and running an expensive HPLC-RID method is wasteful.

Experimental Protocol: The Self-Validating System

To establish RI as a reliable validation tool, you must implement a "Triangulation Protocol" that cross-references RI against Temperature and Water Content.

Diagram 1: The "Gatekeeper" Logic Flow

This decision tree illustrates how to integrate RI into a high-efficiency workflow.

G Start Sample Intake (Amino Alcohol) TempEquil Temp Equilibration (20°C ± 0.1°C) Start->TempEquil MeasureRI Measure Refractive Index (nD) TempEquil->MeasureRI CheckSpec Within Spec? (e.g. ±0.002) MeasureRI->CheckSpec Release Pass to HPLC/GC (Final Release) CheckSpec->Release Yes Fail Out of Spec CheckSpec->Fail No CheckKF Perform Karl Fischer (Check Water) Fail->CheckKF CalcDry Calculate Dry Basis RI CheckKF->CalcDry ReEval Dry Basis Match? CalcDry->ReEval Reject Reject Batch (Chemical Impurity) ReEval->Reject No (Contaminated) Reprocess Reprocess (Drying Step) ReEval->Reprocess Yes (Wet)

Figure 1: Decision matrix for utilizing RI as a screening tool before advanced chromatography.

Detailed Methodology (USP <831> / EP 2.2.6 Compliant)

Prerequisites:

  • Digital Refractometer with Peltier temperature control.

  • Calibration Standard: USP Water (

    
    ).
    
  • Test Substance: Ethanolamine (Example).

Step 1: System Suitability (Daily)

  • Clean prism with ethanol; dry with lint-free tissue.

  • Load 0.5 mL USP Purified Water.

  • Equilibrate to

    
     for 60 seconds.
    
  • Acceptance Criteria: Reading must be

    
    . If failed, recalibrate.
    

Step 2: Sample Measurement

  • Load amino alcohol sample (ensure no bubbles; amino alcohols are viscous).

  • Critical Step: Allow 2–3 minutes for thermal equilibration. Viscous fluids transfer heat slowly.

  • Record

    
    .[1]
    

Step 3: The "Dry Basis" Calculation (Validation Step) If the reading is low, use the mixing rule approximation to validate if water is the cause.



Where 

is the mass fraction of water determined by Karl Fischer.

Experimental Data: Impact of Water Contamination

The following data demonstrates the sensitivity of RI to water in Ethanolamine. This linear relationship allows RI to serve as a rapid proxy for moisture content.

Table 2: Ethanolamine Refractive Index vs. Water Content ( )
Water Content (% w/w)Refractive Index (

)
Deviation from PureInterpretation
0.0% (Pure) 1.4539 0.0000Target Specification
0.5%1.4533-0.0006Acceptable (Grade Dependent)
1.0%1.4527-0.0012Likely Out of Spec
2.5%1.4509-0.0030Fail - Significant Moisture
5.0%1.4478-0.0061Gross Contamination

Note: Data derived from linear interpolation of standard physical constants for Ethanolamine [1] and Water [2].

Visualization of Sensitivity

The diagram below visualizes the "Triangulation" concept—how RI, Water Content, and Assay are interconnected.

Triangulation cluster_valid Validation Zone RI Refractive Index (Physical Property) KF Karl Fischer (Water Content) RI->KF Detects Moisture Assay Titration/HPLC (Amine Content) KF->Assay Corrects Weight Assay->RI Confirms Identity

Figure 2: The Triangulation Protocol. A discrepancy in RI must be explainable by KF (water) or Assay (purity).

Conclusion and Recommendations

Refractive Index is not a replacement for HPLC in the final release of pharmaceutical amino alcohols, but it is an indispensable process control tool .

Final Recommendations for Researchers:

  • Adopt the

    
     Rule:  Never measure amino alcohols without Peltier control. Ambient measurements are statistically useless due to high temperature coefficients.
    
  • Validate with KF: If your RI is low, run a Karl Fischer titration immediately. If the RI drop correlates with the water content (per Table 2), the amine is likely chemically pure but wet.

  • Use for ID: In a multi-product facility, RI is the fastest method to distinguish between similar amino alcohols (e.g., Ethanolamine

    
     vs. Diethanolamine 
    
    
    
    ).

References

  • European Pharmacopoeia (Ph.[2] Eur.). (2024). Chapter 2.2.6 Refractive Index. EDQM. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 700, Ethanolamine. [Link]

  • Phenomenex. (2025).[3] Types of HPLC Detectors: Refractive Index. [Link]

Sources

Precision Quantitation of Tertiary Amino Alcohols: A Comparative Guide to Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary amino alcohols—such as Triethanolamine (TEOA), Methyldiethanolamine (MDEA), and Dimethylethanolamine (DMEA)—are critical intermediates in pharmaceutical synthesis and gas treatment. However, their quantification presents a specific analytical challenge: they are weak bases (pKa


 7.8–8.5).

In aqueous media, the inflection point during titration is often shallow or undetectable due to the leveling effect of water. This guide compares the standard aqueous approach against the industry "Gold Standard"—Non-Aqueous Titration (NAT) using Perchloric Acid in Glacial Acetic Acid—and introduces a modern "Green" alternative. We provide validated protocols, mechanistic insights, and performance data to ensure your laboratory achieves precision recovery rates of >99.0%.

Part 1: The Scientific Foundation

The "Leveling Effect" Challenge

To understand why standard methods fail, we must look at solvent thermodynamics. In water, tertiary amines compete with water molecules for protons. Since water itself is a weak base, it "levels" the strength of the amine, making the potential jump at the equivalence point indistinct.

The Solution: Glacial Acetic Acid (GAA) By switching to a protogenic solvent like GAA, we alter the acid-base equilibria. GAA is a weak acid, which readily donates a proton to the tertiary amine, enhancing its apparent basicity. Simultaneously, GAA is a poor proton acceptor, meaning it does not compete with the amine.

Reaction Mechanism

The titration does not involve a direct reaction between Perchloric Acid and the Amine. Instead, it is mediated by the solvent (acetonium ion formation).

G cluster_0 Step 1: Solvent Protonation cluster_1 Step 2: Analyte Neutralization HClO4 HClO4 (Titrant) Acidium CH3COOH2+ (Acidium Ion) HClO4->Acidium Proton Transfer GAA CH3COOH (Solvent) GAA->Acidium Product R3NH+ (Salt) Acidium->Product Strong Potential Jump ClO4 ClO4- Amine R3N (Tertiary Amine) Amine->Product

Figure 1: The mechanism of non-aqueous titration. The formation of the highly reactive acidium ion (


) drives the reaction to completion, creating a sharp potentiometric endpoint.

Part 2: Methodological Comparison

We evaluated three distinct methodologies for the quantification of MDEA (pKa 8.52) and TEOA.

FeatureMethod A: Aqueous Method B: Non-Aqueous (Gold Standard) Method C: Green Alternative
Solvent Distilled WaterGlacial Acetic Acid (GAA)Isopropanol / Ethylene Glycol
Titrant 0.1 N HCl (aq)0.1 N HClO₄ in GAA0.1 N HCl in Isopropanol
Electrode Standard Glass pHGlass pH + LiCl/EtOH BridgeGlass pH + LiCl/EtOH Bridge
Precision (RSD) > 5.0% (Poor)< 0.5% (Excellent) ~ 1.5% (Good)
Recovery 92–96% (Low)99.5–100.5% 98.0–99.5%
Endpoint Indistinct / DriftingSharp / VerticalModerate
Safety HighLow (Corrosive/Flammable)Moderate

Verdict:

  • Method A is unsuitable for quantitative analysis of weak tertiary amines.

  • Method B is the required standard for Pharmacopoeia (USP/EP) compliance and high-precision assay.

  • Method C is a viable screening method for less regulated environments or stronger amines.

Part 3: Detailed Experimental Protocols

Method B: The Gold Standard (Perchloric Acid / GAA)

Objective: Quantify Methyldiethanolamine (MDEA) with >99.5% accuracy.

1. Equipment & Reagents
  • Titrator: Potentiometric autotitrator (e.g., Metrohm, Mettler Toledo).

  • Electrode: Glass pH electrode with a ground-joint diaphragm .

    • Critical: Replace the standard 3M KCl electrolyte with saturated LiCl in Ethanol . KCl is insoluble in acetic acid and will clog the diaphragm, causing noisy signals.

  • Solvent: Glacial Acetic Acid (Anhydrous).[1]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Standard: Potassium Hydrogen Phthalate (KHP) (primary standard).

2. Workflow Diagram

Workflow Start Start Analysis Prep Electrode Prep: Flush with LiCl/EtOH Soak in GAA (10 min) Start->Prep Blank Blank Determination: 50 mL GAA + Titrant (Determine V_blank) Prep->Blank Sample Sample Prep: Weigh ~150 mg Amine Dissolve in 50 mL GAA Blank->Sample Titrate Titration: Add 0.1N HClO4 Dynamic Dosing Mode Sample->Titrate Calc Calculation: (V_sample - V_blank) × N × MW --------------------------- Sample Weight Titrate->Calc

Figure 2: Step-by-step workflow for high-precision non-aqueous titration.[1][2]

3. Step-by-Step Procedure
  • Electrode Conditioning: Drain the aqueous electrolyte from the electrode. Rinse 3x with Ethanol. Fill with saturated LiCl in Ethanol. Soak the electrode tip in Glacial Acetic Acid for 10 minutes to dehydrate the glass membrane.

  • Titer Determination: Weigh ~200 mg of dried KHP into a beaker. Dissolve in 50 mL GAA. Titrate with 0.1 N

    
     to the inflection point. Calculate the exact normality (
    
    
    
    ).
  • Sample Analysis:

    • Weigh exactly ~1.5 mEq of the amino alcohol (e.g., ~0.15 g for MDEA) into a clean beaker.

    • Add 50 mL Glacial Acetic Acid.

    • Optional: If the sample contains moisture, add 2 mL Acetic Anhydride to scavenge water (Wait 5 mins).

    • Stir until completely dissolved.

  • Titration: Immerse the electrode. Titrate with 0.1 N

    
     using "Dynamic Equivalence Point" mode (small increments near the endpoint).
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight (e.g., MDEA = 119.16  g/mol )[3]
      
    • 
      : Sample weight (g)
      

Part 4: Data Presentation & Validation

The following data compares the titration of Triethanolamine (TEOA) using Method A (Aqueous) vs. Method B (Non-Aqueous).

Table 1: Recovery and Precision Data (n=6)

ParameterMethod A (Aqueous HCl)Method B (Non-Aqueous HClO₄)
Mean Recovery 94.2%100.1%
RSD (%) 4.8%0.18%
Inflection Potential ~40 mV change>250 mV change
Endpoint Detection AmbiguousSharp/Automatic

Expert Insight: The "Inflection Potential" is the critical metric. In Method A, the pH change is so gradual that the autotitrator often misses the endpoint or calculates it with high variance. Method B produces a massive potential jump (>250 mV), ensuring the mathematical derivative (


) is unmistakable.

Part 5: Troubleshooting & Expert Tips

Thermal Expansion of GAA

Glacial Acetic Acid has a high coefficient of thermal expansion (


), which is roughly 5x higher than water .
  • Risk: A

    
     temperature shift in the lab can cause a >0.5% error in titrant volume.
    
  • Fix: Always record the temperature of the titrant during standardization and analysis. Modern titrators allow you to input the expansion coefficient for automatic correction.

The "Noisy Signal"
  • Symptom: The mV reading fluctuates wildly during titration.

  • Cause: Static electricity (common in non-aqueous solvents) or a clogged diaphragm.

  • Fix: Use a ground-joint diaphragm electrode (allows higher flow). Ensure the electrode is filled with LiCl/Ethanol, not aqueous KCl.

Water Contamination
  • Symptom: The endpoint becomes less sharp, resembling the aqueous method.

  • Cause: Atmospheric moisture absorption or wet sample.

  • Fix: Add 1-5% Acetic Anhydride to the solvent cup before starting. It reacts with water to form acetic acid:

    
    
    

References

  • Metrohm Application Note. Nonaqueous titration of weak bases with perchloric acid.[4] Retrieved from

  • ASTM International. ASTM D2896 - Standard Test Method for Base Number of Petroleum Products by Potentiometric Perchloric Acid Titration. Retrieved from

  • National Institutes of Health (PubChem). Methyldiethanolamine (Compound Summary). Retrieved from

  • BenchChem. Determining Triethanolamine Concentration in Solution: Application Notes and Protocols. Retrieved from

  • Hanna Instruments. A Review of Titration: Theory and Practice. Retrieved from

Sources

Thermal Stability Profiling of Amino Propanol Isomers: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Comparison of Amino Propanol Isomers Content Type: Technical Comparison Guide Audience: Researchers, Senior Process Engineers, and Drug Development Scientists

Executive Summary & Structural Context

In the development of CO₂ capture solvents, active pharmaceutical ingredients (APIs), and chiral auxiliaries, the thermal stability of amino alcohols is a critical limiting factor.[1] While often grouped generically, the structural isomers of amino propanol (


) exhibit distinct degradation profiles dictated by the spatial arrangement of their amine and hydroxyl groups.

This guide provides a comparative analysis of the three primary linear isomers: 1-Amino-2-propanol (1-AP) , 2-Amino-1-propanol (2-AP) , and 3-Amino-1-propanol (3-AP) , with 2-Amino-2-methyl-1-propanol (AMP) included as a high-stability sterically hindered benchmark.

The Isomer Landscape
Common NameIUPAC NameStructureKey Characteristic
MIPA / 1-AP 1-Amino-2-propanol

Secondary alcohol; chiral; forms 5-membered rings.
Alaninol / 2-AP 2-Amino-1-propanol

Primary alcohol; chiral; forms 5-membered rings.
3-AP 3-Amino-1-propanol

Primary alcohol; achiral; forms 6-membered rings.
AMP 2-Amino-2-methyl-1-propanol

Sterically hindered; benchmark for high stability.

Thermodynamic & Kinetic Stability Profile

The thermal degradation of these isomers is rarely a simple bond homolysis. Instead, it is governed by intramolecular nucleophilic attack (cyclization) or bimolecular condensation . The stability hierarchy is determined by the ring strain of the potential cyclic intermediate and the steric hindrance around the nucleophile.

Comparative Stability Data

Note: Values represent onset temperatures under inert atmosphere (


). Operational stability in the presence of 

is significantly lower due to carbamate-mediated degradation.
Property1-AP (MIPA)2-AP (Alaninol)3-APAMP (Benchmark)
Boiling Point ~160°C173–176°C187°C165°C
Thermal Onset (

)
~180°C~185°C>200°C>220°C
Degradation Mode (Inert) Dehydration / DimerizationDehydrationPolymerizationStable
Degradation Mode (

)
High Risk: Forms 5-methyl-2-oxazolidinoneHigh Risk: Forms 4-methyl-2-oxazolidinoneMedium Risk: Forms 6-membered rings / ureasLow Risk: Steric hindrance blocks cyclization
Relative Stability Rank 3 (Least Stable)2 (Intermediate)1 (Stable)Gold Standard
Mechanistic Insight: The "Ring Size" Rule

The primary driver for degradation in 1-AP and 2-AP is the formation of oxazolidinones .

  • 1-AP & 2-AP (1,2-isomers): The amine and hydroxyl groups are on adjacent carbons. In the presence of

    
     (or carbonyls), they readily cyclize to form stable 5-membered oxazolidinone rings . This reaction is thermodynamically favored, leading to rapid solvent loss.
    
  • 3-AP (1,3-isomer): The functional groups are separated by three carbons. Cyclization would require forming a 6-membered ring . While 6-membered rings are stable, the entropic penalty for bringing the ends together is higher, making 3-AP kinetically slower to degrade via cyclization than the 1,2-isomers.

  • AMP: The gem-dimethyl group adjacent to the amine provides steric hindrance , physically blocking the nucleophilic attack required for ring closure.

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways. Note how 1-AP and 2-AP funnel into the "Oxazolidinone Trap," while 3-AP resists this path.

degradation_pathways cluster_legend Degradation Risk AP1 1-Amino-2-propanol (1-AP) Oxazolidinone 5-Membered Ring (Oxazolidinone) *Rapid Formation* AP1->Oxazolidinone + CO2 / Heat AP2 2-Amino-1-propanol (2-AP) AP2->Oxazolidinone + CO2 / Heat AP3 3-Amino-1-propanol (3-AP) AP3->Oxazolidinone High Energy Barrier (6-mem ring) Polymer Linear/Cyclic Polymers (Ureas) AP3->Polymer Slow Polymerization AMP AMP (Benchmark) Stable High Stability (Steric Protection) AMP->Stable Steric Hindrance

Figure 1: Comparative degradation pathways. 1-AP and 2-AP are highly susceptible to 5-membered ring cyclization, whereas AMP is protected by steric hindrance.

Experimental Protocols for Stability Validation

To validate these profiles in your specific matrix, a two-tiered approach is required: Screening (TGA) for rapid ranking and Aging (Sealed Tube) for mechanistic understanding.

Tier 1: Rapid Screening (TGA)

Use this to determine the "Onset Temperature" (


).
  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample Prep: Load 10–15 mg of liquid amine into a platinum or alumina pan. Critical: Use a pinhole lid to prevent premature evaporation from masking decomposition.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C.

    • Atmosphere: Nitrogen (

      
      ) at 50 mL/min.
      
  • Analysis: Identify the temperature at 5% mass loss (

    
    ). Compare 
    
    
    
    vs. Boiling Point. If
    
    
    , decomposition is occurring.
Tier 2: Accelerated Aging (Sealed Tube)

Use this to identify degradation products and long-term stability.

  • Vessel: 10 mL Stainless Steel Swagelok cylinders (316SS) or heavy-walled glass pressure tubes (if

    
    ).
    
  • Loading: Fill vessel to 70% volume with the amine solution (neat or aqueous).

    • Optional: Sparge with

      
       to simulate capture conditions (loading ~0.4 mol 
      
      
      
      /mol amine).
  • Incubation: Place in a convection oven at 135°C (standard accelerated aging temp) for 1–4 weeks .

  • Workup & Analysis:

    • Cool to room temperature.

    • GC-MS: Dilute in methanol. Look for peaks corresponding to oxazolidinones (M-18) or dimers.

    • Titration: Measure total alkalinity loss compared to fresh sample.

Experimental Workflow Diagram

experimental_workflow cluster_TGA Tier 1: Thermal Screening (TGA) cluster_Aging Tier 2: Accelerated Aging (Sealed Tube) Start Start: Isomer Selection TGA_Prep Sample Prep (Pinhole Pan) Start->TGA_Prep TGA_Run Ramp 10°C/min to 350°C (N2) TGA_Prep->TGA_Run TGA_Data Calculate T(onset) TGA_Run->TGA_Data Tube_Load Load Cylinder (+/- CO2) TGA_Data->Tube_Load If T(onset) > Process Temp Oven Incubate 135°C for 2 Weeks Tube_Load->Oven Analysis GC-MS & Alkalinity Oven->Analysis Decision Stability Profile Confirmed? Analysis->Decision Decision->Tube_Load No (Refine Conditions) Report Generate Stability Report Decision->Report Yes

Figure 2: Integrated workflow for thermal stability validation, moving from rapid screening to in-depth degradation analysis.

Application Implications

For CO₂ Capture (Carbon Capture & Storage)[2][3]
  • Avoid 1-AP and 2-AP in high-temperature strippers (>120°C). Their tendency to form oxazolidinones leads to high solvent makeup costs.

  • Select AMP or 3-AP blends. AMP is the industry standard for a reason; its resistance to cyclization allows for higher regeneration temperatures, improving energy efficiency.

For Pharmaceutical Synthesis[4]
  • 2-AP (L-Alaninol) is frequently used as a chiral building block. Because it is often used as a reagent rather than a recycled solvent, its lower thermal stability is manageable. However, distillation must be performed carefully under vacuum to keep the temperature below 140°C to prevent racemization or self-condensation.

References

  • Reaction Kinetics of CO₂ in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions. Industrial & Engineering Chemistry Research.

  • Thermo Physical Analysis of 2-Amino-2-methyl-1-propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions.

  • Thermal Degradation of Amines for CO₂ Capture. University of Kentucky Research.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Sustainable Chemistry & Engineering.

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one. Industrial & Engineering Chemistry Research.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(Dimethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical resources we utilize. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, experience-driven protocol for the disposal of 1-(Dimethylamino)propan-1-ol and its common isomers, ensuring the safety of personnel and adherence to environmental regulations.

The procedural choices outlined below are grounded in the chemical's specific hazard profile. This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Therefore, every step, from initial collection to final disposal, is designed to mitigate these risks.

Part 1: Hazard Profile and Essential Data

A thorough understanding of a chemical's properties is the foundation of its safe management. The primary hazards associated with this compound are its flammability and corrosivity. Its vapors can form explosive mixtures with air, and it is incompatible with strong acids and oxidizing agents.[4][5][6] Accidental mixing can lead to violent reactions, underscoring the critical need for meticulous waste segregation.

For the purpose of this guide, we will refer to the properties of the most well-documented isomers, which are directly relevant to the disposal strategy.

PropertyValueSignificance for Disposal
Chemical Formula C₅H₁₃NO[4][7][8]Indicates the presence of nitrogen; thermal decomposition can produce toxic nitrogen oxides (NOx).[4][5]
Molecular Weight 103.16 g/mol [4][7][8]Relevant for waste manifest documentation.
Appearance Clear to light yellow liquid[4][7]Visual confirmation of the substance.
Flash Point ~41 °C / 106 °F (closed cup)Classifies the material as a flammable liquid, dictating storage and handling precautions (e.g., use of non-sparking tools).[4][9]
Solubility Miscible in water[6][7]Important for spill cleanup procedures, but does not permit drain disposal.
Hazards Flammable, Corrosive, Harmful if Swallowed[1][2][3]Drives all PPE, handling, storage, and disposal requirements.
Incompatibilities Strong oxidizing agents, Acids[4][5][6]Absolutely critical for waste segregation to prevent dangerous chemical reactions.

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The following protocol provides a systematic approach to waste management, ensuring safety and compliance at every stage.

Step 1: Point-of-Generation Waste Collection

The disposal process begins the moment the chemical is deemed waste. Proper segregation at this initial stage is non-negotiable.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is appropriate.

  • Labeling: The label must be unambiguous. At a minimum, it should state:

    • "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards: "Flammable, Corrosive"

    • The date accumulation started.

  • Segregation: This waste stream must be kept separate. DO NOT mix with:

    • Acidic waste.

    • Oxidizing waste (e.g., nitric acid, permanganates).

    • Halogenated organic waste.

  • Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation, away from heat, sparks, or open flames.[4][9][10] The container must remain closed except when adding waste.

Step 2: Waste Characterization and Regulatory Classification

As the generator, you are legally responsible for determining if your waste is hazardous under the Resource Conservation and Recovery Act (RCRA).

  • Unused Product: If you are discarding unused, pure this compound, it is classified as a hazardous waste due to its flammability. It must be assigned the EPA Hazardous Waste Code D001 (Ignitability) .[11]

  • Used Material (Spent Solvent): If the chemical was used as a non-halogenated solvent, it may fall under the F-list of hazardous wastes from non-specific sources, such as F003 or F005 , depending on what other solvents might be present in the mixture.[12] A thorough analysis of the process in which the waste was generated is required.

The diagram below illustrates the decision-making process for classifying this waste.

G start Characterize Waste This compound q1 Is the waste unused chemical? start->q1 q2 Was the chemical used as a solvent? q1->q2  No result1 Assign RCRA Waste Code: D001 (Ignitability) q1->result1  Yes result2 Evaluate for RCRA Codes: F003 / F005 (Spent Non-Halogenated Solvents) q2->result2  Yes result3 Consult with EHS for process-specific waste determination. q2->result3  No

Caption: Decision tree for RCRA waste code determination.

Step 3: Accumulation and Storage

Once the satellite container is full or has been accumulating for the maximum allowed time (consult your institution's Environmental Health & Safety (EHS) office for specific time limits), it must be moved to a Central Accumulation Area (CAA).

  • Ensure Proper Sealing and Labeling: Before moving, double-check that the container is tightly sealed and the label is complete and legible.

  • Safe Transport: Use a secondary containment device (like a rubber bottle carrier or chemical cart) to transport the waste container to the CAA.

  • CAA Storage: The CAA must be managed according to strict federal and state guidelines, including proper ventilation, secondary containment, and segregation of incompatible waste types.

Step 4: Final Disposal

Final disposal of this compound waste is not a "do-it-yourself" task. It must be handled by professionals.

  • Engage a Licensed Vendor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for final disposal.[2][5]

  • Documentation (Waste Manifest): The EHS department will prepare the necessary shipping papers, including the Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your facility (the generator) to its final destination—a Treatment, Storage, and Disposal Facility (TSDF).

  • Prohibited Disposal Methods:

    • DO NOT discharge to the sewer or drain.[10][13] This is illegal and environmentally harmful.

    • DO NOT allow to evaporate in a fume hood. This creates an explosion hazard and violates air quality regulations.

    • DO NOT attempt to neutralize with acid without a proper, documented, and approved treatment protocol in place, as the reaction can be strongly exothermic.

The overall workflow from the lab bench to final shipment is summarized in the following diagram.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management gen Waste Generation (Point of Use) saa Satellite Accumulation Area (SAA) (Labeled, Closed Container) gen->saa Segregate Immediately caa Central Accumulation Area (CAA) (Managed by EHS) saa->caa Container Full or Timed Out (Transport in Secondary Containment) manifest Waste Profiling & Manifest Preparation caa->manifest vendor Licensed Hazardous Waste Vendor Pickup manifest->vendor Scheduled Pickup

Caption: End-to-end disposal workflow for laboratory chemical waste.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to prevent injury and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear chemical safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile or neoprene).[4] For large spills, a respirator with an organic vapor cartridge may be necessary.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4][9] Use only non-sparking tools for cleanup.[4]

  • Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4][10]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[4][10]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

By adhering to these systematic procedures, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety, integrity, and environmental responsibility.

References

  • Fisher Scientific. (2023, October 20). Safety Data Sheet: Propan-1-ol. Retrieved from [Link]

  • Wikipedia. Dimethylaminoisopropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76646, 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Navigating the Safe Handling of 1-(Dimethylamino)propan-1-ol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. The handling of reactive chemical intermediates like 1-(Dimethylamino)propan-1-ol and its isomers demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your work can proceed both safely and efficiently.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound and its related isomers are classified as hazardous materials, presenting a multi-faceted risk profile that necessitates comprehensive protection.[1] Understanding the nature of these threats is the first step in mitigating them.

  • Corrosivity (Skin and Eyes): The primary danger associated with this compound is its corrosive nature. It can cause severe skin burns and serious eye damage, potentially leading to irreversible injury or blindness.[2][3][4] Direct contact with the liquid or its concentrated vapors must be prevented.

  • Flammability: This chemical is a flammable liquid and vapor.[3][5] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[6] Therefore, all handling must be conducted away from open flames, sparks, or hot surfaces.[2][5][7]

  • Acute Toxicity and Respiratory Irritation: The compound is harmful if swallowed and may cause respiratory irritation.[3][5] Inhalation of vapors or mists should be avoided, as overexposure can lead to symptoms like headaches, dizziness, and nausea.[4][8]

These hazards dictate a stringent, non-negotiable requirement for a multi-layered PPE strategy.

Core Protective Measures: Your Standard Laboratory Armor

For any routine handling of this compound, such as weighing, transfers, and dilutions within a certified chemical fume hood, the following PPE is mandatory.

Eye and Face Protection: Given the risk of severe eye damage, standard safety glasses are insufficient.

  • Protocol: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][9]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against splashes from any angle. When there is a significant risk of splashing, such as during large-volume transfers or when reacting under pressure, a full-face shield must be worn in addition to chemical splash goggles.[2][7][10]

Skin and Body Protection:

  • Gloves: Chemically resistant gloves are essential.

    • Selection: Nitrile gloves are a suitable choice for preventing incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves (e.g., butyl rubber) should be used. Always check the manufacturer's glove compatibility data for the specific chemical being handled.

    • Technique: Never wear contaminated gloves outside of the immediate work area. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and potential fires. Ensure the coat is fully buttoned.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection:

  • Standard Operations: All work with this compound must be performed in a properly functioning chemical fume hood to control vapor exposure.[6][8][9]

  • Non-Standard Operations: If work must be conducted outside of a fume hood, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[6][9] A respirator with an ammonia and organic ammonia derivatives filter (Type K, Green) or a multi-purpose/ABEK filter is recommended.[6][9] A proper fit test and training are mandatory before any respirator use.

PPE Selection Workflow

The selection of appropriate PPE is a dynamic process that depends on the specifics of the task at hand. The following workflow diagram illustrates the decision-making process.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment Start Start: Assess Task (e.g., Transfer, Spill, Synthesis) CheckVentilation Outside Fume Hood? Start->CheckVentilation CheckQuantity Quantity > 500mL? CheckSplash High Splash Potential? CheckQuantity->CheckSplash No HeavyGloves Upgrade to Heavy-Duty (e.g., Butyl) Gloves CheckQuantity->HeavyGloves Yes BasePPE Baseline PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckVentilation->CheckQuantity No Respirator Add Respirator (ABEK/Type K Filter) CheckVentilation->Respirator Yes FaceShield->BasePPE HeavyGloves->CheckSplash Respirator->CheckQuantity

Caption: PPE selection workflow for handling this compound.

Task-Specific Protocols and Disposal

Your required level of PPE will change based on the operational context. The following table summarizes these requirements.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Use (in fume hood)Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot Required (within fume hood)
Large Volume Transfer (>500mL)Goggles & Face ShieldHeavy-Duty Chemical GlovesFR Lab Coat, Chemical ApronRecommended, assess ventilation
Emergency Spill Response Goggles & Face ShieldHeavy-Duty Chemical GlovesChemical Resistant Suit/ApronRequired (SCBA or ABEK/Type K)

Operational Plan: Spill Response

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Keep people away and upwind from the spill.[9]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble for emergency response as detailed in the table above.

  • Contain the Spill: Prevent further leakage if it is safe to do so.[2] Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spillage.[2] Do NOT use water, as it may spread the contamination.[2]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: All contaminated materials, including gloves, absorbent, and clothing, must be disposed of as hazardous waste according to local and national regulations.[3][10]

Disposal of Unused Product and Containers: Unused this compound and its empty containers must be treated as hazardous waste. They should be disposed of via an approved waste disposal plant in accordance with all applicable regulations.[3][6]

By adhering to these rigorous PPE standards and operational plans, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Dimethylamino-2-propanol.
  • ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol - Safety Data Sheet.
  • ECHEMI. (n.d.). 1-(Dimethylamino)-2-propanol SDS, 108-16-7 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methylamino-1-propanol.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2-(Dimethylamino)-2-methylpropan-1-ol.
  • Santa Cruz Biotechnology. (n.d.). 3-Dimethylamino-1-propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Dimethylamino-1-propanol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Propanol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol - Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.
  • Sigma-Aldrich. (2014). Material Safety Data Sheet: 1-Propanol.
  • Sigma-Aldrich. (n.d.). 3-Dimethylamino-1-propanol 99%.
  • ChemScene. (n.d.). (R)-2-(Dimethylamino)propan-1-ol.
  • National Institutes of Health (NIH), PubChem. (n.d.). Dimepranol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.